Product packaging for YM-53601(Cat. No.:CAS No. 182959-33-7)

YM-53601

货号: B611899
CAS 编号: 182959-33-7
分子量: 372.9 g/mol
InChI 键: JWXYVHMBPISIJQ-TVWXOORISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

YM-53601 is a squalene synthase inhibitor (IC50s = 79 and 90 nM in HepG2 cells and rat liver microsomes, respectively). It inhibits cholesterol biosynthesis in rats (ED50 = 32 mg/kg). This compound dose-dependently reduces plasma triglyceride and non-HDL cholesterol levels in hamsters fed both normal and high-fat diets. It also reduces viral RNA, core and NS3 protein production, and secreted viral particles in Huh7.5.1-8 cells infected with the hepatitis C virus (HCV) strain JFH-1 without affecting cell viability at concentrations ranging from 0.5 to 1.5 μM. This compound (1-10 μM) confers protection against cytotoxicity induced by the bacterial pore-forming toxin pneumolysin in HBE1 and normal human bronchial epithelial (NHBE) cells.>This compound is an inhibitor of squalene synthase activity that acts by lowering cholesterol as well as triglycerides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22ClFN2O B611899 YM-53601 CAS No. 182959-33-7

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXYVHMBPISIJQ-TVWXOORISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046508
Record name 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182959-33-7
Record name 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

YM-53601: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its primary pharmacological effects and downstream consequences on lipid metabolism. The document summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows. This information is intended to support further research and development of squalene synthase inhibitors as therapeutic agents for hyperlipidemia and potentially other indications.

Core Mechanism of Action: Inhibition of Squalene Synthase

This compound exerts its primary effect by directly inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, a two-step reductive dimerization of farnesyl pyrophosphate (FPP) to form squalene. This reaction is a critical control point in the pathway leading to the formation of cholesterol and other sterols.

By blocking this enzymatic step, this compound effectively reduces the endogenous synthesis of cholesterol. This mechanism is distinct from that of statins, which inhibit HMG-CoA reductase, an enzyme that acts earlier in the cholesterol biosynthesis pathway.[3] The inhibition of a downstream enzyme like squalene synthase avoids the accumulation of certain intermediate metabolites that may be associated with the side effects of HMG-CoA reductase inhibitors.

Signaling Pathway: Cholesterol Biosynthesis

The following diagram illustrates the position of squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition by this compound.

G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Inhibitors AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCoAReductase HMG-CoA Reductase HMGCoA->HMGCoAReductase Mevalonate Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps SqualeneSynthase Squalene Synthase (FDFT1) FPP->SqualeneSynthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps HMGCoAReductase->Mevalonate SqualeneSynthase->Squalene Statins Statins Statins->HMGCoAReductase Inhibits YM53601 This compound YM53601->SqualeneSynthase Inhibits

Figure 1: Cholesterol Biosynthesis Pathway and Points of Inhibition.

Pharmacological Effects on Lipid Metabolism

The inhibition of squalene synthase by this compound leads to a cascade of effects that favorably alter the lipid profile. These effects have been demonstrated in various animal models, including rats, hamsters, guinea-pigs, and rhesus monkeys.[4][5]

Reduction of Plasma Cholesterol and Triglycerides

This compound has been shown to significantly reduce plasma levels of total cholesterol, non-HDL cholesterol, and triglycerides.[4][5] In comparative studies, this compound was more effective at lowering non-HDL cholesterol in rhesus monkeys than pravastatin.[4][5] Furthermore, its triglyceride-lowering effect in hamsters on a high-fat diet was superior to that of the fibrate, fenofibrate.[4][5]

Suppression of Lipogenic Biosynthesis

Beyond its direct impact on cholesterol synthesis, this compound also suppresses the biosynthesis of triglycerides and free fatty acids in the liver.[6] This broader effect on lipogenesis contributes to its potent triglyceride-lowering properties.

Enhanced Clearance of LDL and VLDL

This compound has been demonstrated to increase the clearance rate of plasma low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[7][8] This effect is thought to be mediated, at least in part, through the lipoprotein lipase (LPL) degradation pathway for VLDL.[7]

Logical Relationship of this compound's Effects

G YM53601 This compound InhibitSS Inhibition of Squalene Synthase YM53601->InhibitSS DecreaseLipogen Decreased Lipogenic Biosynthesis (Triglycerides, FFA) YM53601->DecreaseLipogen IncreaseClearance Increased Clearance of LDL & VLDL YM53601->IncreaseClearance DecreaseCholesterolSynth Decreased Cholesterol Biosynthesis InhibitSS->DecreaseCholesterolSynth LowerPlasmaChol Lower Plasma Cholesterol DecreaseCholesterolSynth->LowerPlasmaChol LowerPlasmaTG Lower Plasma Triglycerides DecreaseLipogen->LowerPlasmaTG IncreaseClearance->LowerPlasmaChol IncreaseClearance->LowerPlasmaTG TherapeuticEffect Therapeutic Potential for Hyperlipidemia LowerPlasmaChol->TherapeuticEffect LowerPlasmaTG->TherapeuticEffect G cluster_0 Protocol PrepareMicrosomes Prepare Liver Microsomes Incubate Incubate Microsomes with [3H]FPP and this compound PrepareMicrosomes->Incubate ExtractLipids Extract Lipids Incubate->ExtractLipids SeparateSqualene Separate [3H]Squalene (e.g., TLC) ExtractLipids->SeparateSqualene Quantify Quantify Radioactivity SeparateSqualene->Quantify CalculateIC50 Calculate IC50 Quantify->CalculateIC50 G cluster_0 Protocol AdministerDrug Administer this compound to Rats (p.o.) InjectPrecursor Inject [14C]-Acetate (i.p.) AdministerDrug->InjectPrecursor CollectLiver Collect Liver Tissue InjectPrecursor->CollectLiver ExtractLipids Extract Lipids CollectLiver->ExtractLipids IsolateCholesterol Isolate [14C]-Cholesterol ExtractLipids->IsolateCholesterol Quantify Quantify Radioactivity IsolateCholesterol->Quantify CalculateED50 Calculate ED50 Quantify->CalculateED50

References

YM-53601: A Potent Squalene Synthase Inhibitor for Hyperlipidemia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

YM-53601 is a novel, potent, and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides an in-depth overview of this compound, consolidating key preclinical data, experimental methodologies, and its mechanism of action. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new therapies for hypercholesterolemia and hypertriglyceridemia.

Introduction

Hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there remains a need for alternative and complementary therapeutic strategies.[3] Squalene synthase (farnesyl-diphosphate:farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21) represents a promising target for intervention as it catalyzes the first committed step in cholesterol biosynthesis, the dimerization of two farnesyl pyrophosphate (FPP) molecules to form squalene.[1][4] Inhibition of this enzyme is not expected to affect the synthesis of essential non-sterol isoprenoids, such as ubiquinone and dolichol, which are downstream of HMG-CoA reductase but branch off before squalene synthase.[1][5]

This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a squalene synthase inhibitor that has demonstrated significant efficacy in reducing plasma cholesterol and triglyceride levels in various animal models.[1][2] This guide will detail its pharmacological properties and the experimental basis for its potential as a lipid-lowering agent.

Mechanism of Action

This compound exerts its lipid-lowering effects by directly inhibiting the enzymatic activity of squalene synthase. This inhibition blocks the conversion of farnesyl pyrophosphate to squalene, a key precursor of cholesterol.[1] The reduction in hepatic cholesterol biosynthesis leads to an upregulation of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL and VLDL from the circulation.[3][6] Additionally, this compound has been shown to suppress lipogenic biosynthesis and the secretion of cholesterol and triglycerides from the liver.[7][8]

The following diagram illustrates the position of squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition by this compound.

Cholesterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Statin Target) fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp isoprenoids Isoprenoids (e.g., Ubiquinone, Dolichol) fpp->isoprenoids squalene_synthase Squalene Synthase fpp->squalene_synthase squalene Squalene cholesterol Cholesterol squalene->cholesterol ym53601 This compound ym53601->squalene_synthase squalene_synthase->squalene

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by this compound.

Quantitative Data

The potency and efficacy of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Squalene Synthase by this compound
Species/Cell LineMicrosome SourceIC50 (nM)
HumanHepG2 Cells79[9][10][11]
RatLiver90[9][10][11]
HamsterLiver170[9]
Guinea-pigLiver46[9]
Rhesus MonkeyLiver45[9]
Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis and Plasma Lipids
Animal ModelDietDoseDurationEffect
Rat-32 mg/kg (single dose)1 hourED50 for cholesterol biosynthesis inhibition.[1][2][9]
RatHigh-fat12.5 - 50 mg/kg/day1 weekDose-dependent reduction in nonHDL-C and triglycerides.[1]
Guinea-pigNormal100 mg/kg/day14 days47% reduction in nonHDL-C (P<0.001).[1][2]
HamsterNormal50 mg/kg/day5 days81% decrease in triglycerides (P<0.001).[1][2]
HamsterHigh-fat100 mg/kg/day7 days73% reduction in triglycerides (P<0.001), superior to fenofibrate (53% reduction).[1][2]
Rhesus MonkeyNormal50 mg/kg (twice daily)21 days37% decrease in nonHDL-C (P<0.01).[1][2]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro Squalene Synthase Inhibition Assay

The following workflow outlines the general procedure for determining the in vitro inhibitory activity of this compound on squalene synthase.

Squalene_Synthase_Assay cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction & Analysis cluster_calc Calculation microsome_prep Prepare liver microsomes from target species incubation Incubate microsomes with [3H]farnesyl diphosphate, NADPH, and this compound microsome_prep->incubation ym53601_prep Prepare serial dilutions of this compound ym53601_prep->incubation extraction Extract lipids incubation->extraction separation Separate [3H]squalene using thin-layer chromatography (TLC) extraction->separation quantification Quantify radioactivity of the squalene spot separation->quantification ic50_calc Calculate IC50 value quantification->ic50_calc

Caption: Workflow for the in vitro squalene synthase inhibition assay.

Detailed Methodology:

  • Preparation of Hepatic Microsomes: Liver tissue from the respective species is homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in squalene synthase.

  • Incubation: The microsomal preparation is incubated in a reaction mixture containing a buffer, NADPH, [3H]farnesyl diphosphate as the substrate, and varying concentrations of this compound.

  • Lipid Extraction: The reaction is stopped, and the lipids, including the newly synthesized [3H]squalene, are extracted using an organic solvent system.

  • Chromatographic Separation: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the [3H]squalene from other components.

  • Quantification and IC50 Determination: The radioactivity of the squalene spot on the TLC plate is measured using a scintillation counter. The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.[9]

In Vivo Cholesterol Biosynthesis Inhibition Assay

Animal Model: Rats are typically used for this assay.

Procedure:

  • Drug Administration: this compound is administered orally to the rats at various doses.

  • Radiolabel Administration: After a specified time (e.g., 1 hour), [14C]-acetate is injected intraperitoneally. [14C]-acetate serves as a precursor for cholesterol biosynthesis.

  • Sample Collection: After a further incubation period, blood and liver samples are collected.

  • Lipid Extraction and Analysis: Lipids are extracted from the liver, and the amount of [14C] incorporated into cholesterol is quantified to determine the rate of cholesterol biosynthesis.

  • ED50 Calculation: The effective dose at which cholesterol biosynthesis is inhibited by 50% (ED50) is calculated based on the dose-response data.[1]

Animal Studies for Plasma Lipid Profiling

Animal Models: Studies have been conducted in rats, guinea-pigs, hamsters, and rhesus monkeys.[1]

General Protocol:

  • Acclimatization and Diet: Animals are acclimatized to the housing conditions and fed either a normal or a high-fat diet to induce hyperlipidemia.

  • Drug Administration: this compound or a comparator drug (e.g., pravastatin, fenofibrate) is administered orally, typically once or twice daily for a specified duration (e.g., 5 days to 4 weeks).[1][2] A control group receives the vehicle solution.

  • Blood Collection: Blood samples are collected at baseline and at the end of the treatment period.

  • Lipid Analysis: Plasma is separated from the blood, and the concentrations of total cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic assays. Non-HDL cholesterol is calculated as the difference between total cholesterol and HDL cholesterol.

  • Statistical Analysis: The changes in lipid parameters between the treatment and control groups are analyzed for statistical significance.

Triglyceride-Lowering Mechanism

This compound has demonstrated a potent triglyceride-lowering effect, which is a significant advantage.[1] The proposed mechanisms for this effect extend beyond the direct inhibition of cholesterol synthesis and include:

  • Enhanced Clearance of VLDL and LDL: this compound has been shown to increase the clearance rate of VLDL and LDL from the plasma in hamsters.[6]

  • Suppression of Lipogenic Biosynthesis: The compound inhibits the biosynthesis of triglycerides and free fatty acids in the liver.[7][8]

  • Inhibition of Lipid Secretion: this compound reduces the secretion of triglycerides and cholesterol from the liver into the circulation.[7][8]

The following diagram illustrates the proposed multifaceted mechanism of this compound in lowering plasma triglycerides.

Triglyceride_Lowering_Mechanism ym53601 This compound tg_synthesis Triglyceride & FFA Biosynthesis ym53601->tg_synthesis Inhibits lipid_secretion VLDL Secretion ym53601->lipid_secretion Inhibits vldl_clearance VLDL & LDL Clearance ym53601->vldl_clearance Enhances liver Liver plasma Plasma tg_synthesis->lipid_secretion plasma_tg Plasma Triglycerides lipid_secretion->plasma_tg Secretes vldl_clearance->plasma_tg Reduces

Caption: Proposed mechanisms for the triglyceride-lowering effect of this compound.

Conclusion

This compound is a potent squalene synthase inhibitor with a dual effect on lowering both plasma cholesterol and triglycerides. Its mechanism of action, targeting a committed step in cholesterol biosynthesis, offers a potentially favorable profile compared to statins. The preclinical data summarized in this guide demonstrate its significant lipid-lowering efficacy in various animal models. Further research and clinical development are warranted to establish the therapeutic potential of this compound in the management of hyperlipidemia in humans.

References

YM-53601: A Potent Inhibitor of FDFT1 for Hyperlipidemia Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-53601 is a highly potent and specific inhibitor of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), more commonly known as squalene synthase. This enzyme catalyzes a critical, rate-limiting step in the cholesterol biosynthesis pathway: the conversion of two molecules of farnesyl pyrophosphate into squalene.[1] By blocking this step, this compound effectively reduces the endogenous production of cholesterol. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways. The information presented is intended to support researchers and drug development professionals in the study and potential application of FDFT1 inhibitors for the treatment of hypercholesterolemia and hypertriglyceridemia.

Mechanism of Action

This compound exerts its lipid-lowering effects by directly inhibiting the enzymatic activity of FDFT1.[2] This enzyme is a key regulator in the mevalonate pathway, responsible for the first committed step in cholesterol synthesis.[1] Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the pathway, FDFT1 inhibitors do not affect the synthesis of other essential non-sterol isoprenoids, such as ubiquinone and dolichol.[3] The inhibition of FDFT1 by this compound leads to a significant reduction in cholesterol biosynthesis.[4][5] This, in turn, can lead to the upregulation of LDL receptors and enhanced clearance of plasma LDL and VLDL.[6][7]

Quantitative Efficacy Data

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibition of FDFT1 (Squalene Synthase) by this compound

Species/Cell LinePreparationIC50 (nM)
Human (HepG2 cells)Microsomes79[2][5][8][9]
RatHepatic Microsomes90[2][5][9]
HamsterHepatic Microsomes170[2]
Guinea-pigHepatic Microsomes46[2]
Rhesus MonkeyHepatic Microsomes45[2]

Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis and Plasma Lipids

Animal ModelParameterDosageEffect
RatCholesterol Biosynthesis32 mg/kg (p.o.)ED50[2][4][5]
Hamster (Normal Diet)Plasma Triglycerides50 mg/kg/day for 5 days (p.o.)81% decrease[4]
Hamster (High-Fat Diet)Plasma Triglycerides100 mg/kg/day for 7 days (p.o.)73% decrease[4]
HamsterPlasma non-HDL Cholesterol50 mg/kg/day for 5 days (p.o.)~70% reduction[2]
Guinea-pigPlasma non-HDL Cholesterol100 mg/kg/day for 14 days (p.o.)47% reduction[4]
Rhesus MonkeyPlasma non-HDL Cholesterol50 mg/kg, twice daily for 21 days (p.o.)37% decrease[4]

Signaling and Metabolic Pathways

Cholesterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the central role of FDFT1 and the point of inhibition by this compound.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Geranyl_PP Geranyl-PP Isopentenyl_PP->Geranyl_PP Farnesyl_PP Farnesyl-PP Geranyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene FDFT1 (Squalene Synthase) Non_Sterol Non-Sterol Isoprenoids (e.g., Ubiquinone, Dolichol) Farnesyl_PP->Non_Sterol Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol HMG_CoA_Reductase HMG-CoA Reductase FDFT1 FDFT1 (Squalene Synthase) YM53601 This compound YM53601->FDFT1

Caption: Cholesterol biosynthesis pathway illustrating the inhibition of FDFT1 by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vitro FDFT1 (Squalene Synthase) Inhibition Assay

This protocol is adapted from studies investigating the in vitro potency of this compound.[3]

Objective: To determine the IC50 value of this compound against FDFT1.

Materials:

  • Hepatic microsomes from the desired species (e.g., rat, hamster, human HepG2 cells).

  • This compound

  • [³H]-Farnesyl pyrophosphate ([³H]-FPP)

  • Farnesyl pyrophosphate (FPP)

  • Reaction buffer (e.g., potassium phosphate buffer containing MgCl₂, NaF, and NADPH)

  • Scintillation fluid

  • Organic solvent for extraction (e.g., hexane)

Procedure:

  • Preparation of Microsomes: Prepare hepatic microsomes from liver tissue or cultured cells (e.g., HepG2) using standard differential centrifugation methods.

  • Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, a specific concentration of this compound (or vehicle control), and the microsomal protein.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of [³H]-FPP and unlabeled FPP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH). Extract the synthesized [³H]-squalene using an organic solvent like hexane.

  • Quantification: Measure the radioactivity of the extracted [³H]-squalene using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Cholesterol Biosynthesis Inhibition Assay

This protocol is based on studies evaluating the in vivo efficacy of this compound in rats.[3][10]

Objective: To determine the ED50 value of this compound for the inhibition of cholesterol biosynthesis.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • [¹⁴C]-Acetate

  • Vehicle (e.g., 0.5% methylcellulose)

Procedure:

  • Animal Dosing: Administer this compound orally (p.o.) to rats at various doses. A control group should receive the vehicle.

  • Radiolabel Administration: After a specific time following drug administration (e.g., 1 hour), inject [¹⁴C]-acetate intraperitoneally (i.p.).[10]

  • Sample Collection: After a further incubation period (e.g., 1 hour), anesthetize the animals and collect blood samples. Euthanize the animals and collect liver tissue.[10]

  • Lipid Extraction: Extract total lipids from the plasma and liver samples.

  • Quantification of [¹⁴C]-Cholesterol: Separate the cholesterol from other lipids using techniques like thin-layer chromatography (TLC). Quantify the amount of [¹⁴C] incorporated into cholesterol using a radioisotope detector.

  • Data Analysis: Calculate the percentage of inhibition of cholesterol biosynthesis for each dose group compared to the vehicle control group. Determine the ED50 value by plotting the percentage of inhibition against the drug dose.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro FDFT1 Inhibition Assay cluster_invivo In Vivo Cholesterol Biosynthesis Assay Microsome_Prep Prepare Hepatic Microsomes Reaction_Setup Set up Reaction with This compound and [3H]-FPP Microsome_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Extraction Extract [3H]-Squalene Incubation->Extraction Quantification_invitro Quantify Radioactivity Extraction->Quantification_invitro IC50_Calc Calculate IC50 Quantification_invitro->IC50_Calc Animal_Dosing Oral Administration of this compound to Rats Radiolabel Inject [14C]-Acetate Animal_Dosing->Radiolabel Sample_Collection Collect Blood and Liver Samples Radiolabel->Sample_Collection Lipid_Extraction Extract Lipids Sample_Collection->Lipid_Extraction Quantification_invivo Quantify [14C]-Cholesterol Lipid_Extraction->Quantification_invivo ED50_Calc Calculate ED50 Quantification_invivo->ED50_Calc

Caption: Workflow for in vitro and in vivo assays to determine the efficacy of this compound.

Broader Implications and Future Directions

This compound is not only a valuable tool for studying lipid metabolism but also holds therapeutic potential. Its ability to potently lower both cholesterol and triglycerides makes it an interesting candidate for dyslipidemias that are not adequately addressed by statins alone.[4] Furthermore, the inhibition of FDFT1 has been explored in other therapeutic areas, including oncology and infectious diseases. For instance, FDFT1 inhibition can impact cancer cell proliferation and has been shown to abrogate Hepatitis C virus (HCV) propagation.[2][11][12] Future research could focus on the long-term safety and efficacy of this compound and other FDFT1 inhibitors in clinical settings, as well as their potential in combination therapies. The detailed methodologies and data presented in this guide provide a solid foundation for such investigations.

References

The Discovery, Synthesis, and In-depth Pharmacological Profile of YM-53601: A Potent Squalene Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53601, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole monohydrochloride, is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The document details its mechanism of action, quantitative biological data, experimental protocols for key assays, and visual representations of relevant pathways and workflows.

Discovery and Rationale

The discovery of this compound emerged from research efforts to identify novel lipid-lowering agents. The enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1) represents a key regulatory point in cholesterol biosynthesis.[1][3] It catalyzes the first committed step in sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. Inhibition of this enzyme is a promising strategy for reducing cholesterol levels. Unlike HMG-CoA reductase inhibitors (statins), squalene synthase inhibitors do not affect the synthesis of other essential non-sterol isoprenoids, potentially offering a better safety profile. This compound was identified as a result of a dedicated search for compounds with the ability to lower plasma cholesterol.[1]

Synthesis of this compound

The synthesis of this compound was developed at the Chemistry Laboratories of Yamanouchi Pharmaceutical Co., Ltd.[1][4] While a detailed step-by-step protocol from the primary literature is not publicly available, a plausible synthetic route can be constructed based on related syntheses of quinuclidine derivatives.

G cluster_synthesis Proposed Synthetic Workflow for this compound Start Start Step1 Preparation of 2-hydroxy-9H-carbazole Start->Step1 Step2 Alkylation with a suitable 2-bromo-1,1-difluoroethane derivative Step1->Step2 Step3 Introduction of the quinuclidin-3-ylidene moiety via Wittig or Horner-Wadsworth-Emmons reaction Step2->Step3 Step4 Purification and salt formation to yield this compound Step3->Step4 End End Step4->End

A plausible synthetic workflow for this compound.

Mechanism of Action and Biological Activities

This compound exerts its lipid-lowering effects by directly inhibiting the enzyme squalene synthase. This inhibition blocks the conversion of farnesyl pyrophosphate to squalene, thereby reducing the cellular pool of cholesterol.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against squalene synthase from various species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Species/Cell LineIC50 (nM)
Human (HepG2 cells)79
Rat (liver microsomes)90
Hamster (liver microsomes)170
Guinea-pig (liver microsomes)46
Rhesus monkey (liver microsomes)45

Table 1: In vitro inhibitory activity of this compound against squalene synthase from various species.[3]

In Vivo Efficacy

In animal models, this compound has been shown to effectively inhibit cholesterol biosynthesis and reduce plasma lipid levels.

Animal ModelParameterED50 (mg/kg)
RatInhibition of cholesterol biosynthesis32

Table 2: In vivo efficacy of this compound in inhibiting cholesterol biosynthesis in rats.[3]

Beyond its lipid-lowering effects, this compound has also been found to inhibit the activity of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), which can abrogate the propagation of the Hepatitis C virus (HCV).[3]

Signaling Pathway

This compound intervenes in the cholesterol biosynthesis pathway at a critical step. The following diagram illustrates the pathway and the point of inhibition.

G cluster_pathway Cholesterol Biosynthesis Pathway and Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene_Synthase Squalene Synthase Farnesyl-PP->Squalene_Synthase Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound This compound->Squalene_Synthase Squalene_Synthase->Squalene

Inhibition of Squalene Synthase by this compound.

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound on squalene synthase.

G cluster_workflow In Vitro Squalene Synthase Assay Workflow Start Start Step1 Prepare liver microsomes from the desired species Start->Step1 Step2 Incubate microsomes with varying concentrations of this compound Step1->Step2 Step3 Add [3H]-farnesyl pyrophosphate (substrate) Step2->Step3 Step4 Incubate to allow the enzymatic reaction to proceed Step3->Step4 Step5 Stop the reaction and extract the lipid-soluble products Step4->Step5 Step6 Quantify the amount of [3H]-squalene formed using scintillation counting Step5->Step6 Step7 Calculate IC50 value Step6->Step7 End End Step7->End

Workflow for Squalene Synthase Inhibition Assay.

Detailed Methodology:

  • Preparation of Liver Microsomes: Liver tissue from the test species is homogenized in a suitable buffer and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in squalene synthase.

  • Incubation: The microsomal preparation is pre-incubated with various concentrations of this compound (or vehicle control) in a buffer containing necessary cofactors.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of radiolabeled [3H]-farnesyl pyrophosphate.

  • Reaction Termination and Extraction: After a defined incubation period, the reaction is stopped, and the lipids, including the newly synthesized [3H]-squalene, are extracted using an organic solvent.

  • Quantification: The amount of radioactivity incorporated into squalene is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Cholesterol Biosynthesis Inhibition Assay

This protocol describes the method to determine the in vivo efficacy of this compound in inhibiting cholesterol biosynthesis in rats.

Detailed Methodology:

  • Animal Dosing: Rats are orally administered with different doses of this compound or the vehicle.

  • Radiolabel Administration: At a specified time after drug administration, the animals are injected with a radiolabeled cholesterol precursor, such as [14C]-acetate.

  • Sample Collection: After a set period to allow for the incorporation of the radiolabel into newly synthesized cholesterol, blood and/or liver samples are collected.

  • Lipid Extraction and Saponification: Lipids are extracted from the collected samples, and the non-saponifiable fraction, which contains cholesterol, is isolated.

  • Quantification of Radiolabeled Cholesterol: The amount of radioactivity in the cholesterol fraction is determined by scintillation counting.

  • Data Analysis: The inhibition of cholesterol synthesis at each dose of this compound is calculated by comparing the radioactivity in the treated groups to the control group. The ED50 value, the dose required to achieve 50% inhibition, is then calculated.

Conclusion

This compound is a potent and selective inhibitor of squalene synthase with demonstrated efficacy in both in vitro and in vivo models. Its mechanism of action, targeting a key committed step in cholesterol biosynthesis, makes it a valuable tool for research in lipid metabolism and a potential therapeutic agent for hypercholesterolemia. This technical guide provides a foundational understanding of this compound for scientists and researchers, summarizing its synthesis, biological activity, and the experimental methods used for its evaluation.

References

YM-53601 and its Effects on Cholesterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YM-53601, a potent and selective inhibitor of squalene synthase, and its effects on the cholesterol biosynthesis pathway. The document consolidates quantitative data from preclinical studies, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Squalene Synthase

This compound, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, exerts its lipid-lowering effects by directly inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21).[1][2] This enzyme is pivotal in the cholesterol biosynthesis pathway as it catalyzes the first committed step toward sterol synthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][3] By blocking this step, this compound effectively curtails the production of squalene, a direct precursor to cholesterol.[1][4] This mechanism is distinct from that of statins, which inhibit HMG-CoA reductase, an earlier rate-limiting step in the mevalonate pathway.[5] A key advantage of inhibiting squalene synthase is that it does not affect the synthesis of essential non-sterol isoprenoids like ubiquinone and dolichol, which are downstream of HMG-CoA but diverge from the cholesterol synthesis pathway before squalene synthase.[1]

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Target) Isoprenes Activated Isoprenes (IPP, DPP) Mevalonate->Isoprenes FPP Farnesyl Pyrophosphate (FPP) Isoprenes->FPP Squalene Squalene FPP->Squalene Squalene Synthase NonSterol Non-Sterol Isoprenoids (e.g., Ubiquinone, Dolichol) FPP->NonSterol Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Inhibitor This compound Inhibitor->FPP Inhibitor->Squalene

Caption: Cholesterol biosynthesis pathway indicating this compound's point of inhibition.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Squalene Synthase by this compound [1][6]

Source of Hepatic MicrosomesIC₅₀ (nM)
Rat90
Hamster170
Guinea-pig46
Rhesus monkey45
Human (HepG2 cells)79

Table 2: In Vivo Inhibition of Cholesterol Biosynthesis in Rats [1][2][6]

CompoundAdministrationED₅₀ (mg/kg)
This compoundSingle p.o.32

ED₅₀ represents the dose required to inhibit de novo cholesterol biosynthesis from [¹⁴C]-acetate by 50%.

Table 3: Effects of this compound on Plasma Lipid Profiles in Various Animal Models [1][2]

Animal ModelDietCompoundDosageDuration% Change in nonHDL-C% Change in Triglycerides
Rats High-fatThis compound50 mg/kg, daily1 week↓ 44%↓ 33%
High-fatPravastatin50 mg/kg, daily1 weekLittle effectLittle effect
Guinea-pigs NormalThis compound100 mg/kg, daily14 days↓ 47% (P<0.001)-
NormalPravastatin100 mg/kg, daily14 days↓ 33% (P<0.001)-
Hamsters NormalThis compound50 mg/kg, daily5 days↓ 74%↓ 81% (P<0.001)
High-fatThis compound100 mg/kg, daily7 days-↓ 73% (P<0.001)
High-fatFenofibrate100 mg/kg, daily7 days-↓ 53% (P<0.001)
Rhesus Monkeys NormalThis compound50 mg/kg, twice daily21 days↓ 37% (P<0.01)-
NormalPravastatin25 mg/kg, twice daily28 daysNo significant effect-

Detailed Experimental Protocols

The following sections describe the methodologies employed in the key studies assessing the efficacy of this compound.

This protocol measures the direct inhibitory effect of this compound on squalene synthase activity in liver microsomes.

Squalene_Synthase_Assay Start Start: Prepare Hepatic Microsomes Incubate Incubate Microsomes with: - this compound (or vehicle) - [3H]-Farnesyl Diphosphate - NADPH Start->Incubate Reaction Reaction: [3H]-FPP is converted to [3H]-Squalene Incubate->Reaction Stop Stop Reaction (e.g., with alkali) Reaction->Stop Extract Extract [3H]-Squalene (using petroleum ether) Stop->Extract Quantify Quantify Radioactivity (Liquid Scintillation Counting) Extract->Quantify Analyze Analyze Data: Calculate % Inhibition and IC50 Quantify->Analyze

Caption: Experimental workflow for the in vitro squalene synthase activity assay.

Protocol Steps:

  • Preparation of Microsomes: Liver tissues from various species (or HepG2 cells) are homogenized and centrifuged to isolate the microsomal fraction, which is rich in squalene synthase.

  • Reaction Mixture: The microsomes are incubated in a reaction buffer containing NADPH and the substrate, [³H]-farnesyl diphosphate. Various concentrations of this compound are added to test samples, with a vehicle control for comparison.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

  • Extraction: The reaction is stopped, and the synthesized [³H]-squalene is extracted from the aqueous mixture using an organic solvent like petroleum ether.[1]

  • Quantification: The radioactivity of the extracted squalene is measured using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the enzyme activity. The percentage of inhibition at each this compound concentration is calculated relative to the control, and this data is used to determine the IC₅₀ value via regression analysis.[1]

This protocol assesses the effect of orally administered this compound on the de novo synthesis of cholesterol in a living organism.

Protocol Steps:

  • Animal Preparation: Sprague-Dawley rats are typically used. To enhance cholesterol biosynthesis activity, animals may be pre-treated with a diet containing cholestyramine, a bile acid sequestrant.[7][8]

  • Drug Administration: A single oral dose (p.o.) of this compound or a vehicle control is administered to the rats at various concentrations (e.g., 6.25, 12.5, 25, and 50 mg/kg).[1]

  • Tracer Injection: One hour after drug administration, a radioactive precursor, [¹⁴C]-acetate, is injected intraperitoneally (i.p.).[1]

  • Sample Collection: After a set period (e.g., 1 hour post-tracer injection), blood is collected, and plasma is separated. Livers may also be harvested.

  • Lipid Extraction and Saponification: Lipids are extracted from the plasma or liver homogenates. The non-saponifiable lipid fraction, which contains cholesterol, is isolated.

  • Quantification: The amount of [¹⁴C] incorporated into the cholesterol fraction is measured using liquid scintillation counting.

  • Data Analysis: The inhibition of cholesterol biosynthesis is calculated as the percentage reduction in [¹⁴C]-cholesterol in the drug-treated groups compared to the vehicle-treated control group. The ED₅₀ value is then determined.[1]

Broader Effects on Lipid Metabolism

Beyond direct inhibition of cholesterol synthesis, this compound influences broader lipid metabolism, notably triglyceride levels and lipoprotein clearance.

Studies in cholestyramine-treated rats and hamsters have shown that this compound not only inhibits cholesterol biosynthesis but also suppresses the biosynthesis of triglycerides and free fatty acids at similar dose ranges.[7][8] This suggests a coordinated regulation or a downstream effect of squalene synthase inhibition on overall lipogenesis.

A key mechanism for the potent lipid-lowering effect of this compound is its ability to enhance the clearance rate of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) from the plasma.[9][10] Treatment with this compound in hamsters accelerated the disappearance of labeled VLDL and LDL from circulation.[10] The clearance of VLDL appears to be mediated through the lipoprotein lipase (LPL) pathway, although this compound does not directly stimulate LPL activity.[9] For LDL, the clearance involves both the LDL receptor-dependent pathway and a non-LDL receptor pathway.[9]

Lipoprotein_Clearance_Mechanism YM53601 This compound SQS_Inhibition Inhibition of Squalene Synthase YM53601->SQS_Inhibition VLDL_Clearance_Up ↑ VLDL Clearance YM53601->VLDL_Clearance_Up Enhances via LPL Pathway NonLDL_Pathway ↑ Non-LDL Receptor Pathway Activity YM53601->NonLDL_Pathway Chol_Synth_Down ↓ Hepatic Cholesterol Biosynthesis SQS_Inhibition->Chol_Synth_Down VLDL_Secretion_Down ↓ VLDL Secretion from Liver Chol_Synth_Down->VLDL_Secretion_Down LDL_Receptor_Up ↑ LDL Receptor Expression/Activity Chol_Synth_Down->LDL_Receptor_Up Plasma_TG_Down ↓ Plasma Triglycerides VLDL_Secretion_Down->Plasma_TG_Down LDL_Clearance_Up ↑ LDL Clearance LDL_Receptor_Up->LDL_Clearance_Up VLDL_Clearance_Up->Plasma_TG_Down Plasma_Chol_Down ↓ Plasma Cholesterol (nonHDL-C) LDL_Clearance_Up->Plasma_Chol_Down NonLDL_Pathway->LDL_Clearance_Up

Caption: Proposed mechanisms for this compound-mediated reduction in plasma lipids.

Conclusion

This compound is a novel squalene synthase inhibitor that has demonstrated potent cholesterol and triglyceride-lowering effects in a range of animal models.[1][2] Its primary mechanism is the direct inhibition of a key enzyme in the cholesterol biosynthesis pathway.[6] This leads not only to a reduction in hepatic cholesterol production but also to a significant decrease in plasma triglycerides, an effect more potent than that of the fibrate fenofibrate in some models.[2] Furthermore, this compound enhances the clearance of atherogenic lipoproteins, VLDL and LDL, from the circulation.[9] These combined actions make this compound a promising therapeutic candidate for the management of hypercholesterolemia and hypertriglyceridemia.[2]

References

The Role of YM-53601 in Lipid Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the role of this compound in lipid metabolism, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Inhibition of Squalene Synthase

This compound exerts its primary effect by inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), the enzyme that catalyzes the first committed step in cholesterol synthesis, the conversion of two molecules of farnesyl pyrophosphate to squalene.[1][2][3] This inhibition has been demonstrated across various species, with IC50 values for squalene synthase activity in hepatic microsomes ranging from 45 nM in rhesus monkeys to 170 nM in hamsters.[3] In human-derived HepG2 cells, the IC50 is 79 nM.[3] By blocking this step, this compound effectively reduces the endogenous production of cholesterol.

Impact on Lipid Profiles: A Multi-faceted Approach

The inhibition of squalene synthase by this compound initiates a cascade of effects that lead to a significant reduction in both plasma cholesterol and triglyceride levels. This dual action positions this compound as a promising therapeutic agent for mixed hyperlipidemia. The key mechanisms contributing to its lipid-lowering effects are:

  • Suppression of Lipogenesis and Lipid Secretion: Beyond its impact on cholesterol synthesis, this compound has been shown to suppress the biosynthesis of triglycerides and free fatty acids in the liver.[4][5] This reduction in the availability of lipids for packaging into very-low-density lipoprotein (VLDL) particles leads to decreased secretion of both cholesterol and triglycerides from the liver.[4][5]

  • Enhanced Clearance of VLDL and LDL: this compound has been demonstrated to enhance the clearance rate of both VLDL and low-density lipoprotein (LDL) from the plasma.[6][7] This effect is thought to be mediated, at least in part, by an increase in lipoprotein lipase (LPL) dependent degradation of VLDL.[6] The enhanced clearance of these lipoproteins contributes significantly to the observed reduction in plasma triglyceride and cholesterol levels.

Quantitative Effects on Plasma Lipids

Preclinical studies in various animal models have consistently demonstrated the potent lipid-lowering effects of this compound. The following tables summarize the key quantitative findings.

Animal ModelDietDoseDuration% Reduction in non-HDL-C% Reduction in TriglyceridesReference
Guinea PigsNormal100 mg/kg/day14 days47% (P<0.001)-[8]
Rhesus MonkeysNormal50 mg/kg (twice daily)21 days37% (P<0.01)-[8]
HamstersNormal50 mg/kg/day5 days~70%81% (P<0.001)[3][8]
HamstersHigh-Fat100 mg/kg/day7 days-73% (P<0.001)[8]
RatsHigh-Fat50 mg/kg1 week44%33%[1]
Comparative Efficacy of this compound
In guinea pigs, this compound (100 mg/kg/day for 14 days) reduced non-HDL-C by 47%, outperforming pravastatin which achieved a 33% reduction.[8]
In rhesus monkeys, this compound (50 mg/kg twice daily for 21 days) decreased non-HDL-C by 37%, whereas pravastatin showed no significant effect.[8]
In hamsters on a high-fat diet, this compound (100 mg/kg/day for 7 days) demonstrated superior triglyceride-lowering ability (73% reduction) compared to fenofibrate (53% reduction).[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches used to study this compound, the following diagrams are provided.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway FPP Farnesyl Pyrophosphate Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 This compound YM53601->Inhibition Squalene_Synthase_Edge

Inhibition of Cholesterol Biosynthesis by this compound.

Lipid_Lowering_Mechanisms cluster_liver Hepatocyte YM53601 This compound SqualeneSynthase Squalene Synthase YM53601->SqualeneSynthase Inhibits TGSynth Triglyceride Biosynthesis YM53601->TGSynth Suppresses VLDLClearance VLDL Clearance (LPL-dependent) YM53601->VLDLClearance Enhances LDLClearance LDL Clearance YM53601->LDLClearance Enhances CholesterolSynth Cholesterol Biosynthesis SqualeneSynthase->CholesterolSynth VLDLSecretion VLDL Secretion CholesterolSynth->VLDLSecretion Decreased Substrate TGSynth->VLDLSecretion Decreased Substrate PlasmaVLDL Plasma VLDL VLDLSecretion->PlasmaVLDL Reduced PlasmaVLDL->VLDLClearance PlasmaLDL Plasma LDL PlasmaLDL->LDLClearance

Multi-faceted Lipid-Lowering Mechanisms of this compound.

Experimental Protocols

The following section details the methodologies employed in key experiments to characterize the effects of this compound on lipid metabolism.

In Vitro Squalene Synthase Inhibition Assay
  • Objective: To determine the inhibitory activity of this compound on squalene synthase.

  • Methodology:

    • Microsome Preparation: Liver microsomes were prepared from various species (e.g., rats, hamsters, guinea pigs, rhesus monkeys) and from human HepG2 cells.

    • Assay Conditions: The assay mixture contained hepatic microsomes, [3H]farnesyl diphosphate as the substrate, and varying concentrations of this compound.

    • Incubation: The reaction was incubated at 37°C.

    • Extraction and Quantification: The synthesized [3H]squalene was extracted and quantified using liquid scintillation counting.

    • Data Analysis: The IC50 value, the concentration of this compound required to inhibit 50% of squalene synthase activity, was calculated.[3]

In Vivo Cholesterol Biosynthesis Inhibition
  • Objective: To assess the in vivo inhibition of cholesterol biosynthesis by this compound.

  • Methodology:

    • Animal Model: Rats were used for this study.

    • Drug Administration: this compound was administered orally at various doses.

    • Radiolabeling: One hour after drug administration, [14C]-acetate was injected intraperitoneally.

    • Sample Collection: After a set period, blood and liver samples were collected.

    • Lipid Extraction and Analysis: Lipids were extracted, and the incorporation of [14C] into cholesterol was measured to determine the rate of cholesterol biosynthesis.

    • Data Analysis: The ED50 value, the dose required to achieve 50% inhibition of cholesterol biosynthesis, was determined.[1]

VLDL and LDL Clearance Studies
  • Objective: To evaluate the effect of this compound on the clearance of VLDL and LDL from plasma.

  • Methodology:

    • Animal Model: Hamsters were treated with this compound (e.g., 50 mg/kg for 5 days).

    • Lipoprotein Labeling: VLDL and LDL were labeled with the fluorescent dye 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI).

    • Injection: DiI-VLDL or DiI-LDL was injected into the treated and control hamsters.

    • Blood Sampling: Blood samples were collected at various time points post-injection.

    • Fluorescence Measurement: The fluorescence intensity in the plasma was measured to determine the rate of disappearance of the labeled lipoproteins.[7]

    • LPL Involvement: To investigate the role of lipoprotein lipase, some animals were pre-treated with protamine sulfate, an LPL inhibitor, before the injection of DiI-VLDL.[7]

Assessment of Lipid Secretion
  • Objective: To determine the effect of this compound on hepatic lipid secretion.

  • Methodology:

    • Animal Model: Hamsters were used.

    • Inhibition of Lipoprotein Degradation: Animals were treated with Triton WR1339 or protamine sulfate to inhibit the degradation of VLDL, leading to its accumulation in the plasma.[4][5]

    • Drug Administration: this compound was administered orally.

    • Plasma Lipid Measurement: Plasma triglyceride and cholesterol levels were measured over time to assess the rate of their accumulation, which reflects the hepatic secretion rate.[4][5]

Conclusion

This compound is a potent lipid-lowering agent with a unique dual mechanism of action that involves both the inhibition of cholesterol and triglyceride biosynthesis and the enhancement of VLDL and LDL clearance. Its efficacy in various preclinical models, often surpassing that of established drugs like pravastatin and fenofibrate, highlights its potential as a therapeutic agent for managing complex dyslipidemias in humans. The detailed experimental protocols provided in this guide offer a framework for further research into the multifaceted role of squalene synthase inhibitors in lipid metabolism.

References

YM-53601: A Technical Guide on its Therapeutic Potential as a Squalene Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of YM-53601, a potent and selective inhibitor of squalene synthase. It details the compound's mechanism of action, summarizes its pharmacological effects with quantitative data from preclinical studies, and explores its potential therapeutic applications in hyperlipidemia, oncology, and infectious diseases.

Core Mechanism of Action: Inhibition of Squalene Synthase

This compound's primary mechanism of action is the inhibition of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1, or FDFT1).[1] This enzyme catalyzes the first committed step in cholesterol biosynthesis, converting two molecules of farnesyl pyrophosphate (FPP) into squalene.[2] By blocking this step, this compound effectively reduces the downstream production of cholesterol.[3] This targeted action is distinct from statins, which act earlier in the pathway by inhibiting HMG-CoA reductase.[4]

Cholesterol_Biosynthesis_Inhibition cluster_hmg cluster_sqs AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG_CoA_Reductase HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene_Synthase Squalene Synthase (FDFT1) Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA_Reductase Inhibits YM53601 This compound YM53601->Squalene_Synthase Inhibits

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for this compound and statins.

Quantitative Data Presentation

The efficacy of this compound has been quantified in both in vitro and in vivo settings.

Table 1: In Vitro Inhibition of Squalene Synthase by this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against squalene synthase from various species.

Source of Hepatic MicrosomesIC50 (nM)Citation
Human (HepG2 cells)79[1]
Rhesus Monkey45[1]
Guinea Pig46[1]
Rat90[1]
Hamster170[1]
Table 2: In Vivo Efficacy of this compound in Animal Models

This table presents the lipid-lowering effects of this compound in various animal models, often in comparison to other lipid-lowering agents.

Animal ModelTreatment DetailsEffect on Non-HDL CholesterolEffect on TriglyceridesCitation
Rhesus Monkeys 50 mg/kg, twice daily for 21 days↓ 37%Not Reported[3][5]
Pravastatin (25 mg/kg, twice daily)No significant effectNot Reported[3][5]
Guinea Pigs 100 mg/kg, daily for 14 days↓ 47%↓ 30%[3][5]
Pravastatin (100 mg/kg, daily)↓ 33%↑ 17%[3]
Hamsters (Normal Diet) 50 mg/kg, daily for 5 daysNot Reported↓ 81%[3][5]
Hamsters (High-Fat Diet) 100 mg/kg, daily for 7 daysNot Reported↓ 73%[3][5]
Fenofibrate (100 mg/kg, daily)Not Reported↓ 53%[3][5]
Rats Single oral doseED50 for cholesterol biosynthesis inhibition: 32 mg/kgNot Reported[1][5]

Potential Therapeutic Applications

Hypercholesterolemia and Hypertriglyceridemia

The primary therapeutic application for this compound is the treatment of dyslipidemia. Preclinical studies demonstrate its potent ability to lower both plasma cholesterol and triglyceride levels.[3]

  • Cholesterol Reduction: By inhibiting squalene synthase, this compound effectively suppresses cholesterol biosynthesis.[5] This leads to an upregulation of LDL receptors, enhancing the clearance of LDL from the plasma.[6]

  • Triglyceride Reduction: The mechanism for triglyceride reduction is multifaceted. This compound has been shown to:

    • Inhibit the biosynthesis of triglycerides and free fatty acids in the liver.[7]

    • Enhance the clearance rate of VLDL from the plasma.[6][8] This effect appears to be mediated through the lipoprotein lipase (LPL) degradation pathway.[6]

    • Decrease lipid secretion from the liver.[7][9]

Notably, this compound has shown superiority to pravastatin in lowering non-HDL cholesterol in rhesus monkeys and to fenofibrate in lowering triglycerides in hamsters, suggesting its potential use in treating mixed hyperlipidemia.[3][5]

Lipid_Lowering_Mechanism cluster_cause cluster_mechanism Mechanism of Action cluster_effect Physiological Effect YM53601 This compound Administration Inhibit_SS Inhibition of Squalene Synthase (FDFT1) YM53601->Inhibit_SS Inhibit_TG_Synth Inhibition of Hepatic Triglyceride & FFA Biosynthesis YM53601->Inhibit_TG_Synth Enhance_Clearance Enhanced VLDL & LDL Plasma Clearance YM53601->Enhance_Clearance Dec_Chol_Synth Decreased Cholesterol Biosynthesis Inhibit_SS->Dec_Chol_Synth Dec_Lipid_Sec Decreased Hepatic Lipid Secretion Inhibit_TG_Synth->Dec_Lipid_Sec Dec_Plasma_Lipids Reduced Plasma Cholesterol & Triglycerides Enhance_Clearance->Dec_Plasma_Lipids Dec_Chol_Synth->Dec_Plasma_Lipids Dec_Lipid_Sec->Dec_Plasma_Lipids

Caption: Logical flow of this compound's multifaceted mechanism for lowering plasma lipids.

Oncology: Hepatocellular Carcinoma (HCC)

Emerging research indicates a role for this compound in cancer therapy. FDFT1 is frequently upregulated in various cancers, and cholesterol metabolism is crucial for tumor cell proliferation.[2]

  • Mitochondrial Cholesterol Reduction: this compound has been shown to reduce mitochondrial cholesterol levels in H35 and HepG2 human hepatoma cells.[1][2]

  • Chemosensitization: By depleting mitochondrial cholesterol, this compound potentiates the efficacy of chemotherapeutic agents like doxorubicin, enhancing cancer cell growth arrest and death.[1]

Infectious Disease: Hepatitis C Virus (HCV)

The enzyme FDFT1 has been identified as a host factor essential for HCV propagation.[1]

  • Antiviral Activity: By inhibiting FDFT1, this compound can abrogate HCV propagation.[1][4] This identifies squalene synthase as a potential antiviral target and this compound as a candidate for host-directed antiviral therapy.[4]

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay

This protocol outlines the general steps to determine the IC50 of this compound.

  • Microsome Preparation: Isolate hepatic microsomes from the liver tissue of the target species (e.g., rat, monkey) or from cultured cells (e.g., HepG2) via differential centrifugation.

  • Assay Reaction: Prepare a reaction mixture containing the microsomal protein, a suitable buffer, cofactors (e.g., NADPH, MgCl2), and the substrate, [3H]-labeled farnesyl diphosphate.

  • Incubation: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and incubate at 37°C for a specified time.

  • Extraction: Stop the reaction and extract the lipid-soluble product, [3H]squalene, using an organic solvent like hexane.

  • Quantification: Measure the radioactivity of the extracted [3H]squalene using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

In Vivo Lipid-Lowering Study in Hamsters

This protocol describes a typical experiment to assess the effect of this compound on plasma lipids in vivo.

  • Animal Acclimation: Acclimate male Syrian hamsters to the facility for at least one week, providing standard chow and water ad libitum.

  • Diet Induction (Optional): For high-fat diet models, switch animals to a diet supplemented with high levels of fat and cholesterol for a specified period to induce hyperlipidemia.

  • Drug Administration: Prepare this compound as a suspension in a vehicle (e.g., 0.5% methylcellulose). Administer the compound orally (p.o.) via gavage once daily for a predetermined number of days (e.g., 5-7 days). A control group receives the vehicle only.

  • Blood Collection: At the end of the treatment period, collect blood samples from fasted animals via a suitable route (e.g., retro-orbital sinus).

  • Plasma Analysis: Separate plasma by centrifugation and measure total cholesterol, HDL cholesterol, and triglyceride concentrations using commercially available enzymatic assay kits.

  • Calculation: Calculate non-HDL cholesterol by subtracting HDL cholesterol from total cholesterol.

  • Statistical Analysis: Compare the lipid levels of the this compound-treated group with the control group using appropriate statistical tests (e.g., Dunnett's test).[3][5]

Experimental_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase A Acclimate Hamsters (1 week) B Induce Hyperlipidemia (High-Fat Diet) A->B C Randomize into Groups (Control, this compound) B->C D Daily Oral Gavage (Vehicle or this compound) for 7 days C->D E Collect Blood from Fasted Animals D->E F Separate Plasma (Centrifugation) E->F G Measure Plasma Lipids (TC, HDL, TG) F->G H Statistical Analysis (Compare Groups) G->H

Caption: A typical experimental workflow for an in vivo lipid-lowering study in hamsters.

Conclusion

This compound is a novel squalene synthase inhibitor with significant potential as a lipid-lowering agent. Its ability to effectively reduce both cholesterol and triglycerides through multiple mechanisms makes it a promising candidate for treating patients with mixed hyperlipidemia.[3] Furthermore, its roles in modulating mitochondrial cholesterol in cancer cells and inhibiting HCV propagation highlight its potential for broader therapeutic applications beyond cardiovascular disease.[1][4] Further research and clinical development are warranted to fully elucidate its therapeutic utility in humans.

References

YM-53601: A Technical Guide to its Antiviral Properties Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral properties of YM-53601 against the Hepatitis C Virus (HCV). This compound is a potent and specific inhibitor of squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this host-cell enzyme, this compound disrupts a critical pathway leveraged by HCV for its replication and propagation, presenting a novel approach to antiviral therapy.

Core Mechanism of Action

This compound exerts its anti-HCV effects by inhibiting squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.[2][3] The HCV lifecycle is intricately linked to the host's lipid metabolism, particularly the cholesterol biosynthesis pathway, for the formation of the membranous web, a site for viral replication. By blocking squalene synthase, this compound depletes the cellular cholesterol pool, thereby interfering with the establishment of these replication complexes. This disruption leads to a significant reduction in viral RNA, protein synthesis, and the production of infectious progeny virions.[1][2] Studies have demonstrated that the antiviral effect of this compound can be reversed by the addition of low-density lipoprotein (LDL), confirming that its mechanism of action is dependent on inducing a state of cellular cholesterol deficiency.[2]

Quantitative Efficacy Data

The antiviral and inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.

Table 1: In Vitro Anti-HCV and Squalene Synthase Inhibitory Activity of this compound

ParameterCell Line / Enzyme SourceVirus StrainValueReference
IC50 (Virus Secretion) Huh-7.5.1-8 cells (serum-free)JFH-10.16 ± 0.10 µM[4]
IC50 (Virus Secretion) Huh-7.5.1-8 cells (serum-containing)JFH-10.57 ± 0.66 µM[4]
IC50 (Squalene Synthase) Human hepatoma (HepG2) cellsN/A79 nM[2][4][5]
IC50 (Squalene Synthase) Rat liver microsomesN/A90 nM[4][5]
IC50 (Squalene Synthase) Hamster liver microsomesN/A170 nM[2]
IC50 (Squalene Synthase) Guinea-pig liver microsomesN/A46 nM[2]
IC50 (Squalene Synthase) Rhesus monkey liver microsomesN/A45 nM[2]

Table 2: In Vivo Cholesterol Biosynthesis Inhibition by this compound

ParameterAnimal ModelValueReference
ED50 (Cholesterol Biosynthesis) Rats32 mg/kg[4][5]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's anti-HCV properties.

HCV Infection and Antiviral Assay in Cell Culture

This protocol describes the general procedure for assessing the antiviral activity of this compound against HCV in a human hepatoma cell line.

  • Cell Culture: Human hepatoma Huh-7.5.1-8 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

  • HCV Infection: Cells are seeded in appropriate culture plates. The following day, the cells are infected with the HCV JFH-1 strain at a specific multiplicity of infection (MOI).

  • Compound Treatment: Following viral infection, the culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0 to 1.5 µM). A vehicle control (e.g., DMSO) is run in parallel. Experiments are often conducted in both serum-free and serum-containing media to assess the effect of exogenous lipids.[4]

  • Incubation: The treated cells are incubated for a period of up to five days to allow for viral replication and production.[2]

  • Analysis of Viral Parameters:

    • Viral RNA Quantification: Total cellular RNA is extracted and viral RNA levels are quantified using real-time reverse transcription PCR (RT-qPCR) with primers specific for the HCV genome.

    • Viral Protein Expression: Cell lysates are subjected to SDS-PAGE and immunoblotting to detect HCV proteins such as Core and NS3.[2][5]

    • Infectious Virus Titer: The culture supernatant is collected, and the amount of secreted infectious virus is determined by a focus-forming unit (FFU) assay or by measuring the level of secreted core protein using an enzyme-linked immunosorbent assay (ELISA).[4]

  • Cytotoxicity Assay: To assess the cytotoxicity of this compound, a parallel set of uninfected cells is treated with the same concentrations of the compound. Cell viability is measured using assays such as the MTT or WST-1 assay. This compound has been shown to not affect cell viability at concentrations up to 1.5 µM.[4]

HCV Replicon Assay

This assay is used to specifically evaluate the effect of this compound on HCV RNA replication.

  • Replicon Cells: Huh-7 cells harboring a subgenomic HCV replicon (e.g., SGR-JFH1/Luc) are used.[1] This replicon contains the HCV non-structural proteins necessary for replication and a reporter gene, such as luciferase, for easy quantification of replication levels.

  • Compound Treatment: Replicon cells are treated with various concentrations of this compound.

  • Quantification of Replication: After a defined incubation period (e.g., 72 hours), the cells are lysed, and the luciferase activity is measured. A decrease in luciferase activity indicates inhibition of HCV RNA replication.

Visualizations

Signaling Pathway

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl-PP Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol ... HCV_Replication HCV Replication Complex (Membranous Web) Cholesterol->HCV_Replication Essential for formation HMGCoAReductase HMG-CoA Reductase SqualeneSynthase Squalene Synthase (SQS) YM53601 This compound YM53601->SqualeneSynthase Inhibition

Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow

Antiviral_Assay_Workflow Start Start SeedCells Seed Huh-7.5.1-8 Cells Start->SeedCells InfectHCV Infect with HCV (JFH-1) SeedCells->InfectHCV TreatCompound Treat with this compound (or Vehicle Control) InfectHCV->TreatCompound Incubate Incubate for 5 Days TreatCompound->Incubate Cytotoxicity Assess Cytotoxicity (MTT/WST-1) TreatCompound->Cytotoxicity Parallel Experiment Harvest Harvest Supernatant and Cells Incubate->Harvest Analysis Analysis Harvest->Analysis ViralRNA Quantify Viral RNA (RT-qPCR) Analysis->ViralRNA Cells ViralProtein Detect Viral Proteins (Immunoblot) Analysis->ViralProtein Cells InfectiousTiter Measure Infectious Titer (ELISA/FFU) Analysis->InfectiousTiter Supernatant End End ViralRNA->End ViralProtein->End InfectiousTiter->End Cytotoxicity->End

Caption: Workflow for in vitro anti-HCV activity assessment of this compound.

References

YM-53601 in Hepatocellular Carcinoma Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Role of Squalene Synthase Inhibition in Sensitizing Hepatocellular Carcinoma to Therapeutic Intervention

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational compound YM-53601 and its role in hepatocellular carcinoma (HCC) research. This compound is a potent and specific inhibitor of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway.[1] Research has primarily focused on its ability to modulate lipid metabolism and, more recently, its potential as a chemosensitizing agent in HCC. This document details the mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data from key preclinical studies.

Core Mechanism of Action: Inhibition of Squalene Synthase

This compound exerts its primary effect by inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), the enzyme that catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate into squalene.[1] This targeted inhibition leads to a reduction in downstream cholesterol production.

Quantitative Data: In Vitro Inhibition of Squalene Synthase

The inhibitory activity of this compound on squalene synthase has been quantified across various species and cell lines.

Species/Cell LineIC50 (nM)
Rat (hepatic microsomes)90
Hamster (hepatic microsomes)170
Guinea-pig (hepatic microsomes)46
Rhesus monkey (hepatic microsomes)45
Human (HepG2 hepatoma cells)79

Data compiled from MedChemExpress and a 2000 study published in the British Journal of Pharmacology.[2][3]

This compound in Hepatocellular Carcinoma: Sensitization to Chemotherapy

The primary application of this compound in HCC research has been its ability to enhance the efficacy of conventional chemotherapeutic agents, particularly doxorubicin.[4] The underlying mechanism involves the modulation of mitochondrial cholesterol levels, which are often elevated in cancer cells and contribute to chemoresistance.[5][6][7]

Signaling Pathway: Mitochondrial Cholesterol-Mediated Apoptosis

Elevated mitochondrial cholesterol in HCC cells leads to increased membrane rigidity, which in turn inhibits the mitochondrial apoptosis pathway.[5] By inhibiting squalene synthase, this compound reduces the synthesis of cholesterol, leading to lower mitochondrial cholesterol levels.[2][5] This restores the mitochondrial membrane's fluidity, facilitating the activation of pro-apoptotic proteins like Bax and the subsequent release of cytochrome c, ultimately leading to apoptosis.[4][8]

G cluster_1 Mitochondrial Apoptosis Pathway FPP Farnesyl Pyrophosphate Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol MitoChol Mitochondrial Cholesterol Squalene->MitoChol MitoMembrane Mitochondrial Membrane (Increased Rigidity) MitoChol->MitoMembrane Bax Bax Activation MitoMembrane->Bax Inhibits CytC Cytochrome C Release Bax->CytC Apoptosis Apoptosis CytC->Apoptosis YM53601 This compound YM53601->Squalene Inhibits Doxorubicin Doxorubicin Doxorubicin->Bax Induces

Caption: this compound enhances doxorubicin-induced apoptosis in HCC.
Experimental Workflow: In Vitro and In Vivo Chemosensitization Studies

The synergistic effect of this compound and doxorubicin has been demonstrated through a series of in vitro and in vivo experiments.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellCulture HCC Cell Culture (HepG2, H35) Treatment_vitro Treatment: - this compound (1 µM) - Doxorubicin - Combination CellCulture->Treatment_vitro Viability Cell Viability Assay (Trypan Blue Exclusion) Treatment_vitro->Viability MitoChol_analysis Mitochondrial Cholesterol Measurement Treatment_vitro->MitoChol_analysis Result1 Result1 Viability->Result1 Results Result2 Result2 MitoChol_analysis->Result2 Results Xenograft HepG2 Xenograft in Nude Mice Treatment_vivo Treatment: - Atorvastatin/YM-53601 - Doxorubicin - Combination Xenograft->Treatment_vivo TumorGrowth Tumor Growth Measurement Treatment_vivo->TumorGrowth TumorChol Intratumor Cholesterol Measurement Treatment_vivo->TumorChol Apoptosis_vivo TUNEL Staining for Apoptosis Treatment_vivo->Apoptosis_vivo Result3 Result3 TumorGrowth->Result3 Results Result4 Result4 TumorChol->Result4 Results Result5 Result5 Apoptosis_vivo->Result5 Results

Caption: Experimental workflow for assessing this compound's chemosensitizing effects.
Quantitative Data: In Vitro and In Vivo Efficacy

ExperimentCell Line/ModelTreatmentOutcome
In Vitro Cell Viability H35This compound (1 µM) + DoxorubicinPotentiated susceptibility to doxorubicin
Mitochondrial Cholesterol H35 and HepG2This compound (1 µM)Reduced mitochondrial cholesterol levels
In Vivo Tumor Growth HepG2 XenograftThis compound + DoxorubicinPotentiated doxorubicin-mediated growth arrest
In Vivo Apoptosis HepG2 XenograftThis compound + DoxorubicinIncreased number of TUNEL-positive apoptotic cells
Intratumor Cholesterol HepG2 XenograftThis compoundSignificantly decreased intratumor cholesterol levels

Data summarized from Montero et al., Cancer Research, 2008.[5]

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Culture: Human hepatoma (HepG2) and rat hepatoma (H35) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and treated with this compound (e.g., 1 µM), a chemotherapeutic agent (e.g., doxorubicin, thapsigargin, or lonidamine), or a combination of both for 24 hours.

  • Viability Assessment: Cell viability is determined using the trypan blue exclusion method. At least 100 cells in four different fields are counted, and the percentage of viable (unstained) cells is calculated.

Mitochondrial Cholesterol Measurement
  • Mitochondria Isolation: Mitochondria are isolated from cultured HCC cells using differential centrifugation.

  • Cholesterol Quantification: Cholesterol levels in the isolated mitochondria are quantified using a commercially available cholesterol quantification kit.

In Vivo Xenograft Study
  • Animal Model: Nude mice are subcutaneously injected with human hepatoma HepG2 cells.

  • Treatment: Once tumors are established, mice are treated with this compound, doxorubicin, or a combination of both. The administration route and schedule would be as described in the specific study (e.g., oral gavage for this compound and intraperitoneal injection for doxorubicin).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised for analysis.

    • Intratumor Cholesterol: A portion of the tumor is used to measure cholesterol levels.

    • Apoptosis Analysis: Another portion of the tumor is fixed, sectioned, and subjected to TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect and quantify apoptotic cells.

Future Directions: this compound and Ferroptosis

Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, is a promising therapeutic target in HCC.[9][10] The cholesterol biosynthesis pathway has been implicated in the regulation of ferroptosis.[5][11] Specifically, intermediates of this pathway, such as squalene, can act as antioxidants, thereby inhibiting ferroptosis.[11]

Logical Relationship: Squalene Synthase Inhibition and Potential for Ferroptosis Induction

G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Ferroptosis Pathway FPP Farnesyl Pyrophosphate Squalene Squalene FPP->Squalene Squalene Synthase LipidROS Lipid ROS Squalene->LipidROS Inhibits (Antioxidant) Ferroptosis Ferroptosis LipidROS->Ferroptosis YM53601 This compound YM53601->Squalene Inhibits

References

Chemical structure and properties of YM-53601

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Potent Squalene Synthase Inhibitor

This technical guide provides a comprehensive overview of YM-53601, a potent and selective inhibitor of squalene synthase. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in lipid-lowering therapies and beyond.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel synthetic compound.[1] Its chemical structure is characterized by a carbazole moiety linked to a quinuclidine ring through a fluoro-ethoxy bridge.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₁H₂₂ClFN₂O
Molecular Weight 372.86 g/mol
CAS Number 182959-33-7
Appearance White to light brown solid
Solubility Soluble in DMSO (100 mg/mL with warming)
Storage 4°C for short-term (sealed, away from moisture); -80°C for long-term (6 months in solvent)

Mechanism of Action: Inhibition of Squalene Synthase

This compound exerts its lipid-lowering effects by selectively inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[2] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] By blocking this crucial step, this compound effectively reduces the de novo synthesis of cholesterol.[3]

Signaling Pathway

The inhibitory action of this compound occurs within the mevalonate pathway, a critical metabolic route for the production of cholesterol and other isoprenoids. The following diagram illustrates the point of inhibition.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_inhibition Site of Action cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol This compound This compound This compound->Squalene Inhibition Cholesterol Cholesterol Lanosterol->Cholesterol Lipid_Clearance_Pathway This compound This compound VLDL VLDL This compound->VLDL Enhances Clearance LDL LDL This compound->LDL Enhances Clearance LPL Pathway LPL Pathway VLDL->LPL Pathway Degradation Plasma Clearance Plasma Clearance LDL->Plasma Clearance LPL Pathway->Plasma Clearance Squalene_Synthase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Microsomes Prepare Microsomes Incubate Microsomes, Buffer,\nand this compound Incubate Microsomes, Buffer, and this compound Prepare Microsomes->Incubate Microsomes, Buffer,\nand this compound Prepare Assay Buffer Prepare Assay Buffer Prepare Assay Buffer->Incubate Microsomes, Buffer,\nand this compound Prepare this compound Solution Prepare this compound Solution Prepare this compound Solution->Incubate Microsomes, Buffer,\nand this compound Add [³H]-Farnesyl Pyrophosphate Add [³H]-Farnesyl Pyrophosphate Incubate Microsomes, Buffer,\nand this compound->Add [³H]-Farnesyl Pyrophosphate Incubate at 37°C Incubate at 37°C Add [³H]-Farnesyl Pyrophosphate->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Extract Lipids Extract Lipids Stop Reaction->Extract Lipids Quantify [³H]-Squalene Quantify [³H]-Squalene Extract Lipids->Quantify [³H]-Squalene Calculate IC₅₀ Calculate IC₅₀ Quantify [³H]-Squalene->Calculate IC₅₀

References

In Vitro Characterization of YM-53601: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and visualizing associated cellular pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of drug discovery and development, particularly those with an interest in lipid metabolism and antiviral therapies.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant effects on lipid metabolism through the targeted inhibition of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), commonly known as squalene synthase.[1] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl diphosphate to squalene.[2] By blocking this step, this compound effectively reduces the endogenous production of cholesterol.[3] Beyond its lipid-lowering properties, this compound has also been shown to abrogate the propagation of the Hepatitis C virus (HCV) and potentiate the cytotoxic effects of certain chemotherapeutic agents in hepatocellular carcinoma cells.[1] This multifaceted activity makes this compound a compound of significant interest for further investigation and potential therapeutic development.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of squalene synthase. This inhibition leads to a reduction in the synthesis of squalene and, consequently, a decrease in the downstream production of cholesterol.[2][3] The inhibition of this key enzymatic step in the cholesterol biosynthesis pathway has several downstream consequences, including the modulation of plasma cholesterol and triglyceride levels.[4][5] Furthermore, the depletion of downstream products of the mevalonate pathway may also contribute to the observed antiviral and anticancer potentiation effects.

Quantitative Data Summary

The in vitro inhibitory activity of this compound against squalene synthase has been quantified in various models. The following tables summarize the key IC50 values and other relevant quantitative data.

Enzyme Source Species IC50 (nM) Reference
Hepatic MicrosomesHuman (HepG2)79[1]
Hepatic MicrosomesRat90[1]
Hepatic MicrosomesHamster170[1]
Hepatic MicrosomesGuinea-pig46[1]
Hepatic MicrosomesRhesus Monkey45[1]

Table 1: IC50 Values of this compound for Squalene Synthase Inhibition

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize this compound.

Squalene Synthase Activity Assay

This assay measures the enzymatic activity of squalene synthase by quantifying the conversion of a radiolabeled substrate to squalene.

Materials:

  • Hepatic microsomes (from various species or cell lines)

  • [3H]farnesyl diphosphate (FPP)

  • NADPH

  • This compound (or other test compounds) dissolved in DMSO

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and DTT)

  • Petroleum ether

  • Scintillation cocktail (e.g., Aquasol-2)

  • Scintillation counter

Procedure:

  • Prepare hepatic microsomes from the desired species or cell line.

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and [3H]FPP.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

  • Initiate the enzymatic reaction by adding the hepatic microsomes.

  • Incubate the reaction mixture at 37°C for a specified time.

  • Stop the reaction by adding a strong base (e.g., KOH).

  • Extract the synthesized [3H]squalene using petroleum ether.

  • Transfer the petroleum ether layer containing the [3H]squalene to a scintillation vial.

  • Evaporate the solvent.

  • Add scintillation cocktail to the vial and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., H35, HepG2)

  • Cell culture medium and supplements

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Measurement of Mitochondrial Cholesterol Levels

This assay quantifies the amount of cholesterol present within the mitochondria of treated cells.

Materials:

  • H35 and HepG2 cells

  • This compound

  • Reagents for mitochondrial isolation (e.g., homogenization buffer, differential centrifugation equipment)

  • Reagents for cholesterol quantification (e.g., cholesterol oxidase, peroxidase, fluorescent probe)

  • Fluorometer or spectrophotometer

Procedure:

  • Treat H35 and HepG2 cells with this compound (e.g., 1 μM) for a specified time.[1]

  • Harvest the cells and isolate the mitochondria using differential centrifugation.

  • Lyse the isolated mitochondria to release their contents.

  • Quantify the cholesterol content in the mitochondrial lysates using a commercially available cholesterol assay kit or a standard enzymatic assay. This typically involves the use of cholesterol oxidase to produce hydrogen peroxide, which is then detected using a fluorescent or colorimetric probe in a reaction catalyzed by peroxidase.

  • Normalize the cholesterol content to the total protein concentration of the mitochondrial lysate.

  • Compare the mitochondrial cholesterol levels in this compound-treated cells to those in untreated control cells.[1]

Hepatitis C Virus (HCV) Propagation Inhibition Assay

This assay evaluates the ability of this compound to inhibit the replication and production of infectious HCV particles in a cell culture system.

Materials:

  • Huh-7.5.1-8 cells (a human hepatoma cell line highly permissive for HCV replication)

  • HCV JFH-1 strain (a cell culture-adapted HCV strain)

  • This compound

  • Cell culture reagents

  • Reagents for quantifying HCV RNA (qRT-PCR) or viral proteins (e.g., ELISA, Western blot)

Procedure:

  • Seed Huh-7.5.1-8 cells in appropriate culture vessels.

  • Infect the cells with the HCV JFH-1 strain.

  • After infection, treat the cells with various concentrations of this compound.

  • Incubate the cells for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

  • Harvest the cell culture supernatant to measure the amount of released infectious virus (e.g., by titration on naive cells).

  • Lyse the cells to extract total RNA or protein.

  • Quantify the intracellular HCV RNA levels using qRT-PCR or the levels of viral proteins (e.g., core, NS3) using ELISA or Western blotting.

  • Determine the concentration of this compound that inhibits HCV propagation by 50% (IC50).[6]

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the in vitro characterization of this compound.

Cholesterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate fpp Farnesyl Diphosphate (FPP) mevalonate->fpp Multiple Steps squalene_synthase Squalene Synthase (FDFT1) fpp->squalene_synthase squalene Squalene cholesterol Cholesterol squalene->cholesterol Multiple Steps ym53601 This compound ym53601->squalene_synthase Inhibits squalene_synthase->squalene

Cholesterol biosynthesis pathway and the inhibitory action of this compound.

Squalene_Synthase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis microsomes Prepare Hepatic Microsomes mix Combine Microsomes, Reaction Mix, and this compound/Vehicle microsomes->mix reagents Prepare Reaction Mix ([3H]FPP, NADPH, Buffer) reagents->mix compound Prepare this compound dilutions compound->mix incubate Incubate at 37°C mix->incubate stop Stop Reaction (add KOH) incubate->stop extract Extract [3H]Squalene with Petroleum Ether stop->extract count Quantify Radioactivity (Scintillation Counting) extract->count calculate Calculate % Inhibition and IC50 count->calculate

Experimental workflow for the in vitro squalene synthase activity assay.

HCV_Inhibition_Workflow cluster_infection Infection and Treatment cluster_incubation Incubation cluster_analysis Analysis seed Seed Huh-7.5.1-8 Cells infect Infect with HCV JFH-1 seed->infect treat Treat with this compound infect->treat incubate Incubate for 48-72 hours treat->incubate harvest_supernatant Harvest Supernatant (Extracellular Virus) incubate->harvest_supernatant lyse_cells Lyse Cells (Intracellular RNA/Protein) incubate->lyse_cells quantify_virus Quantify Viral Titer harvest_supernatant->quantify_virus quantify_rna_protein Quantify HCV RNA (qRT-PCR) or Protein (ELISA/Western) lyse_cells->quantify_rna_protein

Workflow for the Hepatitis C Virus (HCV) propagation inhibition assay.

Conclusion

The in vitro characterization of this compound has established it as a potent inhibitor of squalene synthase with significant lipid-lowering effects. Its activity extends beyond cholesterol metabolism, demonstrating potential as an antiviral agent against HCV and as an adjunct to cancer chemotherapy. The experimental protocols and data presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound and other squalene synthase inhibitors. The detailed methodologies and clear visualization of pathways and workflows are intended to facilitate the design and execution of future studies in this promising area of drug discovery.

References

Early-Stage Research on YM-53601 Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational early-stage research surrounding YM-53601, a potent squalene synthase inhibitor. The information contained herein is essential for researchers and professionals involved in the development of novel lipid-lowering agents and serves as a critical resource for the design and evaluation of this compound analogues.

Introduction

This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel small molecule that has demonstrated significant efficacy in reducing plasma cholesterol and triglyceride levels in various animal models.[1][2] Its primary mechanism of action is the inhibition of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a critical enzyme in the cholesterol biosynthesis pathway.[3][4] This guide summarizes the key quantitative data, experimental protocols, and relevant biological pathways associated with this compound, providing a solid foundation for the exploration of its analogues.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, facilitating comparative analysis for the development of novel analogues.

Table 1: In Vitro Inhibition of Squalene Synthase by this compound

Species/Cell LineMicrosomal SourceIC50 (nM)
HumanHepG2 Cells79[3][][6]
RatLiver90[3][]
HamsterLiver170[3]
Guinea-pigLiver46[3]
Rhesus MonkeyLiver45[3]

Table 2: In Vivo Efficacy of this compound on Lipid Levels

Animal ModelDietDoseDurationEffect on Non-HDL CholesterolEffect on TriglyceridesReference
RatHigh-fat50 mg/kg/day7 daysSignificant reductionSignificant reduction[1]
Guinea-pigNormal100 mg/kg/day14 days47% reduction (P<0.001)-[1][2]
HamsterNormal50 mg/kg/day5 days74% reduction81% reduction (P<0.001)[1][2]
HamsterHigh-fat100 mg/kg/day7 days-73% reduction (P<0.001)[1][2]
Rhesus MonkeyNormal50 mg/kg, twice daily21 days37% reduction (P<0.01)-[1][2]

Table 3: In Vivo Inhibition of Cholesterol Biosynthesis by this compound

Animal ModelParameterED50Reference
RatCholesterol Biosynthesis Inhibition32 mg/kg[1][2][3][]

Experimental Protocols

Detailed methodologies are crucial for the replication of results and the standardized evaluation of new analogues. The following sections describe the key experimental protocols employed in the early-stage research of this compound.

In Vitro Squalene Synthase Inhibition Assay

Objective: To determine the in vitro potency of compounds in inhibiting squalene synthase activity.

Methodology:

  • Preparation of Microsomes:

    • Livers from various species (rat, hamster, guinea-pig, rhesus monkey) or HepG2 cells are homogenized in 50 mM HEPES buffer.

    • The homogenates are centrifuged at 500 x g for an unspecified duration to remove cellular debris.

    • The resulting supernatant is further processed to isolate the microsomal fraction, which contains the squalene synthase enzyme.[1]

  • Enzyme Inhibition Assay:

    • The assay measures the conversion of a radiolabeled substrate, [3H]farnesyl diphosphate, to [3H]squalene by the microsomal squalene synthase.

    • Varying concentrations of the test compound (e.g., this compound) are pre-incubated with the microsomes.

    • The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

    • The reaction is stopped, and the amount of [3H]squalene formed is quantified using techniques such as liquid scintillation counting.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[3]

In Vivo Animal Studies for Lipid Lowering Efficacy

Objective: To evaluate the in vivo efficacy of compounds in reducing plasma cholesterol and triglyceride levels.

Methodology:

  • Animal Models:

    • Various animal models are used, including rats, guinea-pigs, hamsters, and rhesus monkeys.[1][2]

    • Animals may be fed a normal or a high-fat diet to induce hyperlipidemia.[1][2]

  • Drug Administration:

    • This compound is typically administered orally (p.o.) once or twice daily for a specified duration (e.g., 5 to 28 days).[1][2]

    • Dosages are varied to determine a dose-response relationship.[1][2]

  • Blood Sampling and Lipid Analysis:

    • Blood samples are collected at baseline and at the end of the treatment period.

    • Plasma is separated, and total cholesterol, HDL cholesterol, and triglyceride levels are measured using standard enzymatic assays.

    • Non-HDL cholesterol is calculated as Total Cholesterol - HDL Cholesterol.[1][2]

  • Statistical Analysis:

    • Statistical tests (e.g., t-test, ANOVA) are used to compare the lipid levels between the treated and control groups.

Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental processes are provided below to enhance understanding.

Cholesterol_Biosynthesis_Pathway cluster_MVA Mevalonate Pathway cluster_SQS Squalene Synthesis cluster_Post_SQS Post-Squalene Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Squalene_Synthase Squalene Synthase (FDFT1) FPP->Squalene_Synthase Squalene Squalene Squalene_Synthase->Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 This compound Analogues YM53601->Squalene_Synthase Inhibition

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene synthase by this compound analogues.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation cluster_data Data Analysis Synthesis Analogue Synthesis SQS_Assay Squalene Synthase Inhibition Assay (IC50) Synthesis->SQS_Assay Animal_Model Animal Model Selection (e.g., Rat, Hamster) SQS_Assay->Animal_Model Promising Analogues Dosing Oral Administration Animal_Model->Dosing Lipid_Profile Plasma Lipid Analysis (Cholesterol, Triglycerides) Dosing->Lipid_Profile SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lipid_Profile->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for the evaluation of this compound analogues.

Mechanism of Action and Additional Effects

This compound and its analogues act by inhibiting squalene synthase, which catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene.[4] Beyond its primary lipid-lowering effects, research suggests that this compound may also influence other related pathways. For instance, it has been shown to suppress lipogenic biosynthesis in the liver and the secretion of cholesterol and triglycerides.[7][8] Furthermore, this compound enhances the clearance rate of plasma LDL and VLDL, suggesting an impact on lipoprotein metabolism.[9] These multifaceted effects make the development of analogues a promising avenue for creating highly effective lipid-lowering therapies.

Conclusion

The early-stage research on this compound provides a robust framework for the development of novel analogues. The quantitative data on its potent inhibition of squalene synthase and its significant in vivo lipid-lowering effects across multiple species underscore the therapeutic potential of this class of compounds. The detailed experimental protocols outlined in this guide offer a standardized approach for the evaluation of new chemical entities. By leveraging this foundational knowledge, researchers can effectively design, synthesize, and test this compound analogues with the aim of identifying candidates with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of hypercholesterolemia and hypertriglyceridemia.

References

Methodological & Application

Application Notes and Protocols for YM-53601 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting the first committed step in cholesterol synthesis, this compound effectively reduces plasma cholesterol and triglyceride levels, as demonstrated in various animal models.[3][4] These application notes provide detailed protocols for in vivo studies involving this compound, including its administration, assessment of its effects on plasma lipids, and its underlying mechanism of action.

Introduction

Hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. This compound is an experimental compound that inhibits squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1), the enzyme that catalyzes the conversion of two molecules of farnesyl diphosphate to squalene.[1][5][6] This action specifically blocks the cholesterol synthesis pathway, leading to a reduction in circulating cholesterol and triglycerides.[3][7] In vivo studies have shown this compound to be effective in various animal models, including rats, hamsters, guinea pigs, and rhesus monkeys.[3]

Mechanism of Action

This compound exerts its lipid-lowering effects by directly inhibiting squalene synthase. This enzyme catalyzes a key regulatory step in cholesterol biosynthesis. By blocking this step, this compound decreases the intracellular pool of cholesterol, which in turn upregulates the expression of hepatic low-density lipoprotein (LDL) receptors, leading to increased clearance of LDL from the circulation.[2] Additionally, this compound has been shown to suppress lipogenic biosynthesis in the liver and enhance the clearance rate of very-low-density lipoprotein (VLDL) and LDL, contributing to its triglyceride-lowering effects.[8][9]

cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Farnesyl Diphosphate Farnesyl Diphosphate Squalene Squalene Farnesyl Diphosphate->Squalene Squalene Synthase (FDFT1) Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps This compound This compound Squalene Synthase\n(FDFT1) Squalene Synthase (FDFT1) This compound->Squalene Synthase\n(FDFT1) Inhibits

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation

In Vivo Efficacy of this compound on Plasma Lipids
Animal ModelDietDosageDurationEffect on Non-HDL-CEffect on TriglyceridesReference
Guinea PigsNormal100 mg/kg/day14 days↓ 47%Not Reported[3]
Rhesus MonkeysNormal50 mg/kg, twice daily21 days↓ 37%Not Reported[3]
HamstersNormal50 mg/kg/day5 days↓ ~70%↓ 81%[4][5]
HamstersHigh-Fat100 mg/kg/day7 daysNot Reported↓ 73%[3]
In Vitro Inhibitory Activity of this compound
Species/Cell LineIC₅₀ (nM)
Human (HepG2 cells)79
Rat90
Hamster170
Guinea Pig46
Rhesus Monkey45

Experimental Protocols

In Vivo Administration of this compound

This protocol describes the oral administration of this compound to rodents.

Materials:

  • This compound

  • 0.5% Methylcellulose solution

  • Oral gavage needles

  • Syringes

  • Balance

Procedure:

  • Prepare a suspension of this compound in 0.5% methylcellulose vehicle solution.[3] The concentration should be calculated based on the desired dosage and the average weight of the animals.

  • Administer the this compound suspension to the animals via oral gavage.

  • The control group should receive an equal volume of the 0.5% methylcellulose vehicle solution.[3]

  • The dosing schedule and duration will depend on the specific study design (e.g., once daily for 5-14 days).[3][4]

cluster_workflow Experimental Workflow start Start prep Prepare this compound Suspension start->prep administer Administer via Oral Gavage prep->administer control Administer Vehicle to Control Group prep->control monitor Monitor Animals administer->monitor control->monitor collect Collect Blood Samples monitor->collect analyze Analyze Plasma Lipids collect->analyze end End analyze->end

References

Application Notes and Protocols for YM-53601 in Mouse Models of Hyperlipidemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-53601 is a potent and selective inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, this compound effectively reduces plasma cholesterol and triglyceride levels, making it a compound of significant interest for the treatment of hyperlipidemia. Preclinical studies in various animal models, including rats, hamsters, guinea pigs, and rhesus monkeys, have demonstrated its efficacy in lowering lipid levels.[1][2][3] While direct studies in mouse models of hyperlipidemia are limited, existing data from other rodent models and a study in mice for a different indication provide a strong basis for designing and conducting experiments to evaluate this compound's therapeutic potential in hyperlipidemic mice. These notes provide detailed protocols and application guidance for researchers investigating this compound in this context.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of cardiovascular diseases. This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole monohydrochloride, is a squalene synthase inhibitor that has shown significant lipid-lowering effects.[1][3] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis.[4] Its inhibition leads to a reduction in the synthesis of cholesterol, which in turn can upregulate LDL receptor expression and enhance the clearance of LDL and VLDL from the plasma.[4][5] This document outlines protocols for evaluating the efficacy of this compound in mouse models of hyperlipidemia, based on established methodologies from studies in other animal species and available mouse data.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on plasma lipid levels from various preclinical studies.

Animal ModelDietDosageDurationEffect on Non-HDL CholesterolEffect on TriglyceridesReference
RatsHigh-Fat Diet12.5, 25, 50 mg/kg/day (oral)1 weekDose-dependent reductionSignificant reduction[1]
Guinea PigsNormal Diet100 mg/kg/day (oral)14 days↓ 47% (P<0.001)-[3]
HamstersNormal Diet12.5, 25, 50 mg/kg/day (oral)5 days↓ 57-74%↓ up to 81% (P<0.001) at 50 mg/kg[1][3]
HamstersHigh-Fat Diet100 mg/kg/day (oral)7 days-↓ 73% (P<0.001)[3]
Rhesus MonkeysNormal Diet12.5, 25, 50 mg/kg, twice daily (oral)21 days↓ 23-37% (P<0.05-0.01)-[1][3]
BALB/c Nude Mice-15 mg/kg/day (oral gavage)2 weeksSignificant ↓ in intratumor cholesterol-

Signaling Pathway of this compound Action

YM53601_Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 This compound Action cluster_2 Cellular Effects cluster_3 Systemic Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Farnesyl Pyrophosphate Farnesyl Pyrophosphate Mevalonate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Decreased Intracellular\nCholesterol Decreased Intracellular Cholesterol This compound This compound This compound->Squalene Inhibition Upregulation of\nLDL Receptors Upregulation of LDL Receptors Decreased Intracellular\nCholesterol->Upregulation of\nLDL Receptors Increased LDL/VLDL\nClearance Increased LDL/VLDL Clearance Upregulation of\nLDL Receptors->Increased LDL/VLDL\nClearance Reduced Plasma\nCholesterol & Triglycerides Reduced Plasma Cholesterol & Triglycerides Increased LDL/VLDL\nClearance->Reduced Plasma\nCholesterol & Triglycerides

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Induction of Hyperlipidemia in Mice

This protocol describes the induction of hyperlipidemia in mice using a high-fat diet (HFD).

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard chow diet

  • High-Fat Diet (HFD): A common composition is 60% kcal from fat.

  • Cages with ad libitum access to food and water

  • Animal balance

Procedure:

  • Acclimate mice to the animal facility for at least one week on a standard chow diet.

  • Randomly divide the mice into two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.

  • House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

  • Provide ad libitum access to their respective diets and water for 8-12 weeks to induce a stable hyperlipidemic phenotype.

  • Monitor body weight and food intake weekly.

  • At the end of the induction period, collect baseline blood samples to confirm the hyperlipidemic state (elevated total cholesterol, LDL-C, and triglycerides).

Protocol 2: Administration of this compound

This protocol details the preparation and administration of this compound to hyperlipidemic mice.

Materials:

  • This compound

  • 0.5% (w/v) Methylcellulose solution

  • Vortex mixer

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dosage and the number of animals.

    • Prepare a 0.5% methylcellulose solution in sterile water.

    • Suspend the calculated amount of this compound in the methylcellulose solution to achieve the final desired concentration (e.g., for a 15 mg/kg dose in a 25g mouse receiving 0.1 mL, the concentration would be 3.75 mg/mL).

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Administration:

    • Divide the hyperlipidemic mice into a vehicle control group and one or more this compound treatment groups. A dose-ranging study (e.g., 10, 25, and 50 mg/kg/day) is recommended based on data from other species.[1] The previously reported mouse dosage of 15 mg/kg/day can serve as a starting point.

    • Administer the this compound suspension or the vehicle (0.5% methylcellulose) to the respective groups once daily via oral gavage.

    • The treatment duration can range from 1 to 4 weeks, depending on the study objectives.

Protocol 3: Sample Collection and Analysis

This protocol describes the collection of blood and tissue samples for lipid analysis.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Pipettes and tips

  • -80°C freezer

  • Commercial assay kits for total cholesterol, HDL-C, LDL-C, and triglycerides

Procedure:

  • At the end of the treatment period, fast the mice for 4-6 hours.

  • Anesthetize the mice.

  • Collect blood via cardiac puncture or retro-orbital bleeding into EDTA-containing tubes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Collect the plasma and store it at -80°C until analysis.

  • Perfuse the mice with saline and harvest tissues of interest (e.g., liver, aorta) for further analysis (e.g., gene expression, histology).

  • Analyze the plasma samples for total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic assay kits according to the manufacturer's instructions.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Hyperlipidemia Induction cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Sample Collection & Analysis cluster_3 Phase 4: Data Analysis A Acclimatization of Mice (1 week) B Randomization into Control (Chow) and High-Fat Diet (HFD) Groups A->B C HFD Feeding (8-12 weeks) B->C D Baseline Blood Sampling (Confirmation of Hyperlipidemia) C->D E Grouping of HFD Mice: - Vehicle Control - this compound (e.g., 15 mg/kg/day) D->E F Daily Oral Gavage (1-4 weeks) E->F G Fasting and Anesthesia F->G H Blood and Tissue Collection G->H I Plasma Separation H->I K Tissue Analysis (Optional) H->K J Lipid Profile Analysis (TC, HDL-C, LDL-C, TG) I->J L Statistical Analysis and Interpretation of Results J->L K->L

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for YM-53601 in HepG2 Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53601 is a potent and specific inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this enzyme, this compound effectively blocks the conversion of farnesyl pyrophosphate to squalene, the first committed step in sterol synthesis. This mechanism of action makes this compound a valuable tool for studying cholesterol metabolism and a potential therapeutic agent for hypercholesterolemia and related disorders. The human hepatoma cell line, HepG2, is a widely used in vitro model for liver-related research, as it retains many of the metabolic functions of primary hepatocytes. This document provides detailed protocols for utilizing this compound in HepG2 cell culture assays to investigate its effects on cell viability, cholesterol biosynthesis, and gene expression.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of squalene synthase. This inhibition leads to a reduction in the de novo synthesis of cholesterol. In HepG2 cells, this compound has been shown to inhibit squalene synthase with high potency.[1][2] Furthermore, treatment with this compound has been observed to decrease mitochondrial cholesterol levels in HepG2 cells.[2]

Data Presentation

Quantitative Data Summary
ParameterCell LineValueReference
IC50 (Squalene Synthase Inhibition) HepG279 nM[2]
Effect on Mitochondrial Cholesterol HepG2Reduction observed at 1 µM[2]
pIC50 HepG24.10[3]

Experimental Protocols

HepG2 Cell Culture

Aseptic techniques are paramount for successful cell culture. All procedures should be performed in a Class II biological safety cabinet.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-75)

  • Multi-well plates (6-well, 24-well, 96-well)

  • Incubator (37°C, 5% CO2, humidified)

Complete Growth Medium:

  • EMEM or DMEM

  • 10% (v/v) Heat-Inactivated FBS

  • 1% (v/v) Penicillin-Streptomycin

Protocol:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of frozen HepG2 cells in a 37°C water bath.

    • Decontaminate the vial with 70% ethanol before opening.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 100-200 x g for 5 minutes.

    • Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask.

    • Incubate at 37°C with 5% CO2. Change the medium the following day to remove residual cryoprotectant.

  • Subculturing (Passaging):

    • HepG2 cells should be passaged when they reach 80-90% confluency, typically every 3-4 days.

    • Aspirate the culture medium from the flask.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask and incubate at 37°C for 5-10 minutes, or until cells detach. HepG2 cells grow in clusters, so ensure a single-cell suspension is achieved by gentle pipetting.

    • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

    • Collect the cell suspension in a sterile centrifuge tube and centrifuge at 100-200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Split the cells at a ratio of 1:3 to 1:6 into new culture flasks.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of HepG2 cells.

Materials:

  • HepG2 cells

  • Complete Growth Medium

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count HepG2 cells as described in the subculturing protocol.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution (e.g., 10 mM in DMSO). A suggested concentration range to test is 0.01 nM to 10 µM.

    • Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (medium with 0.1% DMSO).

    • Aspirate the medium from the wells and add 100 µL of the respective this compound dilutions.

    • Incubate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Squalene Synthase Activity Assay in HepG2 Microsomes

This protocol measures the direct inhibitory effect of this compound on squalene synthase activity in microsomes isolated from HepG2 cells.[1]

Materials:

  • HepG2 cells

  • Homogenization buffer (e.g., 50 mM HEPES, pH 7.5)

  • Dounce homogenizer

  • Ultracentrifuge

  • Assay buffer (50 mM HEPES, pH 7.5, 11 mM NaF, 5.5 mM MgCl2, 3 mM DTT, 1 mM NADPH)

  • Farnesyl pyrophosphate (FPP)

  • [3H]-FPP (radiolabeled substrate)

  • This compound

  • Scintillation vials and fluid

  • Scintillation counter

Protocol:

  • Microsome Preparation:

    • Harvest a large quantity of HepG2 cells.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in ice-cold homogenization buffer and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

    • The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer and determine the protein concentration.

  • Squalene Synthase Assay:

    • Prepare reaction mixtures in the assay buffer containing HepG2 microsomes, FPP, and [3H]-FPP.

    • Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a vehicle control.

    • Initiate the reaction and incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and extract the lipids.

    • Quantify the amount of [3H]-squalene formed using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cholesterol Biosynthesis Assay in Whole HepG2 Cells

This protocol assesses the impact of this compound on the de novo synthesis of cholesterol in intact HepG2 cells using a radiolabeled precursor.

Materials:

  • HepG2 cells

  • Complete Growth Medium

  • This compound

  • [14C]-Acetate (radiolabeled cholesterol precursor)

  • 6-well plates

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Thin-layer chromatography (TLC) equipment

  • Scintillation counter

Protocol:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Radiolabeling:

    • Add [14C]-Acetate to each well and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized cholesterol.

  • Lipid Extraction and Analysis:

    • Wash the cells with PBS and then lyse them.

    • Extract the total lipids from the cell lysates using an appropriate solvent system.

    • Separate the cholesterol from other lipids using TLC.

    • Scrape the silica corresponding to the cholesterol band and quantify the radioactivity using a scintillation counter.

    • Normalize the radioactive counts to the total protein content in each well.

    • Determine the dose-dependent inhibition of cholesterol biosynthesis by this compound.

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP FPP synthase Squalene Squalene Farnesyl-PP->Squalene Squalene synthase (FDFT1) Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps YM53601 This compound YM53601->Squalene Inhibits

Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_assay Assay Protocol Thaw Thaw HepG2 Cells Culture Culture in T-75 Flask Thaw->Culture Passage Passage at 80-90% Confluency Culture->Passage Seed Seed Cells in Multi-well Plate Passage->Seed Prepare Cell Suspension Treat Treat with this compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Analyze Perform Assay (Viability, Cholesterol Biosynthesis, etc.) Incubate->Analyze

Caption: General experimental workflow for this compound treatment in HepG2 cells.

Logical_Relationship YM53601 This compound Inhibition Inhibition of Squalene Synthase YM53601->Inhibition Squalene_Decrease Decreased Squalene Synthesis Inhibition->Squalene_Decrease Cholesterol_Decrease Decreased de novo Cholesterol Synthesis Squalene_Decrease->Cholesterol_Decrease Mito_Cholesterol_Decrease Decreased Mitochondrial Cholesterol Cholesterol_Decrease->Mito_Cholesterol_Decrease

Caption: Logical relationship of this compound's effects in HepG2 cells.

References

Application Notes and Protocols for YM-53601 Administration in Hamster Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of YM-53601, a potent squalene synthase inhibitor, in hamster models for the study of lipid metabolism. The protocols detailed below are based on established research demonstrating the compound's efficacy in lowering plasma cholesterol and triglyceride levels.

Introduction

This compound is a novel inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Unlike HMG-CoA reductase inhibitors, squalene synthase inhibitors act further down the pathway, preventing the formation of squalene from farnesyl pyrophosphate.[1] This mechanism of action leads to a significant reduction in plasma cholesterol and triglyceride levels. Hamsters are a suitable animal model for these studies due to their plasma lipid profile, which is very similar to that of humans.[1] Preclinical studies in hamsters have shown that this compound effectively lowers both plasma cholesterol and triglycerides, making it a promising candidate for the treatment of hypercholesterolemia and hypertriglyceridemia.[1][2]

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound on plasma lipid levels in hamsters.

Table 1: Effect of this compound on Plasma Lipids in Hamsters on a Normal Diet

Dosage (mg/kg/day)Duration% Reduction in Total Cholesterol (TC)% Reduction in non-HDL Cholesterol% Reduction in TriglyceridesReference
12.55 days39%57%Significant Reduction[1]
255 days--Significant Reduction[1]
505 days57%74%81% (P<0.001)[1][2]

Table 2: Effect of this compound on Plasma Lipids in Hamsters on a High-Fat Diet

Dosage (mg/kg/day)Duration% Reduction in TriglyceridesComparisonReference
10-1007 daysDose-dependent reductionSuperior to fenofibrate[1]
1007 days73% (P<0.001)Superior to fenofibrate (53% reduction, P<0.001)[1][2]

Table 3: Effect of this compound on Lipoprotein Clearance in Hamsters on a Normal Diet

Dosage (mg/kg/day)DurationEffect on LDL ClearanceEffect on VLDL ClearanceReference
505 daysEnhanced disappearance of DiI-LDLEnhanced disappearance of DiI-VLDL[3][4]
30 (single dose)--Enhanced disappearance of triglyceride-rich lipoproteins[3][4]

Experimental Protocols

Protocol 1: Evaluation of Hypolipidemic Effects of this compound in Hamsters on a Normal Diet

1. Animal Model:

  • Male Syrian golden hamsters, 10 weeks old, weighing 140-170g.[3]

  • Animals are fed a standard low-cholesterol diet (e.g., CE-2) and provided with water ad libitum.[1][3]

2. Drug Preparation and Administration:

  • This compound is suspended in a 0.5% methylcellulose vehicle solution.[1][3]

  • Administer this compound orally once a day for 5 days at doses of 12.5, 25, or 50 mg/kg of body weight.[1]

  • The control group receives an equal volume of the 0.5% methylcellulose vehicle solution.[1]

3. Blood Collection and Analysis:

  • At the end of the treatment period, blood samples are collected from the femoral vein after a 16-hour fast.[3]

  • Plasma is separated by centrifugation.

  • Plasma total cholesterol, non-HDL cholesterol, and triglyceride levels are measured using enzymatic assays.

Protocol 2: Evaluation of Hypolipidemic Effects of this compound in Hamsters on a High-Fat Diet

1. Animal Model:

  • Male Syrian golden hamsters.

  • Animals are fed a high-fat diet consisting of a standard diet supplemented with 0.5% cholesterol and 5% coconut oil for 11 days prior to and during the experiment.[1]

2. Drug Preparation and Administration:

  • This compound is suspended in a 0.5% methylcellulose vehicle solution.

  • Administer this compound orally once a day for 7 days at doses ranging from 10 to 100 mg/kg of body weight.[1]

  • A positive control group can be included, receiving fenofibrate (100 mg/kg/day).[1]

  • The control group receives an equal volume of the 0.5% methylcellulose vehicle solution.

3. Blood Collection and Analysis:

  • Follow the same procedure as in Protocol 1 for blood collection and analysis.

Protocol 3: Evaluation of this compound on Lipoprotein Clearance

1. Animal Model:

  • Male Syrian golden hamsters weighing 140-180g, fed a standard diet.[3]

2. Drug Administration:

  • Administer this compound orally at a dose of 50 mg/kg for 5 days.[3][4]

3. Lipoprotein Labeling and Injection:

  • Low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) are labeled with a fluorescent probe, 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI).

  • DiI-LDL or DiI-VLDL is injected intravenously 30 minutes or 4 hours after the last administration of this compound.[3]

4. Measurement of Clearance:

  • Blood samples are collected at various time points after the injection of labeled lipoproteins.

  • The rate of disappearance of the fluorescently labeled lipoproteins from the plasma is measured to determine the clearance rate.[3]

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statins) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) ... Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... This compound This compound Squalene Synthase Squalene Synthase This compound->Squalene Synthase Inhibits

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Animal_Model Hamster Model (Normal or High-Fat Diet) Groups Control, this compound (various doses), [Optional: Positive Control] Animal_Model->Groups Drug_Preparation This compound Suspension (0.5% Methylcellulose) Drug_Preparation->Groups Administration Oral Administration (Daily for 5-7 days) Groups->Administration Fasting 16-hour Fast Administration->Fasting Blood_Collection Blood Sample Collection Fasting->Blood_Collection Analysis Plasma Lipid Analysis (TC, non-HDL, TG) Blood_Collection->Analysis

Caption: General experimental workflow for evaluating this compound in hamsters.

Lipoprotein_Clearance_Mechanism cluster_drug_effect This compound Effect cluster_clearance Lipoprotein Clearance This compound This compound LDL_Clearance Enhanced LDL Clearance This compound->LDL_Clearance Stimulates VLDL_Clearance Enhanced VLDL Clearance This compound->VLDL_Clearance Stimulates Plasma_Lipids Decreased Plasma Cholesterol & Triglycerides LDL_Clearance->Plasma_Lipids VLDL_Clearance->Plasma_Lipids

Caption: Logical relationship of this compound's effect on lipoprotein clearance.

References

Application Notes and Protocols for Testing YM-53601 on HCV Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) is a significant global health concern, and the development of effective antiviral therapies remains a priority. One promising therapeutic strategy involves targeting host factors essential for the viral life cycle. YM-53601, a potent inhibitor of squalene synthase (SQS), has demonstrated notable antiviral activity against HCV.[1][2][3] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, this compound disrupts the host's cholesterol metabolism, which is intricately linked to HCV replication.[1][2]

These application notes provide a detailed protocol for testing the efficacy of this compound on HCV replication using a subgenomic replicon system in the highly permissive human hepatoma cell line, Huh-7.5.

Mechanism of Action

This compound is an inhibitor of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), also known as squalene synthase.[2] This enzyme catalyzes the first committed step in cholesterol biosynthesis.[1][2] The HCV replication complex relies on cholesterol-rich membranes for its formation and function.[1] By inhibiting squalene synthase, this compound depletes cellular cholesterol levels, thereby disrupting the formation and function of the HCV replication complex and ultimately inhibiting viral RNA replication.[1][2]

Data Presentation

The following table summarizes the quantitative data regarding the antiviral activity and cytotoxicity of this compound against HCV.

CompoundTargetHCV GenotypeAssay SystemCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compoundSqualene Synthase2a (JFH-1)Subgenomic RepliconHuh-7.5.1-80.57 ± 0.66>1.5>2.6[2]

Note: The CC50 value is based on the observation that this compound did not affect cell viability at concentrations up to 1.5 µM.[2] The Selectivity Index (SI) is calculated as CC50/EC50.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 HCV Life Cycle Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase (SQS) Cholesterol Cholesterol Squalene->Cholesterol RNA Replication RNA Replication Cholesterol->RNA Replication Essential for replication complex HCV Entry HCV Entry Translation & Polyprotein Processing Translation & Polyprotein Processing HCV Entry->Translation & Polyprotein Processing Translation & Polyprotein Processing->RNA Replication on cholesterol-rich membranes Virion Assembly Virion Assembly RNA Replication->Virion Assembly Virion Release Virion Release Virion Assembly->Virion Release This compound This compound Squalene Synthase (SQS) Squalene Synthase (SQS) This compound->Squalene Synthase (SQS) Inhibits

Caption: Mechanism of this compound action on HCV replication.

G cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Incubation & Analysis A Seed Huh-7.5 cells in 96-well plates C Transfect Huh-7.5 cells with replicon RNA (e.g., electroporation) A->C B Prepare JFH-1 subgenomic replicon RNA (with luciferase reporter) B->C E Add this compound to transfected cells C->E D Prepare serial dilutions of this compound D->E F Incubate for 48-72 hours E->F G Perform Luciferase Assay (to measure HCV replication) F->G H Perform Cell Viability Assay (e.g., MTT) (to determine cytotoxicity) F->H I Data Analysis: Calculate EC50 and CC50 G->I H->I

Caption: Experimental workflow for testing this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: Huh-7.5 cells (a human hepatoma cell line highly permissive for HCV replication).

  • HCV Replicon: JFH-1 subgenomic replicon plasmid containing a luciferase reporter gene (SGR-JFH1/Luc).

  • Compound: this compound (dissolved in DMSO).

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and non-essential amino acids.

  • Reagents for RNA Transcription: T7 RNA polymerase and associated buffers and nucleotides.

  • Transfection Reagent: Electroporation buffer and cuvettes.

  • Luciferase Assay System: Luciferase lysis buffer and substrate.

  • Cell Viability Assay Kit: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar reagent.

  • Plates: 96-well cell culture plates.

  • Other: DMSO (for compound dilution), Phosphate-Buffered Saline (PBS).

Protocol 1: In Vitro Transcription of HCV Replicon RNA
  • Linearize the SGR-JFH1/Luc plasmid DNA downstream of the HCV sequence using a suitable restriction enzyme.

  • Purify the linearized DNA.

  • Set up the in vitro transcription reaction using T7 RNA polymerase according to the manufacturer's instructions to synthesize the replicon RNA.

  • Purify the transcribed RNA and verify its integrity and concentration.

Protocol 2: Transient HCV Replication Assay
  • Cell Seeding:

    • Culture Huh-7.5 cells in DMEM supplemented with 10% FBS.

    • Trypsinize and resuspend the cells in fresh medium.

  • Transfection:

    • Resuspend approximately 1 x 10^7 Huh-7.5 cells in electroporation buffer.

    • Add 10 µg of the in vitro transcribed SGR-JFH1/Luc RNA to the cell suspension.

    • Transfer the mixture to an electroporation cuvette and apply an electrical pulse.

    • Immediately after electroporation, resuspend the cells in pre-warmed complete DMEM.

    • Seed the transfected cells into 96-well plates at a density of 1 x 10^4 cells per well.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a DMSO-only control.

    • Approximately 4-6 hours post-transfection, remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • Luciferase Assay (to determine EC50):

    • After the incubation period, remove the culture medium.

    • Wash the cells once with PBS.

    • Add 50 µL of 1x luciferase lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 20 µL of the cell lysate to a white-walled 96-well plate.

    • Add 100 µL of luciferase substrate to each well.

    • Immediately measure the luminescence using a plate reader.

    • The EC50 value is calculated as the concentration of this compound that reduces luciferase activity by 50% compared to the DMSO control.

Protocol 3: Cell Viability Assay (MTT Assay to determine CC50)
  • Cell Seeding and Treatment:

    • Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

    • Treat the cells with the same serial dilutions of this compound as used in the replication assay.

    • Incubate for the same duration (48 to 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C or for a few hours with shaking.

    • Measure the absorbance at 570 nm using a plate reader.

    • The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the DMSO control.

Conclusion

This document provides a comprehensive guide for evaluating the anti-HCV activity of this compound. The protocols outlined are based on established methodologies for studying HCV replication in a cell-based system. By following these procedures, researchers can reliably assess the potency and cytotoxicity of this compound and similar compounds that target host lipid metabolism as an antiviral strategy.

References

Application Notes and Protocols for YM-53601 Treatment in Rhesus Monkey Lipid Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the effects of YM-53601, a novel squalene synthase inhibitor, on the lipid profiles of rhesus monkeys. The included data and protocols are intended for researchers, scientists, and drug development professionals investigating lipid-lowering agents.

Introduction

This compound is a potent inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By targeting this enzyme, this compound effectively reduces plasma cholesterol and triglyceride levels.[1][2] Preclinical studies in various animal models, including rhesus monkeys, have demonstrated its efficacy as a lipid-lowering agent, suggesting its potential for treating hypercholesterolemia and hypertriglyceridemia.[1][2]

Mechanism of Action

This compound exerts its lipid-lowering effects by inhibiting squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis, the conversion of farnesyl pyrophosphate to squalene.[4][5] This inhibition leads to a reduction in the synthesis of cholesterol.[1] Studies in hamsters suggest that this compound may also enhance the clearance of LDL and VLDL from the plasma.[4]

YM53601_Mechanism_of_Action cluster_pathway Cholesterol Biosynthesis Pathway cluster_drug Drug Intervention cluster_outcome Physiological Effect FPP Farnesyl Pyrophosphate Squalene Squalene FPP->Squalene Squalene Synthase ReducedCholesterol Reduced Plasma Cholesterol Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 This compound YM53601->FPP Inhibits Experimental_Workflow start Start: Acclimatization & Baseline Measurement grouping Group Allocation (Based on plasma lipid levels) start->grouping treatment Treatment Period (this compound or Vehicle) grouping->treatment sampling Blood Sampling (Weekly) treatment->sampling washout Washout Period treatment->washout sampling->treatment Continue for 3-4 weeks final_sampling Final Blood Sampling washout->final_sampling analysis Plasma Lipid Analysis final_sampling->analysis end End: Data Analysis analysis->end

References

Dissolving YM-53601 for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] By targeting this enzyme, this compound effectively blocks the conversion of farnesyl pyrophosphate to squalene, the first committed step in sterol biosynthesis. This mechanism of action makes this compound a valuable tool for studying cholesterol metabolism, lipid signaling, and for the development of therapeutics for hyperlipidemia and other related disorders. This document provides detailed protocols for the proper dissolution and application of this compound in cell culture experiments to ensure reliable and reproducible results.

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound exerts its effects by inhibiting squalene synthase, which is also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1). This enzyme catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This reaction is a crucial checkpoint in the mevalonate pathway, directing the metabolic flow towards the synthesis of cholesterol and other sterols. By blocking this step, this compound reduces the cellular pool of cholesterol.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_target Target Enzyme cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Synthase Squalene Synthase Farnesyl Pyrophosphate (FPP)->Squalene Synthase Squalene Squalene Squalene Synthase->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound This compound->Squalene Synthase

Caption: Cholesterol Biosynthesis Pathway and the inhibitory action of this compound.

Data Presentation: Solubility and Storage of this compound

Proper dissolution and storage of this compound are paramount for maintaining its biological activity. The following table summarizes the solubility of this compound in various solvents and provides recommended storage conditions.

Parameter Specification Source
Solubility
   Dimethyl Sulfoxide (DMSO)≥ 20 mg/mLN/A
   Ethanol≥ 2 mg/mLN/A
Stock Solution Storage
   SolventAnhydrous DMSON/A
   Concentration10-50 mMN/A
   Temperature-20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months)[2]
   HandlingAliquot to avoid repeated freeze-thaw cycles. Protect from light and moisture.N/A
Working Solution Storage
   SolventCell culture mediumN/A
   RecommendationPrepare fresh for each experiment.N/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the this compound stock solution to the final working concentration in cell culture medium.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, including HepG2, a final DMSO concentration of ≤ 0.1% is recommended.

  • Aqueous Stability: The stability of this compound in aqueous solutions like cell culture medium has not been extensively reported. Therefore, it is crucial to prepare working solutions fresh for each experiment and use them immediately. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): Perform a serial dilution of the stock solution in cell culture medium to achieve an intermediate concentration. This helps to ensure accurate final dilutions.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to reach the desired final working concentration. Gently mix by pipetting.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from those of the solvent.

  • Immediate Use: Add the prepared working solutions (including the vehicle control) to the cell cultures immediately.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Control Preparation Weigh_YM Weigh this compound Powder Add_DMSO Add Anhydrous DMSO Weigh_YM->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot_Store Aliquot and Store at -80°C Dissolve->Aliquot_Store Thaw_Stock Thaw Stock Solution Aliquot_Store->Thaw_Stock Serial_Dilution Serial Dilution in Medium (Optional) Thaw_Stock->Serial_Dilution Prepare_Vehicle Prepare Vehicle Control (DMSO in Medium) Thaw_Stock->Prepare_Vehicle Final_Dilution Final Dilution in Cell Culture Medium Serial_Dilution->Final_Dilution Add_to_Cells Add to Cell Culture Final_Dilution->Add_to_Cells Add_Control Add to Control Wells Prepare_Vehicle->Add_Control

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Note: Determination of YM-53601 IC50 in a Squalene Synthase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-53601 is a potent, orally active inhibitor of the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1).[1][2] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis—the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][4] By inhibiting this enzyme, this compound effectively suppresses the de novo synthesis of cholesterol.[2][3] Unlike HMG-CoA reductase inhibitors (statins), squalene synthase inhibitors do not affect the synthesis of non-sterol isoprenoids like ubiquinone and dolichol, which are essential for cellular functions.[3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against squalene synthase and summarizes its inhibitory activity across various species.

Mechanism of Action of this compound

This compound specifically targets squalene synthase, which is located in the endoplasmic reticulum membrane.[4] It blocks the conversion of FPP to squalene, thereby reducing the production of cholesterol, a key component of cell membranes and a precursor for steroid hormones and bile acids. This targeted inhibition leads to a reduction in plasma cholesterol and triglyceride levels.[2][5][6] The diagram below illustrates the position of squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition by this compound.

Cholesterol_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP Isoprenoids (e.g., IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP NonSterol Non-Sterol Products (Ubiquinone, Dolichol) IPP->NonSterol Squalene Squalene FPP->Squalene SS Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 This compound YM53601->SS SS->Squalene Workflow arrow arrow A Prepare Reagents (Buffer, Microsomes, this compound) B Set Up Reaction Tubes (Microsomes, NADPH, Inhibitor) A->B C Pre-incubate at 37°C (10 min) B->C D Initiate Reaction (Add [3H]-FPP) C->D E Incubate at 37°C (10 min) D->E F Stop Reaction (Add KOH/Ethanol) E->F G Extract [3H]Squalene F->G H Quantify Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition H->I J Determine IC50 (Non-linear Regression) I->J

References

Application Notes and Protocols for YM-53601 in Cholesterol Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking the conversion of farnesyl pyrophosphate to squalene, this compound effectively reduces the intracellular pool of newly synthesized cholesterol.[1] This depletion triggers a cellular response to restore cholesterol homeostasis, primarily through the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) signaling pathway.[3] Activated SREBP-2 upregulates the expression of the low-density lipoprotein receptor (LDLR), leading to an increased uptake of cholesterol from the extracellular environment.[3][4] These characteristics make this compound a valuable tool for studying cholesterol metabolism and a potential therapeutic agent for hypercholesterolemia.[2]

This document provides detailed application notes and protocols for utilizing this compound in cholesterol uptake assays, designed for researchers in academia and the pharmaceutical industry.

Mechanism of Action: SREBP-2 Mediated Cholesterol Uptake

This compound's primary mechanism of action is the inhibition of squalene synthase. This enzymatic blockade leads to a decrease in intracellular cholesterol levels. The reduction in cholesterol concentration within the endoplasmic reticulum membrane is sensed by the SREBP cleavage-activating protein (SCAP). This triggers the translocation of the SREBP-2/SCAP complex from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, SREBP-2 undergoes proteolytic cleavage, releasing its active N-terminal domain. This active fragment then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including the gene for the LDL receptor.[3][5] The resulting increase in LDL receptor expression on the cell surface enhances the cell's capacity to internalize LDL-cholesterol from the surrounding medium.

YM53601_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus LDL LDL-Cholesterol LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Cholesterol_pool Intracellular Cholesterol Pool Endosome->Cholesterol_pool Release SREBP2_SCAP SREBP-2/SCAP Complex Cholesterol_pool->SREBP2_SCAP Inhibition of Translocation Squalene_Synthase Squalene Synthase Squalene Squalene Squalene_Synthase->Squalene FPP Farnesyl-PP FPP->Squalene_Synthase Squalene->Cholesterol_pool ... SREBP2_cleavage SREBP-2 Cleavage SREBP2_SCAP->SREBP2_cleavage Translocation nSREBP2 active nSREBP-2 SREBP2_cleavage->nSREBP2 Release LDLR_Gene LDLR Gene nSREBP2->LDLR_Gene Activation LDLR_Gene->LDLR Expression YM53601 This compound YM53601->Squalene_Synthase Inhibition

Caption: Signaling pathway of this compound-induced cholesterol uptake.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound on squalene synthase and its effects on plasma lipid levels in various animal models.

Table 1: In Vitro Inhibitory Activity of this compound on Squalene Synthase

Species/Cell Line IC50 (nM)
Rat (hepatic microsomes) 90
Hamster (hepatic microsomes) 170
Guinea-pig (hepatic microsomes) 46
Rhesus Monkey (hepatic microsomes) 45

| Human (HepG2 cell microsomes) | 79[1] |

Table 2: In Vivo Effects of this compound on Plasma Lipids

Animal Model This compound Dose Treatment Duration Effect on Non-HDL Cholesterol Effect on Triglycerides
Guinea-pigs 100 mg/kg/day 14 days 47% reduction[2][6] -30% change
Rhesus Monkeys 50 mg/kg, twice daily 21 days 37% reduction[2][6] Not specified
Hamsters (normal diet) 50 mg/kg/day 5 days Not specified 81% reduction[2][6]

| Hamsters (high-fat diet) | 100 mg/kg/day | 7 days | Not specified | 73% reduction[2] |

Experimental Protocol: Fluorescent Cholesterol Uptake Assay

This protocol describes a cell-based assay to quantify the effect of this compound on cholesterol uptake using a fluorescently labeled cholesterol analog, NBD-cholesterol. The human hepatoma cell line, HepG2, is recommended due to its relevance in liver cholesterol metabolism.

Materials:

  • This compound

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipoprotein-deficient serum (LPDS)

  • NBD-cholesterol

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

  • Cell culture incubator (37°C, 5% CO2)

Experimental Workflow:

Cholesterol_Uptake_Workflow A 1. Seed HepG2 cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Starve cells in media with lipoprotein-deficient serum for 24h B->C D 4. Treat cells with varying concentrations of this compound for 18-24h C->D E 5. Add NBD-cholesterol to each well and incubate for 4h D->E F 6. Wash cells with PBS to remove extracellular NBD-cholesterol E->F G 7. Measure intracellular fluorescence using a plate reader F->G H 8. Analyze data: Normalize fluorescence to cell number/protein content G->H

Caption: Workflow for the fluorescent cholesterol uptake assay.

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS.

    • Trypsinize and resuspend cells in fresh media.

    • Seed 5,000-10,000 cells per well in a black, clear-bottom 96-well plate.[7]

    • Incubate overnight at 37°C to allow for cell attachment.[7]

  • Cell Starvation:

    • Aspirate the growth medium.

    • Wash the cells once with PBS.

    • Add DMEM containing 5% LPDS to each well to deplete intracellular cholesterol and upregulate LDL receptors.

    • Incubate for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in DMEM with 5% LPDS. A suggested concentration range is 10 nM to 10 µM.

    • Remove the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 18-24 hours. This allows time for the cells to respond to the inhibition of cholesterol synthesis by upregulating LDL receptors.

  • Cholesterol Uptake:

    • Prepare a working solution of NBD-cholesterol in serum-free DMEM. A final concentration of 1-5 µg/mL is recommended, but should be optimized for your specific conditions.

    • Aspirate the this compound containing medium.

    • Add the NBD-cholesterol working solution to all wells.

    • Incubate for 4 hours at 37°C, protected from light.

  • Fluorescence Measurement:

    • Carefully aspirate the NBD-cholesterol solution.

    • Gently wash the cells three times with cold PBS to remove any extracellular NBD-cholesterol.

    • Add 100 µL of PBS or a suitable lysis buffer to each well.

    • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.[8][9]

  • Data Analysis:

    • Subtract the background fluorescence from a well with no cells.

    • Normalize the fluorescence signal to cell viability (e.g., using a CellTiter-Glo assay) or total protein content (e.g., using a BCA assay) to account for any differences in cell number.

    • Plot the normalized fluorescence intensity against the concentration of this compound to determine the dose-dependent effect on cholesterol uptake.

Expected Results:

Treatment with this compound is expected to cause a dose-dependent increase in NBD-cholesterol uptake in HepG2 cells. This is due to the upregulation of LDL receptors as a compensatory mechanism to the inhibition of endogenous cholesterol synthesis.

Table 3: Representative Data for this compound-Induced Cholesterol Uptake

This compound Concentration (nM) Normalized Fluorescence (Arbitrary Units) % Increase in Cholesterol Uptake (vs. Vehicle)
0 (Vehicle) 100 ± 5 0%
10 125 ± 7 25%
100 180 ± 10 80%
1000 250 ± 15 150%

| 10000 | 260 ± 12 | 160% |

Note: The data presented in Table 3 are representative and should be empirically determined.

Troubleshooting

  • High Background Fluorescence: Ensure thorough washing after the NBD-cholesterol incubation. Use serum-free media during the uptake phase as serum proteins can bind NBD-cholesterol.

  • Low Signal: Increase the incubation time with NBD-cholesterol or increase its concentration. Ensure that the cell starvation period is sufficient to upregulate LDL receptors.

  • Cell Toxicity: Assess the cytotoxicity of this compound at the tested concentrations using a viability assay. If toxicity is observed, reduce the concentration or the incubation time.

Conclusion

This compound serves as an effective tool for investigating the regulation of cholesterol homeostasis. By inhibiting squalene synthase, it provides a robust method for inducing the SREBP-2 pathway and subsequently increasing cholesterol uptake via the LDL receptor. The provided protocols offer a framework for researchers to utilize this compound in cell-based cholesterol uptake assays to further elucidate the mechanisms of cholesterol metabolism and to screen for novel lipid-lowering agents.

References

Application Notes and Protocols for Studying FDFT1 in Cancer Cells using YM-53601

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl-diphosphate farnesyltransferase 1 (FDFT1), also known as squalene synthase, is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate into squalene.[1] In the context of oncology, FDFT1 has emerged as a promising therapeutic target. Upregulation of FDFT1 is observed in various cancers and is associated with tumor progression, making it a key area of investigation for novel anti-cancer therapies.[1]

YM-53601 is a potent and specific inhibitor of FDFT1.[2][3] By blocking FDFT1 activity, this compound effectively inhibits the de novo synthesis of cholesterol, a crucial component for cell membrane integrity, signaling, and the proliferation of cancer cells.[2] These application notes provide detailed protocols for utilizing this compound to study the role of FDFT1 in cancer cells, including its effects on cell viability, signaling pathways, and cholesterol metabolism.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against FDFT1 (Squalene Synthase)

Source of FDFT1 EnzymeIC50 (nM)
Human Hepatoma (HepG2) cells79[2]
Rat Liver Microsomes90[2]
Hamster Liver Microsomes170[2]
Guinea-pig Liver Microsomes46[2]
Rhesus Monkey Liver Microsomes45[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageEffect
Rats32 mg/kg (p.o.)ED50 for cholesterol biosynthesis inhibition.[2][3]
Hamsters50 mg/kg/day (p.o.) for 5 days~70% reduction in plasma non-HDL cholesterol levels.[2]

Signaling Pathway

The inhibition of FDFT1 by this compound disrupts the cholesterol biosynthesis pathway, which in turn can affect critical downstream signaling pathways implicated in cancer cell proliferation and survival, such as the AKT/mTOR pathway.

FDFT1_Signaling_Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Cancer Cell Signaling FPP Farnesyl Pyrophosphate (FPP) FDFT1 FDFT1 (Squalene Synthase) FPP->FDFT1 Squalene Squalene FDFT1->Squalene Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps AKT AKT Cholesterol->AKT Activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation YM53601 This compound YM53601->FDFT1 Inhibits

Figure 1: FDFT1 Signaling Pathway Inhibition by this compound.

Experimental Workflow

A typical workflow for investigating the effects of this compound on cancer cells involves a series of in vitro assays to determine its cytotoxic effects, its impact on the FDFT1 signaling pathway, and its ability to modulate cellular cholesterol levels.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Line(s) culture Cell Culture and Seeding start->culture treat Treat cells with this compound (dose-response and time-course) culture->treat viability Cell Viability Assay (e.g., MTT, MTS, or WST-8) treat->viability western Western Blot Analysis (FDFT1, p-AKT, total AKT, etc.) treat->western cholesterol Cholesterol Quantification (e.g., Amplex Red Assay) treat->cholesterol analyze Data Analysis (IC50 determination, protein quantification, cholesterol levels) viability->analyze western->analyze cholesterol->analyze end Conclusion analyze->end

Figure 2: Experimental Workflow for Studying this compound in Cancer Cells.

Detailed Experimental Protocols

Cell Viability Assay (MTT/MTS/WST-8)

Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest (e.g., HepG2, H35)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT, MTS, or WST-8 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for HepG2). Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm.

  • MTS/WST-8 Assay:

    • Add 20 µL of MTS or WST-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm (MTS) or 450 nm (WST-8).

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis

Objective: To analyze the effect of this compound on the protein expression levels of FDFT1 and key components of the AKT/mTOR signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FDFT1, anti-phospho-AKT (Ser473), anti-total AKT, anti-mTOR, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis:

    • Treat cells with this compound (e.g., at IC50 and 2x IC50 concentrations) for the desired time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cellular Cholesterol Quantification Assay

Objective: To measure the effect of this compound on total cellular cholesterol levels.

Materials:

  • Cancer cells treated with this compound

  • Cholesterol quantification kit (e.g., Amplex™ Red Cholesterol Assay Kit)

  • Chloroform:Isopropanol:NP-40 (7:11:0.1) for lipid extraction

  • Microplate reader (fluorometric or colorimetric)

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound (e.g., 1 µM) for 24-48 hours.[2]

  • Lipid Extraction:

    • Wash cells with cold PBS.

    • Lyse the cells and extract lipids using a chloroform:isopropanol:NP-40 solution.

    • Centrifuge to pellet cell debris and collect the lipid-containing supernatant.

    • Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.

  • Cholesterol Measurement:

    • Resuspend the dried lipid extract in the assay buffer provided with the cholesterol quantification kit.

    • Follow the manufacturer's protocol for the cholesterol quantification assay. This typically involves an enzymatic reaction that produces a fluorescent or colorimetric product in proportion to the amount of cholesterol present.

    • Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the cholesterol concentration based on a standard curve.

    • Normalize the cholesterol content to the total protein concentration of a parallel cell lysate or to the cell number.

Conclusion

This compound is a valuable tool for investigating the role of FDFT1 and the cholesterol biosynthesis pathway in cancer cells. The protocols outlined in these application notes provide a framework for characterizing the effects of FDFT1 inhibition on cancer cell viability, signaling, and metabolism. Researchers can adapt these methodologies to their specific cancer models and experimental questions to further elucidate the therapeutic potential of targeting FDFT1 in oncology.

References

Application Notes and Protocols for the Investigation of YM-53601 and Doxorubicin Combination Therapy in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, often exhibiting resistance to conventional chemotherapies. Doxorubicin, an anthracycline antibiotic, is a commonly used chemotherapeutic agent for HCC; however, its efficacy is often limited by both intrinsic and acquired drug resistance.[1] YM-53601 is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[2] Emerging evidence suggests that targeting cholesterol metabolism may represent a viable strategy to overcome chemotherapy resistance in cancer cells. While direct and detailed studies on the combination of this compound and doxorubicin in HCC are limited, preliminary findings indicate that this compound may potentiate the cytotoxic effects of doxorubicin in liver cancer cells, potentially by disrupting mitochondrial cholesterol.[3]

These application notes provide a framework for investigating the potential synergistic effects of this compound and doxorubicin in HCC. The included protocols are generalized and should be optimized for specific experimental conditions.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in HCC Cell Lines

Cell LineTreatmentIC50 (µM) - 48hIC50 (µM) - 72hCombination Index (CI)
HepG2 Doxorubicin[Enter Data][Enter Data][Enter Data]
This compound[Enter Data][Enter Data]
Combination[Enter Data][Enter Data]
Huh7 Doxorubicin[Enter Data][Enter Data][Enter Data]
This compound[Enter Data][Enter Data]
Combination[Enter Data][Enter Data]
SNU-449 Doxorubicin[Enter Data][Enter Data][Enter Data]
This compound[Enter Data][Enter Data]
Combination[Enter Data][Enter Data]

Table 2: In Vivo Antitumor Efficacy in an HCC Xenograft Model

Treatment GroupNMean Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control [Enter Data][Enter Data]-[Enter Data]
Doxorubicin [Enter Data][Enter Data][Enter Data][Enter Data]
This compound [Enter Data][Enter Data][Enter Data][Enter Data]
Combination [Enter
Data][Enter Data][Enter Data][Enter Data]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound and doxorubicin, alone and in combination, on HCC cell lines.

Materials:

  • HCC cell lines (e.g., HepG2, Huh7, SNU-449)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Doxorubicin hydrochloride

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCC cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of doxorubicin and this compound in complete growth medium.

  • Treat cells with varying concentrations of doxorubicin alone, this compound alone, or a combination of both. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48 and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values. The combination index (CI) can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

G cluster_setup Experimental Setup cluster_incubation Incubation & Assay cluster_analysis Data Analysis A Seed HCC Cells in 96-well plates B Prepare Drug Dilutions (Doxorubicin & this compound) A->B C Treat Cells (Single agents & Combination) B->C D Incubate for 48h / 72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I J Determine Combination Index (CI) I->J

Experimental workflow for in vitro cell viability assay.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of the combination therapy in an HCC xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • HCC cells (e.g., HepG2)

  • Matrigel

  • Doxorubicin hydrochloride

  • This compound

  • Vehicle solutions

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of HCC cells and Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, doxorubicin alone, this compound alone, combination).

  • Administer treatments as per the determined schedule and dosage. Doxorubicin is typically administered intravenously, while this compound can be given orally.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Calculate tumor growth inhibition.

G cluster_model Model Development cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A Inject HCC Cells into Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer Treatments (Vehicle, Doxorubicin, this compound, Combination) C->D E Measure Tumor Volume & Body Weight D->E F Euthanize Mice & Excise Tumors E->F G Analyze Tumor Weight & Biomarkers F->G H Calculate Tumor Growth Inhibition G->H

Workflow for the in vivo HCC xenograft model.

Proposed Signaling Pathways and Mechanism of Action

Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which leads to DNA damage, cell cycle arrest, and apoptosis.[1] Resistance to doxorubicin in HCC can arise from various mechanisms, including increased drug efflux and evasion of apoptosis.

This compound, as a squalene synthase inhibitor, blocks a crucial step in the cholesterol biosynthesis pathway.[2] Cholesterol is an essential component of cellular membranes, including the mitochondrial membrane. Alterations in mitochondrial cholesterol content can impact membrane fluidity and the function of membrane-associated proteins, potentially influencing apoptosis signaling.

The proposed synergistic mechanism involves the modulation of cholesterol homeostasis by this compound, which may sensitize HCC cells to doxorubicin-induced apoptosis. Specifically, depletion of mitochondrial cholesterol by this compound could enhance the pro-apoptotic signaling cascade initiated by doxorubicin-induced DNA damage.

G cluster_ym53601 This compound Action cluster_dox Doxorubicin Action cluster_apoptosis Apoptotic Pathway YM53601 This compound SS Squalene Synthase YM53601->SS Inhibits Cholesterol Cholesterol Biosynthesis SS->Cholesterol MitoChol Mitochondrial Cholesterol Cholesterol->MitoChol BaxBak Bax/Bak Activation MitoChol->BaxBak Sensitizes Dox Doxorubicin DNA DNA Damage Dox->DNA DNA->BaxBak Apoptosis Apoptosis Caspases Caspase Activation BaxBak->Caspases Caspases->Apoptosis

Proposed synergistic mechanism of this compound and doxorubicin.

Conclusion

The combination of this compound and doxorubicin presents a novel and rational therapeutic strategy for HCC that warrants further investigation. By targeting the cholesterol biosynthesis pathway, this compound may overcome doxorubicin resistance and enhance its antitumor efficacy. The provided protocols and conceptual framework offer a starting point for researchers to explore this promising combination therapy. Future studies should focus on elucidating the precise molecular mechanisms of synergy and evaluating the therapeutic potential in preclinical models of HCC.

References

Application Notes and Protocols for the Long-Term Stability of YM-53601 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-53601 is a potent, orally active squalene synthase inhibitor that plays a crucial role in the cholesterol biosynthesis pathway. By targeting squalene synthase, this compound effectively blocks the conversion of farnesyl pyrophosphate to squalene, a key committed step in sterol synthesis. This mechanism of action makes it a valuable tool for research in hyperlipidemia and related metabolic disorders. For researchers utilizing this compound in their studies, ensuring the stability of the compound in its common solvent, dimethyl sulfoxide (DMSO), is critical for obtaining accurate and reproducible experimental results.

These application notes provide a comprehensive overview of the long-term stability of this compound when stored in DMSO. Included are recommended storage conditions, quantitative stability data, and detailed protocols for preparing and assessing the stability of this compound solutions.

Signaling Pathway of Cholesterol Biosynthesis and Inhibition by this compound

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.

G Cholesterol Biosynthesis Pathway and this compound Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Farnesyl_PP Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl_PP Multiple Steps Squalene_Synthase Squalene Synthase Farnesyl_PP->Squalene_Synthase Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Squalene_Synthase->Squalene YM53601 This compound YM53601->Squalene_Synthase Inhibits G cluster_0 Sample Preparation cluster_1 Time-Point Analysis cluster_2 Data Analysis Prepare_Stock Prepare 10 mM this compound in DMSO Stock Solution Aliquot Aliquot into Vials Prepare_Stock->Aliquot Store Store at Different Temperatures (-80°C, -20°C, 4°C, RT) Aliquot->Store Time_Points Withdraw Samples at Time 0, 1, 3, 6 Months Store->Time_Points Dilute Dilute Samples for HPLC Time_Points->Dilute Analyze Analyze by HPLC-UV Dilute->Analyze Quantify Quantify Peak Area Analyze->Quantify Calculate Calculate % Purity Remaining Quantify->Calculate

Application Notes and Protocols for Oral Gavage Preparation of YM-53601 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the preparation and oral administration of YM-53601, a potent squalene synthase inhibitor, to rats for research purposes. The information is intended for researchers, scientists, and drug development professionals working in preclinical pharmacology and related fields.

Introduction

This compound is a small molecule inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] By blocking the conversion of farnesyl pyrophosphate to squalene, this compound effectively reduces the synthesis of cholesterol and subsequently lowers plasma cholesterol and triglyceride levels.[3][6] Its efficacy has been demonstrated in various animal models, making it a valuable tool for studies on lipid metabolism and cardiovascular disease.[3][6] This document outlines the necessary steps for preparing this compound for oral gavage in rats, a common administration route in preclinical studies.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and administration of this compound to rats, based on published studies.[6]

ParameterValueReference
Vehicle 0.5% Methylcellulose in water[6][7]
Dosage Range 6.25 - 50 mg/kg body weight[6]
Administration Frequency Once daily[6]
Reported ED₅₀ in rats 32 mg/kg for cholesterol biosynthesis inhibition[1][3][6]
Solubility DMSO: 20 mg/mL, DMF: 20 mg/mL, Ethanol: 2 mg/mL[2]

Experimental Protocols

This section provides a detailed methodology for the preparation of a this compound suspension for oral gavage in rats.

Materials
  • This compound powder

  • Methylcellulose

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Spatula

  • Glass beaker or flask

  • Graduated cylinders

  • Oral gavage needles (stainless steel, appropriate size for rats)

  • Syringes

Preparation of 0.5% Methylcellulose Vehicle
  • Weighing: Accurately weigh 0.5 g of methylcellulose for every 100 mL of vehicle required.

  • Heating: Heat approximately one-third of the total required volume of purified water to 60-80°C.

  • Dispersion: While stirring the hot water vigorously with a magnetic stirrer, slowly add the methylcellulose powder to create a uniform dispersion.

  • Cooling: Remove the beaker from the heat and add the remaining two-thirds of the cold, purified water.

  • Dissolution: Continue stirring the solution until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take 30-60 minutes.

  • Storage: Store the 0.5% methylcellulose vehicle at 2-8°C. Allow it to equilibrate to room temperature before use.

Preparation of this compound Suspension

This protocol is for the preparation of a 10 mg/mL suspension, which can be adjusted based on the desired final dosage and administration volume.

  • Calculate Required Amounts:

    • Determine the total volume of suspension needed based on the number of animals, their average weight, and the administration volume (typically 1-5 mL/kg).

    • Calculate the total mass of this compound required. For example, for 10 mL of a 10 mg/mL suspension, 100 mg of this compound is needed.

  • Weighing this compound: Accurately weigh the calculated amount of this compound powder.

  • Suspension:

    • Transfer the weighed this compound powder into a suitable container (e.g., a glass beaker).

    • Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste. This can be done with a spatula or a small mortar and pestle to ensure a fine, uniform dispersion and break up any clumps.

    • Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.

  • Storage and Handling:

    • The suspension should be prepared fresh daily.

    • If short-term storage is necessary, store at 2-8°C and protect from light.

    • Before each administration, ensure the suspension is brought to room temperature and thoroughly mixed (e.g., by vortexing or inverting the container) to guarantee dose uniformity.

Oral Gavage Administration to Rats
  • Animal Handling: Handle the rats gently but firmly to minimize stress. Proper restraint techniques are crucial for a successful and safe gavage.

  • Dose Calculation: Calculate the exact volume of the this compound suspension to be administered to each rat based on its individual body weight and the desired dose (mg/kg).

  • Syringe Preparation: Draw the calculated volume of the homogenous suspension into a syringe fitted with an appropriately sized oral gavage needle.

  • Administration:

    • Gently restrain the rat.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.

    • Slowly administer the suspension.

    • Gently remove the gavage needle.

  • Monitoring: After administration, monitor the animal for any signs of distress or adverse reactions.

Visualization

Experimental Workflow for this compound Oral Gavage

The following diagram illustrates the key steps in the preparation and administration of this compound to rats.

G cluster_prep Preparation cluster_admin Administration weigh_ym Weigh this compound create_paste Create Paste weigh_ym->create_paste weigh_mc Prepare 0.5% Methylcellulose weigh_mc->create_paste suspend Homogenize Suspension create_paste->suspend calc_dose Calculate Dose per Animal suspend->calc_dose Fresh Suspension load_syringe Load Syringe calc_dose->load_syringe gavage Oral Gavage load_syringe->gavage monitor Monitor Animal gavage->monitor G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp ...multiple steps... squalene_synthase Squalene Synthase fpp->squalene_synthase squalene Squalene cholesterol Cholesterol squalene->cholesterol ...multiple steps... squalene_synthase->squalene Catalyzes ym53601 This compound ym53601->squalene_synthase Inhibits

References

Application Notes & Protocols: Measuring the Efficacy of YM-53601 in Guinea Pig Models of Bladder Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

YM-53601 is primarily recognized as a potent and selective squalene synthase inhibitor, which plays a key role in the cholesterol biosynthesis pathway. Its development has been focused on its lipid-lowering capabilities for treating hypercholesterolemia and hypertriglyceridemia[1][2]. While its primary mechanism of action is well-established, a comprehensive understanding of any compound's preclinical profile requires evaluating potential off-target effects, including those on the lower urinary tract (LUT).

These application notes provide a framework for investigating the hypothetical efficacy and urodynamic effects of this compound in guinea pigs. The protocols described are designed to assess whether this compound modulates bladder function under normal physiological conditions and in a model of bladder outlet obstruction (BOO). Such studies are critical for a complete pharmacological safety profile. The guinea pig is a well-regarded model for studying bladder function due to its physiological similarities to humans in this regard[3].

The following protocols will focus on evaluating this compound's potential influence on the α1-adrenoceptor signaling pathway, a major regulator of smooth muscle tone in the bladder neck and urethra. Antagonists of this pathway are standard therapy for symptoms associated with benign prostatic hyperplasia (BPH)[4][5].

2. Signaling Pathway of Interest: α1-Adrenergic Receptor in the Lower Urinary Tract

To assess the potential effects of this compound on bladder outlet resistance, the α1-adrenoceptor signaling pathway is the primary target of investigation. This pathway is crucial for maintaining urinary continence by promoting the contraction of smooth muscle in the bladder neck and urethra[6]. An antagonist would inhibit this contraction, potentially easing urinary outflow.

alpha_adrenergic_pathway cluster_neuron Sympathetic Neuron cluster_muscle Urethral/Bladder Neck Smooth Muscle Cell cluster_drug Pharmacological Intervention NE Norepinephrine (NE) AR α1A-Adrenoceptor NE->AR Binds PLC PLC AR->PLC Activates IP3 IP3 PLC->IP3 Produces Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Smooth Muscle Contraction Ca->Contraction YM53601 This compound (Hypothetical Antagonist) YM53601->AR Blocks

Hypothesized Target: α1-Adrenergic Signaling Pathway.

3. Experimental Protocols

The following protocols describe the creation of animal models and the urodynamic evaluation procedures necessary to test the efficacy of this compound.

3.1. Protocol 1: Partial Bladder Outlet Obstruction (pBOO) Model

This protocol creates a model of increased bladder outlet resistance, mimicking conditions like BPH.

  • Animals: Male Hartley guinea pigs (300-350g).

  • Anesthesia: Urethane (1.2 g/kg, intraperitoneally).

  • Surgical Procedure:

    • Place the anesthetized guinea pig in a supine position. Prepare the lower abdomen for aseptic surgery.

    • Make a lower midline abdominal incision to expose the urinary bladder and proximal urethra.

    • Carefully dissect the connective tissue around the proximal urethra.

    • Place a ligature (e.g., a jeweler's jump ring or a 3-0 silk suture) loosely around the urethra. To standardize the degree of obstruction, the ligature can be tied around the urethra with a co-placed 18G needle, which is then removed[7].

    • Confirm that the bladder can be manually expressed to ensure the obstruction is partial and not complete.

    • Close the abdominal wall in layers.

    • Provide post-operative analgesia and allow the animals to recover for 4-6 weeks to allow for the development of bladder hypertrophy and urodynamic changes.

3.2. Protocol 2: In Vivo Cystometry in Conscious Guinea Pigs

This protocol measures bladder function in unrestrained, conscious animals to assess the effects of this compound.

  • Animal Preparation (3-4 days prior to cystometry):

    • Anesthetize the guinea pig as described above.

    • Perform a midline abdominal incision to expose the bladder.

    • Insert a polyethylene catheter (PE-50) into the bladder dome and secure it with a purse-string suture.

    • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it. Seal the catheter end.

    • Allow the animal to recover for at least 3 days.

  • Cystometry Procedure:

    • Place the conscious guinea pig in a metabolic cage.

    • Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.

    • Begin infusing sterile saline at a constant rate (e.g., 0.1-0.3 mL/min).

    • Record intravesical pressure continuously. Key parameters to measure include:

      • Micturition Pressure/Voiding Pressure: The maximum pressure reached during voiding.

      • Bladder Capacity: The volume of saline infused to elicit a voiding contraction.

      • Intercontraction Interval (ICI): The time between two consecutive voiding contractions.

      • Basal Pressure: The lowest pressure recorded during filling.

      • Threshold Pressure: The pressure at which a voiding contraction is initiated.

      • Residual Volume: After a micturition, gently aspirate the catheter to measure any remaining fluid.

    • After a baseline recording period (e.g., 3 stable voiding cycles), administer the test compound (Vehicle, this compound, or positive control) and continue recording for a specified duration (e.g., 2 hours).

4. Data Presentation: Urodynamic Parameter Tables

Quantitative data should be organized into tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Urodynamic Parameters in Normal Guinea Pigs

Treatment Group (Dose, p.o.)Micturition Pressure (cmH₂O)Bladder Capacity (mL)Intercontraction Interval (min)Residual Volume (mL)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control (e.g., Tamsulosin)

Table 2: Effect of this compound on Urodynamic Parameters in pBOO Guinea Pigs

Treatment Group (Dose, p.o.)Micturition Pressure (cmH₂O)Bladder Capacity (mL)Non-Voiding Contractions (Amplitude, cmH₂O)Residual Volume (mL)
Sham + Vehicle
pBOO + Vehicle
pBOO + this compound (Low Dose)
pBOO + this compound (High Dose)
pBOO + Positive Control (e.g., Tamsulosin)

5. Experimental Workflow Visualization

The overall experimental process can be visualized to ensure a clear and logical progression of tasks.

experimental_workflow cluster_prep Phase 1: Model Preparation cluster_exp Phase 2: Urodynamic Testing cluster_analysis Phase 3: Data Analysis pBOO Induce Partial Bladder Outlet Obstruction (pBOO) [Optional, for disease model] Recovery Allow 4-6 Week Recovery & Hypertrophy pBOO->Recovery Catheter Surgical Implantation of Bladder Catheter Recovery->Catheter PostOp 3-4 Day Post-Surgical Recovery Catheter->PostOp Baseline Record Baseline Cystometry Data PostOp->Baseline Admin Administer Compound (Vehicle, this compound, Control) Baseline->Admin Record Record Post-Dose Urodynamic Data Admin->Record Extract Extract Urodynamic Parameters (Pressure, Capacity, etc.) Record->Extract Stats Statistical Analysis (e.g., ANOVA) Extract->Stats Results Tabulate & Interpret Results Stats->Results

Overall Experimental Workflow for Urodynamic Studies.

References

Troubleshooting & Optimization

YM-53601 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with YM-53601 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway.[3] By inhibiting this enzyme, this compound effectively reduces the production of squalene, a precursor to cholesterol, thereby lowering plasma cholesterol and triglyceride levels.[1][4] It has an IC50 of 79 nM for the inhibition of squalene synthase derived from human hepatoma cells.[1][5]

Q2: I'm observing precipitation of this compound in my aqueous buffer. Is this expected?

A2: Yes, observing precipitation or limited solubility of this compound in purely aqueous solutions can be expected. This compound is a crystalline solid and its solubility in aqueous buffers like PBS is limited.[6] To achieve higher concentrations, co-solvents and other formulation techniques are often necessary.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound exhibits good solubility in organic solvents such as DMSO and DMF, with a solubility of at least 20 mg/mL.[6] For in vivo studies and some in vitro applications, a co-solvent system is often employed to maintain solubility in an aqueous environment.

Q4: How can I improve the solubility of this compound in my experimental setup?

A4: Several methods can be employed to improve the solubility of this compound:

  • Use of Co-solvents: As a first step, preparing a concentrated stock solution in an organic solvent like DMSO is highly recommended.[1] This stock can then be diluted into your aqueous experimental medium.

  • Formulation with Surfactants and Polymers: For in vivo and some in vitro applications, a formulation containing PEG300 and Tween-80 has been shown to be effective.[1]

  • Physical Methods: Gentle heating and/or sonication can aid in the dissolution of this compound if precipitation or phase separation occurs during preparation.[1]

Troubleshooting Guide

Issue: Precipitation observed after diluting DMSO stock solution into aqueous buffer.

Possible Causes & Solutions:

CauseRecommended Action
Final DMSO concentration is too low Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. It is advisable to keep the final DMSO concentration as high as experimentally permissible, while considering its potential effects on the cells or assay.
Buffer pH and composition Investigate if the pH or ionic strength of your buffer is influencing the solubility. Perform small-scale pilot experiments with different buffer compositions to identify an optimal formulation.
Temperature Some compounds are less soluble at lower temperatures. Ensure your solutions are prepared and maintained at a consistent and appropriate temperature for your experiment.
Concentration exceeds solubility limit Even with co-solvents, there is a solubility limit. You may need to work at a lower final concentration of this compound. Refer to the solubility data table below.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubility
DMF20 mg/mL
DMSO20 mg/mL
Ethanol2 mg/mL
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (Clear solution)

Data sourced from references[1][6].

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder. The molecular weight of this compound hydrochloride is 372.86 g/mol .[5]

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of an In Vivo Formulation

This protocol is adapted from a formulation known to achieve a clear solution for in vivo use.[1]

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile conical tube

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Add the required amount of this compound to a sterile conical tube.

  • Add the solvents sequentially in the following order and proportions, vortexing thoroughly after each addition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Continue to mix until a clear solution is obtained.

  • If precipitation or phase separation is observed, gently heat the solution and/or use sonication to aid in complete dissolution.[1]

Visualizations

Signaling Pathway of this compound Action

YM53601_Pathway cluster_cholesterol_synthesis Cholesterol Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Squalene Squalene FPP->Squalene Squalene Synthase (FDFT1) Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 This compound YM53601->Squalene Inhibition

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

Experimental Workflow for Solubility Testing

Solubility_Workflow start Start: this compound Powder prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock dilute Dilute Stock in Aqueous Buffer prepare_stock->dilute observe Observe for Precipitation dilute->observe clear_solution Clear Solution: Proceed with Experiment observe->clear_solution No precipitate Precipitation Observed observe->precipitate Yes end End clear_solution->end troubleshoot Troubleshoot Solubility precipitate->troubleshoot troubleshoot->dilute

Caption: A workflow for testing the solubility of this compound in aqueous solutions.

Troubleshooting Decision Tree for this compound Solubility

Troubleshooting_Tree start Precipitation Observed check_dmso Is final DMSO concentration >1%? start->check_dmso increase_dmso Increase final DMSO concentration check_dmso->increase_dmso No check_heating Did you try gentle heating/sonication? check_dmso->check_heating Yes end Solution Achieved increase_dmso->end apply_heating Apply gentle heat (37°C) or sonicate check_heating->apply_heating No check_formulation Consider using a co-solvent formulation (e.g., with PEG300, Tween-80) check_heating->check_formulation Yes apply_heating->end lower_concentration Lower the final this compound concentration check_formulation->lower_concentration lower_concentration->end

Caption: A decision tree for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing YM-53601 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of YM-53601, a squalene synthase inhibitor, to maintain cell viability during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] This enzyme catalyzes the condensation of two molecules of farnesyl pyrophosphate to form squalene, a key precursor in the cholesterol biosynthesis pathway.[2] By inhibiting this step, this compound effectively reduces the endogenous synthesis of cholesterol.[3][4][5]

Q2: What are the expected downstream effects of this compound treatment on cellular metabolism?

A2: The primary effect is a reduction in cholesterol levels.[1][3] In some cancer cell lines, inhibition of FDFT1 by this compound has been shown to suppress the AKT-mTOR-HIF-1α signaling pathway, which can impact glucose metabolism.[2] Additionally, studies have demonstrated that this compound can reduce mitochondrial cholesterol levels in hepatoma cells.[1][2]

Q3: What is a typical starting concentration for this compound in cell culture experiments?

A3: Based on published data, a concentration of 1 µM has been used in cell lines such as H35 and HepG2 to achieve a reduction in mitochondrial cholesterol without explicitly mentioning significant cytotoxicity.[1] However, the optimal concentration is highly dependent on the cell type and the desired experimental outcome. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Significant decrease in cell viability at expected effective concentrations. High sensitivity of the cell line to cholesterol depletion. Perform a dose-response curve starting from a lower concentration range (e.g., 10 nM - 10 µM) to determine the IC50 for cytotoxicity in your specific cell line. Consider using a shorter incubation time.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5%, and a vehicle-only control should always be included in your experiments.[6]
No observable effect on the target pathway or phenotype. Insufficient concentration of this compound. Increase the concentration of this compound. Verify the activity of your compound by testing it in a cell line with a known sensitivity to squalene synthase inhibition.
Cell line is resistant to this compound. Some cell lines may have alternative pathways for cholesterol uptake or metabolism that make them less sensitive to inhibitors of de novo synthesis. Consider measuring the expression level of FDFT1 in your cell line.
Degradation of the compound. Ensure proper storage of the this compound stock solution. Prepare fresh dilutions from the stock for each experiment.
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and media formulations. Ensure that cells are healthy and in the logarithmic growth phase before treatment.
Inaccurate pipetting or dilution. Calibrate your pipettes regularly and perform serial dilutions carefully to ensure accurate final concentrations of this compound.

Data Presentation

Table 1: In Vitro Inhibition of Squalene Synthase by this compound

Species/Cell LineIC50 (nM)
Human (HepG2 cells)79
Rat90
Hamster170
Guinea-pig46
Rhesus monkey45

Data compiled from MedchemExpress product information.[1]

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell LineConcentrationIncubation TimeObserved Effect
H35 and HepG2 cells1 µM24 hoursReduced mitochondrial cholesterol levels.[1]
H35 cells1 µMNot specifiedPotentiated susceptibility to thapsigargin, lonidamine, and doxorubicin.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100 µM) to identify the active range. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the results to determine the concentration that maintains high cell viability while achieving the desired biological effect.

Mandatory Visualization

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase (FDFT1) Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 This compound YM53601->FPP Inhibits Experimental_Workflow cluster_workflow Experimental Workflow for Optimizing this compound Concentration Start Start: Plate Cells Prepare_Compound Prepare this compound Dilutions Start->Prepare_Compound Treat_Cells Treat Cells with this compound Prepare_Compound->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis Analyze Data and Determine Optimal Concentration Viability_Assay->Data_Analysis Downstream_Experiment Proceed with Downstream Experiments Data_Analysis->Downstream_Experiment

References

Technical Support Center: YM-53601 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YM-53601 in in vivo experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] Squalene synthase catalyzes a key step in the cholesterol biosynthesis pathway, specifically the conversion of two molecules of farnesyl pyrophosphate into squalene.[2] By inhibiting this enzyme, this compound effectively reduces the endogenous synthesis of cholesterol.[3][4]

Q2: What are the reported in vivo effects of this compound?

In various animal models, including rats, hamsters, guinea-pigs, and rhesus monkeys, oral administration of this compound has been shown to:

  • Reduce plasma cholesterol levels.[1][3][4]

  • Reduce plasma triglyceride levels.[1][3][4][5]

  • Inhibit lipogenic biosynthesis in the liver.[5]

  • Enhance the clearance rate of plasma LDL and VLDL.[6][7]

Q3: What is a typical oral dosage range for this compound in animal studies?

The effective oral dosage of this compound can vary depending on the animal model and the experimental goals. Reported dosages range from 6.25 mg/kg to 100 mg/kg.[1][3][4]

Q4: How should I prepare this compound for oral administration in animals?

This compound is typically administered as a suspension. Common vehicles include:

  • A 0.5% methylcellulose solution in water.[3][6]

  • A mixture of DMSO, PEG300, Tween-80, and saline. A suggested formulation involves dissolving this compound in DMSO to create a stock solution, which is then further diluted with PEG300, Tween-80, and finally saline.

It is recommended to prepare the working solution fresh on the day of use.[1]

Q5: What is the pharmacokinetic profile of this compound?

This compound is rapidly absorbed after oral administration. In hamsters, the maximum plasma concentration is detected as early as 1 hour after a single dose.[6] This rapid absorption is consistent with the quick onset of its triglyceride-lowering effects.[6]

Troubleshooting Guide

Issue 1: Precipitation of this compound in the formulation.

  • Question: I am observing precipitation of this compound when preparing my dosing solution. What should I do?

  • Answer:

    • Ensure Proper Dissolution of Stock Solution: If using a co-solvent system like DMSO, ensure that this compound is fully dissolved in the initial solvent before adding other components. Gentle warming and vortexing can aid dissolution.

    • Order of Reagent Addition: When using a multi-component vehicle (e.g., DMSO, PEG300, Tween-80, saline), the order of addition is critical. Typically, you should add the co-solvents sequentially and mix thoroughly at each step before adding the final aqueous component (saline).

    • Sonication: Brief sonication of the final suspension can help to create a more uniform and finely dispersed formulation, reducing the rate of precipitation.

    • Fresh Preparation: As recommended, prepare the formulation fresh before each use to minimize the time for precipitation to occur.[1]

Issue 2: Inconsistent results or lack of efficacy.

  • Question: My in vivo experiment with this compound is showing inconsistent results or no significant effect on lipid levels. What could be the cause?

  • Answer:

    • Formulation and Dosing Accuracy: Inconsistent suspension can lead to inaccurate dosing. Ensure the suspension is homogenous by vortexing or stirring immediately before each animal is dosed.

    • Gavage Technique: Improper oral gavage technique can lead to incorrect dosing or aspiration. Ensure that personnel are properly trained and the gavage needle is appropriately sized for the animal.

    • Animal Model and Diet: The lipid-lowering effects of this compound can be influenced by the animal model and their diet. For example, effects are often more pronounced in animals on a high-fat diet.[3][4]

    • Dosage and Duration: The dosage and duration of treatment may need to be optimized for your specific experimental conditions. Refer to the literature for guidance on appropriate ranges for your model.[3][4]

Issue 3: Adverse effects or toxicity in animals.

  • Question: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals after administering this compound. What should I do?

  • Answer:

    • Vehicle Toxicity: The vehicle itself, especially if it contains a high concentration of DMSO, can cause adverse effects. Consider running a vehicle-only control group to assess the tolerability of your formulation.

    • Dosage Reduction: The observed toxicity could be dose-dependent. Consider reducing the dosage of this compound.

    • Monitor for Liver Damage: While one study suggests this compound has a good safety profile concerning liver damage compared to pravastatin, it is good practice to monitor for signs of hepatotoxicity, such as measuring plasma alanine aminotransferase (ALT) levels.[3]

    • Consult a Veterinarian: If you observe significant adverse effects, consult with your institution's veterinary staff to ensure animal welfare and to get expert advice on managing the symptoms.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Squalene Synthase by this compound

Species/Cell LineIC50 (nM)
Human (HepG2 cells)79
Rat90
Hamster170
Guinea-pig46
Rhesus monkey45

Data sourced from MedchemExpress.com[1]

Table 2: In Vivo Efficacy of this compound on Plasma Lipids in Various Animal Models

Animal ModelDietDosageDurationEffect on Non-HDL CholesterolEffect on Triglycerides
RatHigh-fat50 mg/kg/day1 week↓ 44%↓ 33%
HamsterNormal50 mg/kg/day5 days↓ 74%↓ 81%
HamsterHigh-fat100 mg/kg/day7 daysNot Reported↓ 73%
Guinea-pigNot Specified100 mg/kg/day14 days↓ 47%Not Reported
Rhesus monkeyNormal50 mg/kg, twice daily21 days↓ 37%Not Reported

Data compiled from Ugawa et al., 2000.[3][4]

Experimental Protocols

Protocol: Oral Administration of this compound in a Hamster Model

This protocol is a generalized procedure based on published studies.[3][6]

  • Animal Model: Male Syrian golden hamsters, weighing 140-170g.

  • Acclimatization: Acclimate animals for at least one week before the start of the experiment.

  • Diet: Provide a standard chow diet or a high-fat diet (e.g., standard chow supplemented with 0.5% cholesterol and 5% coconut oil), depending on the experimental design.[3]

  • This compound Formulation (0.5% Methylcellulose):

    • Weigh the required amount of this compound.

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

    • Suspend the this compound powder in the 0.5% methylcellulose solution to the desired final concentration.

    • Vortex thoroughly before each use to ensure a homogenous suspension.

  • Dosing:

    • Administer this compound or vehicle control orally once daily via gavage.

    • The volume of administration should be consistent across all animals (e.g., 5 ml/kg).

  • Blood Collection:

    • Collect blood samples at baseline and at specified time points after the start of treatment.

    • Blood can be collected from the femoral vein using a glass capillary.[6]

  • Plasma Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Measure plasma levels of total cholesterol, HDL cholesterol, and triglycerides using commercially available enzymatic kits.

    • Calculate non-HDL cholesterol by subtracting HDL cholesterol from total cholesterol.

  • Data Analysis:

    • Compare the changes in lipid levels between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

Visualizations

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... SqualeneSynthase Squalene Synthase (FDFT1) FPP->SqualeneSynthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol ... YM53601 This compound YM53601->SqualeneSynthase inhibits SqualeneSynthase->Squalene

Caption: Signaling pathway showing this compound inhibition of squalene synthase.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Diet_Regimen Diet Regimen (Standard or High-Fat) Animal_Acclimatization->Diet_Regimen Dosing Oral Dosing (this compound or Vehicle) Diet_Regimen->Dosing Formulation This compound Formulation Formulation->Dosing Blood_Collection Blood Collection (Baseline & Timepoints) Dosing->Blood_Collection Plasma_Analysis Plasma Lipid Analysis Blood_Collection->Plasma_Analysis Data_Analysis Statistical Analysis Plasma_Analysis->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A typical experimental workflow for in vivo studies with this compound.

References

YM-53601 off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YM-53601 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] This enzyme catalyzes a critical step in the cholesterol biosynthesis pathway. By inhibiting squalene synthase, this compound effectively reduces the production of cholesterol and has been shown to lower plasma cholesterol and triglyceride levels in various animal models.[3][4][5]

Q2: What are the expected on-target effects of this compound in a cell-based assay?

The primary on-target effect you should observe is the inhibition of cholesterol biosynthesis. This can be measured by a decrease in cellular cholesterol levels or a reduction in the conversion of a labeled precursor (like [¹⁴C]-acetate or [³H]farnesyl diphosphate) into cholesterol or squalene.[1][3]

Q3: Are there any known effects of this compound beyond the inhibition of squalene synthase?

Yes, several other effects have been reported in the literature, which could be considered off-target or additional on-target consequences of squalene synthase inhibition. These include:

  • Abrogation of Hepatitis C Virus (HCV) propagation. [1]

  • Potentiation of the cytotoxic effects of certain anti-cancer drugs such as thapsigargin, lonidamine, and doxorubicin in specific cell lines.[1]

  • Reduction of mitochondrial cholesterol levels. [1][6]

  • Inhibition of glucose metabolism through suppression of the AKT-mTOR-HIF-1α pathway in colorectal cancer cells.[6]

  • Enhancement of the clearance of Low-Density Lipoprotein (LDL) and Very-Low-Density Lipoprotein (VLDL). [7]

Troubleshooting Guide

Issue 1: No observable decrease in total cellular cholesterol levels after this compound treatment.

  • Possible Cause 1: Insufficient drug concentration.

    • Troubleshooting: Ensure you are using an appropriate concentration of this compound. The IC₅₀ for squalene synthase inhibition is in the nanomolar range for various cell types (see Table 1). However, higher concentrations may be needed to observe significant changes in total cellular cholesterol, depending on the cell line and experimental duration. Perform a dose-response experiment to determine the optimal concentration for your specific cell type.

  • Possible Cause 2: Short treatment duration.

    • Troubleshooting: The turnover of cholesterol in cellular membranes can be slow. A short treatment duration may not be sufficient to observe a significant decrease in total cholesterol. Consider extending the incubation time with this compound.

  • Possible Cause 3: High external cholesterol source.

    • Troubleshooting: If your cell culture medium is supplemented with serum, it provides an external source of cholesterol that can mask the effects of inhibiting de novo synthesis. For experiments focused on cholesterol biosynthesis, consider using lipoprotein-deficient serum or a serum-free medium.

  • Possible Cause 4: Cell line insensitivity.

    • Troubleshooting: While this compound is broadly effective, different cell lines may have varying dependencies on de novo cholesterol synthesis versus uptake from the medium. Confirm that your cell line expresses squalene synthase and has an active cholesterol biosynthesis pathway.

Issue 2: Unexpected changes in cell viability or morphology.

  • Possible Cause 1: Off-target effects on cell signaling.

    • Troubleshooting: this compound has been reported to affect signaling pathways such as AKT-mTOR-HIF-1α in certain cancer cells, which can impact cell growth and survival.[6] If you observe unexpected effects on cell viability, consider investigating key signaling pathways that are sensitive to metabolic changes.

  • Possible Cause 2: Potentiation of other compounds.

    • Troubleshooting: this compound can potentiate the effects of other drugs.[1] If you are co-treating cells with other compounds, you may be observing a synergistic effect. Run appropriate controls with each compound individually to dissect the cause of the observed phenotype.

  • Possible Cause 3: Depletion of essential downstream metabolites.

    • Troubleshooting: The cholesterol biosynthesis pathway produces other essential non-sterol isoprenoids. Inhibiting this pathway upstream could lead to the depletion of these molecules, which can affect cell function. This is a known class effect for inhibitors of the mevalonate pathway.

Issue 3: Inconsistent results in triglyceride level measurements.

  • Possible Cause 1: Indirect effect on triglyceride metabolism.

    • Troubleshooting: The effect of this compound on triglyceride levels is thought to be partly due to the suppression of lipogenic biosynthesis and enhanced VLDL clearance.[5][7] These are complex processes that can be influenced by the metabolic state of the cells. Ensure your experimental conditions (e.g., cell density, media composition) are consistent across experiments.

  • Possible Cause 2: Cell line-specific lipid metabolism.

    • Troubleshooting: The regulation of triglyceride synthesis and secretion varies significantly between different cell types (e.g., hepatocytes vs. other cell lines). Ensure the cell line you are using is an appropriate model for studying triglyceride metabolism.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound on Squalene Synthase

Species/Cell Line Microsome Source IC₅₀ (nM)
Human HepG2 cells 79
Rat Liver 90
Hamster Liver 170
Guinea-pig Liver 46
Rhesus Monkey Liver 45

Data sourced from MedchemExpress product information.[1]

Experimental Protocols

Protocol 1: Measurement of Squalene Synthase Inhibition in Cell Lysates

  • Cell Culture: Culture cells (e.g., HepG2) to approximately 80% confluency.

  • Microsome Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) using a Dounce homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

    • Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in an appropriate assay buffer.

  • Squalene Synthase Assay:

    • Pre-incubate the microsomal preparation with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, [³H]farnesyl diphosphate.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction and extract the lipids using an organic solvent (e.g., chloroform/methanol).

    • Separate the lipids by thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled squalene formed using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

Cholesterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Statin Target) fpp Farnesyl Diphosphate (FPP) mevalonate->fpp ... squalene Squalene fpp->squalene Squalene Synthase (FDFT1) lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol ... ym53601 This compound ym53601->fpp Troubleshooting_Workflow start Start: No effect on cholesterol levels check_conc Check this compound Concentration start->check_conc check_duration Check Treatment Duration check_conc->check_duration If sufficient dose_response Perform Dose-Response check_conc->dose_response If insufficient check_media Check Media (Serum Presence) check_duration->check_media If long enough extend_time Extend Incubation Time check_duration->extend_time If too short check_cell_line Verify Cell Line Sensitivity check_media->check_cell_line If serum-free use_lds Use Lipoprotein- Deficient Serum check_media->use_lds If serum present confirm_pathway Confirm Pathway Activity check_cell_line->confirm_pathway If unknown resolve Issue Resolved dose_response->resolve extend_time->resolve use_lds->resolve confirm_pathway->resolve Off_Target_Considerations ym53601 This compound Treatment squalene_synthase Squalene Synthase Inhibition ym53601->squalene_synthase Primary Target hcv HCV Propagation (Abrogated) ym53601->hcv Potential Off-Target/ Downstream Effect drug_sens Drug Sensitivity (Potentiated) ym53601->drug_sens Potential Off-Target/ Downstream Effect mito_chol Mitochondrial Cholesterol (Reduced) ym53601->mito_chol Potential Off-Target/ Downstream Effect glucose_metab Glucose Metabolism (Inhibited via AKT/mTOR) ym53601->glucose_metab Potential Off-Target/ Downstream Effect cholesterol_reduction Cholesterol Reduction squalene_synthase->cholesterol_reduction

References

Technical Support Center: Cell Line Resistance to YM-53601 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers encountering cell line resistance to YM-53601. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol synthesis.[3] By inhibiting this enzyme, this compound blocks the production of squalene and downstream cholesterol.[1][4]

Q2: I am observing a decrease in the efficacy of this compound in my cell line over time. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are still under investigation, resistance to inhibitors of the cholesterol biosynthesis pathway in cancer cells can arise from several factors:

  • Upregulation of the Cholesterol Biosynthesis Pathway: Cells may compensate for the inhibition of squalene synthase by upregulating the expression of enzymes in the cholesterol biosynthesis pathway, including squalene synthase itself or upstream enzymes like HMG-CoA reductase.[5] This adaptive response aims to restore cholesterol production.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. For instance, increased uptake of exogenous cholesterol or activation of pro-survival pathways like PI3K/Akt/mTOR may contribute to resistance.

  • Target Alteration: Although less common for non-competitive inhibitors, mutations in the FDFT1 gene could potentially alter the drug binding site, reducing the inhibitory effect of this compound.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most definitive way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This is typically achieved through a dose-response curve generated from a cell viability assay (e.g., MTT, CellTiter-Glo).

Q4: Are there any known biomarkers associated with sensitivity or resistance to this compound?

A4: Research suggests that cancer cells with a high dependence on de novo cholesterol synthesis may be more sensitive to squalene synthase inhibitors.[3] Conversely, cells with upregulated expression of genes in the cholesterol biosynthesis pathway may exhibit resistance.[6][7] Additionally, the expression levels of LDL receptors, which are involved in cholesterol uptake, could also influence sensitivity.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound between experiments.

Possible CauseSolution
Cell Seeding Density Inconsistent cell numbers at the start of the assay can lead to variability. Always perform a cell count before seeding and ensure a single-cell suspension.
Reagent Variability The age and storage of this compound stock solution can affect its potency. Prepare fresh dilutions for each experiment from a recently prepared stock.
Assay Incubation Time Ensure that the incubation time for the viability assay is consistent across all experiments.
Cell Line Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage range.

Problem 2: My cell line is showing increasing resistance to this compound.

Possible CauseTroubleshooting Step
Development of a resistant population This is the most likely cause with continuous exposure. Confirm by determining the IC50 and comparing it to the parental line.
Upregulation of Squalene Synthase Perform qPCR or Western blot to assess the mRNA and protein levels of FDFT1 in your resistant cells compared to the sensitive parental line.
Increased Cholesterol Uptake Analyze the expression of the LDL receptor (LDLR) to see if the cells are compensating by increasing cholesterol uptake from the media.
Activation of Pro-Survival Signaling Investigate the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in your resistant and sensitive cells.

Quantitative Data Presentation

Table 1: Exemplar IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
HepG2 79[1](Example: 450)(Example: 5.7)
H35 (Data not available)(Example value)(Example value)
THP-1 (Data not available)(Example value)(Example value)

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.

  • Determine the initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound by performing a dose-response assay to determine the IC50.

  • Initial Drug Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate in the presence of the initial drug concentration, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.

  • Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity and allow them to recover and resume normal proliferation before proceeding to the next concentration. This process can take several months.

  • Cryopreservation: It is crucial to cryopreserve cells at each stage of resistance development. This allows you to return to an earlier stage if the cells do not survive a higher concentration.

  • Confirmation of Resistance: Once a cell line that can proliferate in a significantly higher concentration of this compound is established, confirm the level of resistance by performing a dose-response assay and calculating the new IC50 value. The resistant cell line should be continuously cultured in the presence of the final concentration of this compound to maintain the resistant phenotype.

Protocol 2: Characterization of this compound Resistant Cell Lines

  • Gene Expression Analysis:

    • RNA Extraction: Extract total RNA from both the parental and resistant cell lines.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

    • qPCR: Perform quantitative real-time PCR (qPCR) to analyze the expression levels of genes involved in the cholesterol biosynthesis pathway (e.g., FDFT1, HMGCR, LDLR) and drug efflux pumps (e.g., ABCB1, ABCC1).

  • Protein Expression Analysis:

    • Protein Lysate Preparation: Prepare whole-cell lysates from parental and resistant cells.

    • Western Blotting: Perform Western blot analysis to determine the protein levels of squalene synthase, HMG-CoA reductase, LDLR, and key signaling proteins (e.g., p-Akt, p-mTOR).

  • Cholesterol Measurement:

    • Quantify intracellular cholesterol levels in parental and resistant cells using a commercially available cholesterol assay kit to determine if resistant cells have altered cholesterol homeostasis.

Visualizations

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 This compound Squalene_Synthase Squalene Synthase (FDFT1) YM53601->Squalene_Synthase Inhibition Resistance_Mechanism cluster_cell Resistant Cancer Cell cluster_resistance Potential Resistance Mechanisms YM53601_out This compound (extracellular) YM53601_in This compound (intracellular) YM53601_out->YM53601_in Drug Uptake SS Squalene Synthase YM53601_in->SS Inhibition Cholesterol Cholesterol Production SS->Cholesterol Survival Cell Survival & Proliferation Cholesterol->Survival Upregulation Upregulation of Squalene Synthase Upregulation->SS Increases enzyme level Efflux Increased Drug Efflux (ABC Transporters) Efflux->YM53601_in Reduces intracellular drug Bypass Activation of Bypass Pathways (e.g., PI3K/Akt) Bypass->Survival Promotes survival independently Experimental_Workflow start Start with Parental (Sensitive) Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial culture_start Culture cells with This compound at IC20 ic50_initial->culture_start dose_escalation Stepwise Increase in This compound Concentration culture_start->dose_escalation monitoring Monitor Cell Viability and Proliferation dose_escalation->monitoring Adapted ic50_final Determine Final IC50 of Resistant Cell Line dose_escalation->ic50_final Resistance Achieved monitoring->dose_escalation cryopreserve Cryopreserve Cells at Each Step monitoring->cryopreserve characterization Characterize Resistant Phenotype (qPCR, Western Blot, etc.) ic50_final->characterization end Established this compound Resistant Cell Line characterization->end

References

Technical Support Center: YM-53601 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of YM-53601, a novel squalene synthase inhibitor. The following information is intended to assist in overcoming common experimental hurdles related to the formulation and delivery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a potent inhibitor of squalene synthase, an enzyme critical for cholesterol biosynthesis.[1][2][3] By inhibiting this enzyme, this compound has been shown to effectively lower plasma cholesterol and triglyceride levels in various animal models.[1][4] Like many new chemical entities, this compound's therapeutic potential can be limited by poor oral bioavailability, which may stem from low aqueous solubility, extensive first-pass metabolism, or poor membrane permeability.[5] Ensuring adequate bioavailability is crucial for achieving consistent and effective therapeutic concentrations in vivo.

Q2: What are the initial steps to consider if poor bioavailability of this compound is suspected?

If you suspect poor oral bioavailability of this compound in your experiments, a systematic approach is recommended. First, confirm the physicochemical properties of your compound batch, including its solubility in relevant physiological buffers (e.g., simulated gastric and intestinal fluids). Next, evaluate its permeability, for example, using an in vitro Caco-2 cell monolayer assay. Understanding the root cause—whether it's a solubility or permeability issue—will guide your formulation strategy.

Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to improve the bioavailability of poorly water-soluble drugs.[5][6][7][8] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, leading to a higher dissolution rate.[7][9]

    • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[8][9]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7] This can enhance the solubilization and absorption of lipophilic drugs.

  • Enabling Technologies:

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their apparent solubility.[7]

The choice of strategy will depend on the specific properties of this compound and the desired formulation characteristics.

Troubleshooting Guide

Issue 1: Low and Variable Oral Absorption of this compound

Possible Cause: Poor aqueous solubility of this compound leading to dissolution rate-limited absorption.

Troubleshooting Steps:

  • Characterize Solubility: Determine the equilibrium solubility of this compound in biorelevant media (e.g., FaSSIF, FeSSIF). This will provide a baseline for improvement.

  • Particle Size Reduction:

    • Micronization: Employ techniques like air-jet milling to reduce the particle size to the micron range.

    • Nanonization: For further enhancement, consider wet-bead milling or high-pressure homogenization to create a nanosuspension.

  • Formulate as a Solid Dispersion:

    • Select a suitable hydrophilic carrier (e.g., PVP, HPMC, Soluplus®).

    • Prepare the solid dispersion using methods like solvent evaporation or hot-melt extrusion.

    • Characterize the solid state to confirm the amorphous nature of this compound.

  • Develop a Lipid-Based Formulation:

    • Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound.

    • Construct ternary phase diagrams to identify self-emulsifying regions.

    • Prepare and characterize the SEDDS formulation for globule size, emulsification time, and in vitro drug release.

Formulation StrategyKey Parameters to MonitorExpected Outcome
Micronization Particle size distribution, Dissolution rateIncreased dissolution velocity
Solid Dispersion Physical state (amorphous vs. crystalline), In vitro drug releaseSupersaturation and enhanced dissolution
SEDDS Emulsion droplet size, Drug loading, In vitro dispersionImproved drug solubilization in the GI tract
Issue 2: High First-Pass Metabolism Suspected

Possible Cause: this compound may be extensively metabolized in the liver or intestinal wall, reducing the amount of active drug reaching systemic circulation.

Troubleshooting Steps:

  • In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes to identify the major metabolizing enzymes.

  • Co-administration with Inhibitors: In preclinical models, co-administer this compound with known inhibitors of the identified metabolic pathways (e.g., cytochrome P450 inhibitors) to assess the impact on bioavailability.

  • Prodrug Approach: Design and synthesize a prodrug of this compound that masks the metabolic site. The prodrug should be designed to be cleaved in vivo to release the active parent drug.

  • Lipid-Based Formulations: Certain lipid formulations can promote lymphatic transport, thereby bypassing the portal circulation and reducing first-pass metabolism.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone K30), and a suitable solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve this compound and the hydrophilic polymer in the solvent in a 1:4 drug-to-polymer ratio.

    • Ensure complete dissolution with the aid of sonication or gentle heating if necessary.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C.

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to 50 rpm.

    • Add the this compound formulation (equivalent to a specific dose) to the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

    • Plot the percentage of drug dissolved against time to generate dissolution profiles.

Visualizations

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... YM53601 This compound YM53601->FPP Inhibits

Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.

Bioavailability_Enhancement_Workflow Start Poor Bioavailability of this compound Solubility Low Aqueous Solubility Start->Solubility Permeability Poor Membrane Permeability Start->Permeability Metabolism High First-Pass Metabolism Start->Metabolism ParticleSize Particle Size Reduction Solubility->ParticleSize SolidDispersion Solid Dispersion Solubility->SolidDispersion LipidFormulation Lipid-Based Formulation (SEDDS) Solubility->LipidFormulation Permeability->LipidFormulation PermeationEnhancer Permeation Enhancers Permeability->PermeationEnhancer Metabolism->LipidFormulation (Lymphatic uptake) MetabolismInhibitor Metabolism Inhibitors Metabolism->MetabolismInhibitor

Caption: Troubleshooting workflow for improving the bioavailability of this compound.

References

Technical Support Center: YM-53601 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing YM-53601 in primary cell cultures. The information is designed to address specific issues that may be encountered during the assessment of its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol.

Q2: Is this compound expected to be cytotoxic to primary cells?

The direct cytotoxicity of this compound in primary cells has not been extensively documented in publicly available literature. However, its mechanism of action suggests potential for cytotoxicity under certain conditions. Inhibition of squalene synthase leads to the intracellular accumulation of its substrate, farnesyl pyrophosphate (FPP).[2] High concentrations of FPP have been shown to act as a "danger signal," inducing acute cell death in various primary cell types, including neurons, spleen cells, and thymocytes.[3][4][5][6]

Q3: What is the proposed mechanism for FPP-induced cytotoxicity?

Accumulated farnesyl pyrophosphate (FPP) can activate the transient receptor potential melastatin 2 (TRPM2) cation channel.[3][5] This activation leads to an influx of extracellular calcium (Ca2+), which can disrupt cellular homeostasis and trigger necrotic cell death pathways.[3]

Q4: Are there any reports on the cytotoxicity of other squalene synthase inhibitors in primary cells?

Yes, one study investigating the effects of the squalene synthase inhibitor T-91485 (an active metabolite of TAK-475) on human skeletal myocytes found it to have significantly less myotoxicity compared to statins (HMG-CoA reductase inhibitors). Another study on bisphosphonate inhibitors of squalene synthase showed they protected primary dermal fibroblasts from a bacterial toxin rather than causing direct cytotoxicity. These findings suggest that the cytotoxic effects of squalene synthase inhibitors may be cell-type specific and context-dependent.

Q5: What concentrations of this compound should I consider for my experiments?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of unexpected cell death at low concentrations of this compound. The primary cell type being used is particularly sensitive to the accumulation of farnesyl pyrophosphate (FPP).- Perform a time-course experiment to determine the onset of cytotoxicity.- Lower the concentration range of this compound and shorten the exposure time.- Measure intracellular FPP levels if possible to correlate with cell death.- Consider using a primary cell type known to be less sensitive to disruptions in the cholesterol biosynthesis pathway.
Inconsistent cytotoxicity results between experiments. - Variability in primary cell isolation and culture.- Passage number of primary cells affecting their metabolic state.- Inconsistent seeding density.- Standardize the primary cell isolation protocol.- Use cells within a narrow passage range.- Ensure a consistent and even cell seeding density across all wells.
No observed cytotoxicity even at high concentrations of this compound. - The primary cell type may have a low rate of cholesterol biosynthesis.- The cells may have efficient mechanisms to efflux or metabolize FPP.- The chosen cytotoxicity assay may not be sensitive enough.- Confirm the expression and activity of squalene synthase in your primary cells.- Try a more sensitive cytotoxicity assay (e.g., a real-time cytotoxicity assay).- Extend the duration of exposure to this compound.- Use a positive control known to induce cytotoxicity in your cell type to validate the assay.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). - this compound may be causing metabolic inhibition without immediate loss of membrane integrity.- The compound might interfere with the assay chemistry.- Use multiple cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, and apoptosis).- Run a control to check for any direct interaction between this compound and the assay reagents (e.g., MTT reduction in a cell-free system).

Quantitative Data Summary

As direct and comparative quantitative data for this compound cytotoxicity in various primary cells is limited in the literature, the following table presents data on the cytotoxic effects of farnesyl pyrophosphate (FPP), the metabolite that accumulates upon this compound treatment. This can serve as a guide for expected sensitivities.

Compound Cell Type Assay Endpoint Effective Concentration Reference
Farnesyl Pyrophosphate (FPP)Primary spleen cellsPropidium Iodide (PI) StainingCell DeathSignificant increase at 12 µg/mL[3][4]
Farnesyl Pyrophosphate (FPP)Primary thymocytesPropidium Iodide (PI) StainingCell DeathSignificant increase at 12 µg/mL[3][4]
Farnesyl Pyrophosphate (FPP)Primary neuronsPropidium Iodide (PI) StainingCell DeathSignificant cell death observed[6]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

This assay measures the metabolic activity of cells, which is often correlated with cell viability.

Materials:

  • Primary cells in culture

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Neutral Red Uptake (NRU) Assay for Lysosomal Integrity

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Materials:

  • Primary cells in culture

  • Complete culture medium

  • This compound stock solution

  • Neutral red solution (e.g., 40 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate and culture for 24 hours.

  • Treat the cells with serial dilutions of this compound for the desired duration.

  • Remove the treatment medium and incubate the cells with the neutral red solution for 2-3 hours.

  • Wash the cells with PBS to remove excess dye.

  • Add the destain solution to each well to extract the neutral red from the lysosomes.

  • Measure the absorbance at a wavelength of approximately 540 nm.

  • Express the results as a percentage of the neutral red uptake in control cells.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Primary cells in culture

  • Complete culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Plate primary cells in a 96-well plate and allow them to attach overnight.

  • Expose the cells to various concentrations of this compound for the intended time period.

  • After incubation, carefully collect a sample of the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.

  • Incubate the reaction mixture at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Effect of this compound cluster_2 FPP-Induced Cytotoxicity Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Multiple Steps Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase FPP_accumulation FPP Accumulation Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps YM53601 This compound Squalene_Synthase Squalene Synthase YM53601->Squalene_Synthase Inhibits Squalene_Synthase->FPP_accumulation Leads to TRPM2 TRPM2 Channel FPP_accumulation->TRPM2 Activates Ca_influx Ca2+ Influx TRPM2->Ca_influx Mediates Cell_Death Necrotic Cell Death Ca_influx->Cell_Death Triggers

Caption: Signaling pathway of potential this compound induced cytotoxicity.

G cluster_workflow Cytotoxicity Assessment Workflow cluster_assays 4. Perform Cytotoxicity Assays A 1. Seed Primary Cells in 96-well plate B 2. Treat with this compound (Dose-response) A->B C 3. Incubate (e.g., 24, 48, 72h) B->C MTT MTT Assay (Metabolic Activity) C->MTT NRU NRU Assay (Lysosomal Integrity) C->NRU LDH LDH Assay (Membrane Integrity) C->LDH E 5. Measure Absorbance (Plate Reader) MTT->E NRU->E LDH->E F 6. Data Analysis (% Viability vs. Control) E->F

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

YM-53601 Interference with Fluorescence-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using YM-53601 in fluorescence-based assays. The following information addresses potential interference from this compound and offers troubleshooting strategies to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, this compound effectively blocks the cholesterol biosynthesis pathway.

Q2: Does this compound exhibit intrinsic fluorescence?

Q3: How can this compound interfere with my fluorescence-based assay?

A3: this compound can potentially interfere with fluorescence-based assays in two primary ways:

  • Autofluorescence: If this compound is fluorescent, its emission signal can overlap with that of the fluorescent probe used in your assay, leading to artificially high readings and false positives.

  • Signal Quenching: this compound might absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, leading to a decrease in the detected signal and potentially causing false negatives.

Q4: I am using a squalene synthase activity assay that measures NADPH fluorescence. Can this compound interfere with this?

A4: Yes, there is a strong potential for interference. Squalene synthase assays often monitor the consumption of NADPH by measuring the decrease in its natural fluorescence. If this compound is indeed fluorescent in the same spectral region as NADPH, it could mask the decrease in NADPH fluorescence, leading to an inaccurate measurement of enzyme activity.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.

Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.

  • Possible Cause: Autofluorescence of this compound.

  • Troubleshooting Steps:

    • Characterize the Spectral Properties of this compound: Perform a fluorescence scan of this compound alone in your assay buffer to determine its excitation and emission spectra.

    • Run a "Compound Only" Control: Include a control group in your experiment that contains only this compound at the same concentration used in your assay. Subtract the fluorescence signal from this control from your experimental wells.

    • Switch to a Red-Shifted Fluorophore: If the autofluorescence of this compound significantly overlaps with your current probe, consider using a fluorophore that excites and emits at longer wavelengths (in the red or far-red region of the spectrum), where interference from small molecules is less common.

Issue 2: Lower than expected fluorescence signal in the presence of this compound.

  • Possible Cause: Fluorescence quenching by this compound.

  • Troubleshooting Steps:

    • Perform a Quenching Control Experiment: Prepare a sample containing your fluorescent probe at a known concentration and measure its fluorescence. Then, add this compound and measure the fluorescence again. A significant decrease in signal indicates quenching.

    • Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize quenching effects while still achieving the desired biological activity.

    • Consider a Different Assay Format: If quenching is severe and cannot be mitigated, explore alternative, non-fluorescence-based assay formats, such as absorbance or luminescence-based assays.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound against Squalene Synthase from Various Species

SpeciesCell/Tissue SourceIC50 (nM)
HumanHepG2 cells79[1]
RatHepatic microsomes90[1]
HamsterHepatic microsomes170[1]
Guinea-pigHepatic microsomes46[1]
Rhesus monkeyHepatic microsomes45[1]

Experimental Protocols

Protocol 1: Determining the Excitation and Emission Spectra of this compound

Objective: To characterize the intrinsic fluorescence of this compound.

Materials:

  • This compound

  • Assay buffer (the same buffer used in your experiment)

  • Spectrofluorometer

  • Quartz cuvettes or appropriate microplates

Methodology:

  • Prepare a solution of this compound in the assay buffer at the highest concentration you plan to use in your experiment.

  • Excitation Spectrum: a. Set the emission wavelength to a value approximately 20-30 nm higher than the expected excitation maximum (based on the carbazole structure, a starting point around 400 nm is reasonable). b. Scan a range of excitation wavelengths (e.g., 250-380 nm) and record the fluorescence intensity. The wavelength with the highest intensity is the excitation maximum (λex).

  • Emission Spectrum: a. Set the excitation wavelength to the determined λex. b. Scan a range of emission wavelengths (e.g., λex + 20 nm to 600 nm) and record the fluorescence intensity. The wavelength with the highest intensity is the emission maximum (λem).

Protocol 2: Mitigating Autofluorescence Interference

Objective: To obtain accurate assay results in the presence of this compound's autofluorescence.

Methodology:

  • Background Subtraction: a. Prepare three sets of wells:

    • Experimental wells: Containing your complete assay components and this compound.
    • Compound control wells: Containing the assay buffer and this compound at the same concentration as the experimental wells.
    • Blank wells: Containing only the assay buffer. b. Measure the fluorescence in all wells. c. Calculate the corrected fluorescence by subtracting the average fluorescence of the compound control wells from the fluorescence of the experimental wells.

  • Use of a Red-Shifted Fluorophore: a. Based on the spectral data obtained in Protocol 1, select a fluorescent probe with excitation and emission maxima that do not overlap with those of this compound. Probes that excite above 500 nm and emit above 600 nm are often good choices. b. Validate the new probe in your assay system before proceeding with experiments including this compound.

Visualizations

Cholesterol_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) SQS Squalene Synthase (FDFT1) FPP->SQS Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol ...Multiple Steps... SQS->Squalene Catalyzes YM53601 This compound YM53601->SQS Inhibits

Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on squalene synthase.

Troubleshooting_Workflow start Suspicion of Assay Interference by this compound is_autofluorescent Is this compound autofluorescent? start->is_autofluorescent characterize_spectra Characterize Excitation/ Emission Spectra of this compound is_autofluorescent->characterize_spectra Yes is_quenching Does this compound quench the signal? is_autofluorescent->is_quenching No run_controls Run 'Compound Only' Control and Subtract Background characterize_spectra->run_controls spectral_overlap Significant Spectral Overlap with Assay Probe? run_controls->spectral_overlap switch_probe Switch to a Red-Shifted Fluorescent Probe spectral_overlap->switch_probe Yes proceed Proceed with Assay spectral_overlap->proceed No switch_probe->proceed is_quenching->proceed No quenching_control Perform Quenching Control Experiment is_quenching->quenching_control Yes optimize_conc Optimize (Lower) This compound Concentration quenching_control->optimize_conc optimize_conc->proceed alt_assay Consider Alternative (Non-Fluorescent) Assay optimize_conc->alt_assay If quenching persists

Caption: Troubleshooting workflow for addressing potential fluorescence assay interference by this compound.

References

Overcoming poor YM-53601 efficacy in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YM-53601 in animal models. Our aim is to help you overcome challenges and ensure the successful execution of your experiments.

Troubleshooting Guide

This guide addresses common issues that may lead to poor or unexpected efficacy of this compound in your in vivo studies.

Issue 1: Suboptimal or No Reduction in Plasma Cholesterol or Triglycerides

If you are not observing the expected lipid-lowering effects of this compound, consider the following potential causes and solutions.

  • Potential Cause 1: Improper Formulation this compound is typically administered orally as a suspension. An improper suspension can lead to inaccurate dosing and reduced bioavailability.

    • Solution: Ensure this compound is properly suspended in a suitable vehicle. A commonly used and effective vehicle is 0.5% methylcellulose[1][2]. It is crucial to ensure a homogenous suspension before each administration.

  • Potential Cause 2: Inadequate Dosage The effective dose of this compound can vary significantly between different animal models.

    • Solution: Consult the provided dosage tables and literature to ensure you are using an appropriate dose for your specific animal model. An ED50 of 32 mg/kg has been reported for cholesterol biosynthesis inhibition in rats[2][3]. In hamsters, daily doses of 50 mg/kg have been shown to significantly reduce plasma non-HDL cholesterol and triglycerides[3][4]. For rhesus monkeys, a dose of 50 mg/kg twice daily has been reported to be effective[4][5].

  • Potential Cause 3: Incorrect Route of Administration The vast majority of preclinical studies with this compound have utilized oral administration.

    • Solution: Confirm that you are using the oral route for administration. If you must use a different route, extensive validation and pharmacokinetic studies will be necessary to determine the appropriate dosage and formulation.

  • Potential Cause 4: Animal Model Selection The lipid metabolism and response to inhibitors can differ between species.

    • Solution: this compound has demonstrated efficacy in rats, hamsters, guinea-pigs, and rhesus monkeys[4][5]. Hamsters are often used in hyperlipidemia studies due to their plasma lipoprotein profile resembling that of humans[2]. If you are using a different model, its suitability for studying lipid metabolism and the effects of squalene synthase inhibitors should be carefully considered.

  • Potential Cause 5: Insufficient Treatment Duration The lipid-lowering effects of this compound may not be immediate and can depend on the duration of treatment.

    • Solution: Review the experimental protocols in the literature. While some effects can be seen as early as one hour after a single administration in hamsters, many studies involve daily administration for several days to weeks to observe significant and stable reductions in plasma lipids[1][4][6].

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of squalene synthase[3][4]. This enzyme catalyzes the first committed step in cholesterol biosynthesis. By inhibiting squalene synthase, this compound blocks the production of cholesterol. Additionally, it has been shown to enhance the clearance of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) from the plasma[1].

Q2: How should I prepare this compound for oral administration in animal models?

A2: this compound is typically prepared as a suspension in 0.5% methylcellulose for oral gavage[1][2]. It is essential to ensure the suspension is uniform before each administration to guarantee accurate dosing.

Q3: What are the recommended dosages of this compound for different animal models?

A3: The effective dosage of this compound can vary. Please refer to the summary tables below for dosages reported in the literature.

Q4: In which animal models has this compound been shown to be effective?

A4: this compound has demonstrated efficacy in lowering plasma cholesterol and triglycerides in several animal species, including rats, hamsters, guinea-pigs, and rhesus monkeys[4][5].

Q5: How quickly can I expect to see an effect after administering this compound?

A5: A significant decrease in plasma triglycerides has been observed as early as 1 hour after a single oral administration in hamsters[1][6]. However, for stable and maximal effects on cholesterol and triglyceride levels, repeated daily administration over several days is common in preclinical studies[4].

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound Squalene Synthase Inhibition

Species/Cell LineIC50 (nM)
Human (HepG2 cells)79
Rat (hepatic microsomes)90
Hamster (hepatic microsomes)170
Guinea-pig (hepatic microsomes)46
Rhesus monkey (hepatic microsomes)45

Data sourced from MedChemExpress and other publications.[3]

Table 2: In Vivo Efficacy of this compound in Different Animal Models

Animal ModelDietDosageDurationKey FindingsReference
RatHigh-fat12.5, 25, 50 mg/kg/day7 daysDose-dependent reduction in plasma non-HDL cholesterol.[5]
Guinea-pigNormal100 mg/kg/day14 days47% reduction in plasma non-HDL cholesterol.[4][5]
HamsterNormal50 mg/kg/day5 days81% decrease in plasma triglycerides.[4]
HamsterHigh-fat100 mg/kg/day7 days73% reduction in plasma triglycerides.[4]
Rhesus MonkeyNormal50 mg/kg, twice daily21 days37% decrease in plasma non-HDL cholesterol.[4][5]

Experimental Protocols

Protocol 1: Evaluation of In Vivo Cholesterol Biosynthesis Inhibition in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimatization: House rats under a reverse light-dark cycle (lights off during the day) for one week to increase hepatic cholesterol biosynthesis during the daytime.

  • Formulation: Suspend this compound in 0.5% methylcellulose.

  • Administration: Administer a single oral dose of this compound (e.g., 6.25, 12.5, 25, or 50 mg/kg).

  • Tracer Injection: One hour after drug administration, inject [¹⁴C]-acetate (40.5 µCi per animal) intraperitoneally.

  • Sample Collection: Two hours after drug treatment, anesthetize the rats and collect blood samples.

  • Analysis: Saponify plasma samples and extract with petroleum ether. Measure the amount of [¹⁴C]-cholesterol using scintillation counting following separation by thin-layer chromatography. This protocol is adapted from Ugawa et al., 2000.[2]

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Sterol Biosynthesis HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase (Target of this compound) Cholesterol Cholesterol Squalene->Cholesterol This compound This compound Squalene Synthase\n(Target of this compound) Squalene Synthase (Target of this compound) This compound->Squalene Synthase\n(Target of this compound)

Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on squalene synthase.

Experimental_Workflow A Animal Model Selection and Acclimatization B This compound Formulation (e.g., in 0.5% methylcellulose) A->B C Oral Administration of this compound or Vehicle B->C D Blood Sample Collection (at specified time points) C->D E Plasma Lipid Analysis (Cholesterol, Triglycerides) D->E F Data Analysis and Interpretation E->F

Caption: A generalized experimental workflow for an in vivo efficacy study of this compound.

References

YM-53601 stability at different pH levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of YM-53601 at different pH levels.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for dissolving and storing this compound for in vitro experiments?

For in vitro assays, this compound can be dissolved in a mixture of DMSO and PBS at a pH of 7.2.[1] It is recommended to prepare fresh solutions for experiments. For short-term storage, keeping the solution at 4°C is advisable. For long-term storage, stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Q2: How does pH affect the stability of this compound in aqueous solutions?

While specific public data on the comprehensive pH stability profile of this compound is limited, stability is a critical factor for aqueous solutions. Generally, compounds with ester or amide functionalities can be susceptible to hydrolysis at acidic or alkaline pH. Although this compound's structure does not contain highly labile groups, extreme pH values should be avoided to minimize the risk of degradation. It is best practice to maintain the pH of aqueous solutions containing this compound close to physiological pH (around 7.2-7.4) for optimal stability during experiments.

Q3: Are there any visible signs of this compound degradation in solution?

Degradation of this compound in solution may not always be visually apparent. However, you should always inspect your solutions for any signs of precipitation, color change, or turbidity before use. If any of these are observed, the solution should be discarded. For quantitative assessment of stability, analytical methods such as HPLC are required.

Q4: Can I adjust the pH of a this compound solution?

If pH adjustment is necessary for your experimental setup, it should be done cautiously using dilute acids or bases. It is recommended to perform a small-scale pilot experiment to ensure that the pH adjustment does not cause precipitation of the compound. Always re-verify the final pH of the solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The concentration of this compound exceeds its solubility at the final pH and solvent composition.- Increase the proportion of organic co-solvent (e.g., DMSO). - Warm the solution gently (e.g., to 37°C) and sonicate.[3] - Decrease the final concentration of this compound.
Loss of activity in a time-course experiment Potential degradation of this compound in the experimental medium over time.- Prepare fresh solutions of this compound for each experiment. - If the experiment requires long incubation times, assess the stability of this compound under the specific experimental conditions (temperature, pH, medium components) by analyzing aliquots at different time points using a validated analytical method.
Inconsistent experimental results Variability in the preparation of this compound solutions, including final pH.- Standardize the protocol for solution preparation, including the source and purity of reagents. - Measure and record the pH of the final solution for each experiment.

Experimental Protocols

Protocol for Assessing this compound Stability at Different pH Levels

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values, based on established guidelines for stability testing.[4][5]

1. Materials:

  • This compound
  • HPLC-grade water, acetonitrile, and methanol
  • Buffers of various pH values (e.g., 0.1 M HCl for acidic pH, phosphate buffers for neutral pH range, and 0.1 M NaOH for alkaline pH)
  • Validated HPLC method for the quantification of this compound and its potential degradants.

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or methanol).
  • Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
  • Dilute the this compound stock solution with each buffer to a final known concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on the solution's pH.
  • Incubate the solutions at a controlled temperature (e.g., 40°C or 50°C) to accelerate degradation.
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
  • Immediately neutralize the pH of the aliquots from acidic and basic conditions to prevent further degradation during analysis.
  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
  • Calculate the percentage of this compound remaining at each time point for each pH condition.

3. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each pH.
  • Determine the degradation rate constant (k) for each pH from the slope of the line (for first-order degradation).
  • Plot the log(k) versus pH to create a pH-rate profile.

Hypothetical Stability Data of this compound at 40°C

The following table presents hypothetical data for illustrative purposes to demonstrate how to summarize quantitative stability data.

pHIncubation Time (hours)% this compound Remaining (Hypothetical)
20100
2485
4870
40100
2495
4890
70100
2499
4898
90100
2492
4885
120100
2475
4855

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and this compound Inhibition

This compound is an inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[2] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[6] By inhibiting this step, this compound effectively reduces the production of cholesterol.

G cluster_pathway Cholesterol Biosynthesis Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase (FDFT1) Cholesterol Cholesterol Squalene->Cholesterol ... YM53601 This compound YM53601->FPP Inhibits G cluster_workflow This compound pH Stability Workflow Prep Prepare this compound Stock Solution Incubate Incubate at Different pH & Temp Prep->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze via HPLC Sample->Analyze Data Determine Degradation Rate Analyze->Data G cluster_signaling Potential Downstream Signaling YM53601 This compound FDFT1 Squalene Synthase (FDFT1) YM53601->FDFT1 Inhibits Cholesterol Cholesterol Biosynthesis FDFT1->Cholesterol AKT AKT Cholesterol->AKT Modulates? mTOR mTOR AKT->mTOR HIF1a HIF-1α mTOR->HIF1a

References

YM-53601 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-53601. The information provided here is intended to help address potential issues, including batch-to-batch variability, that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, which involves the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][4] By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol.[4] This mechanism has been shown to reduce plasma cholesterol and triglyceride levels in various animal models.[1][5]

Q2: I'm observing inconsistent IC50 values for this compound between experiments. What could be the cause?

Inconsistent IC50 values can stem from several factors, with batch-to-batch variability being a primary suspect. Other potential causes include:

  • Compound Stability and Storage: Improper storage of this compound can lead to degradation. It is recommended to store stock solutions at -80°C for up to 6 months or -20°C for 1 month.[1]

  • Solubility Issues: Poor solubility of the compound in your assay buffer can lead to an inaccurate effective concentration.

  • Assay Conditions: Variations in enzyme concentration, substrate concentration, incubation time, or buffer pH can significantly impact the calculated IC50.

  • Pipetting Errors: Inaccurate dilutions or dispensing of reagents can introduce variability.

Q3: How can I qualify a new batch of this compound to ensure consistency with previous lots?

To ensure the consistency of a new batch, it is recommended to perform a side-by-side comparison with a previously validated lot. Key parameters to assess include:

  • Potency: Determine the IC50 value of the new batch against squalene synthase and compare it to the value obtained for the reference batch under identical experimental conditions.

  • Solubility: Visually inspect the solubility of the new batch in your chosen solvent at the desired concentration and compare it to the reference batch.

  • Purity: If available, analytical techniques such as HPLC or LC-MS can be used to compare the purity profiles of the two batches.

Q4: What are the known off-target effects of this compound?

While this compound is a specific inhibitor of squalene synthase, high concentrations may potentially affect other enzymes or cellular processes. For instance, by inhibiting the cholesterol biosynthesis pathway, it can lead to a reduction in mitochondrial cholesterol levels.[1][2] It is always advisable to include appropriate controls in your experiments to monitor for potential off-target effects.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent IC50 Values

If you are experiencing significant variations in the IC50 of this compound, follow these steps to identify the potential source of the issue.

G start Inconsistent IC50 for this compound check_batch Are you using a new batch of this compound? start->check_batch qualify_batch Qualify new batch against a reference standard. (See Protocol 1) check_batch->qualify_batch Yes check_storage Verify compound storage conditions and age. check_batch->check_storage No qualify_batch->check_storage prepare_fresh Prepare fresh stock solution. check_storage->prepare_fresh check_solubility Assess compound solubility in assay buffer. prepare_fresh->check_solubility optimize_solubility Optimize solvent or use sonication/vortexing. check_solubility->optimize_solubility Poor review_protocol Review assay protocol for consistency. check_solubility->review_protocol Good optimize_solubility->review_protocol verify_reagents Check enzyme activity and substrate concentration. review_protocol->verify_reagents pipetting_technique Review pipetting technique and calibrate pipettes. verify_reagents->pipetting_technique issue_resolved Issue Resolved pipetting_technique->issue_resolved

Troubleshooting workflow for inconsistent IC50 values.
Guide 2: Addressing Solubility Issues

This compound is a chemical compound and may exhibit limited solubility in aqueous buffers. If you observe precipitation or cloudiness, consider the following:

  • Solvent Selection: While DMSO is a common solvent for preparing stock solutions, the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

  • pH Adjustment: The pH of the assay buffer can influence the solubility of the compound. Ensure the buffer pH is stable and appropriate for your assay.

  • Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween-20) can help improve solubility, but this should be validated to ensure it does not interfere with the assay.

  • Sonication/Vortexing: Gentle sonication or vortexing of the stock solution before dilution can help ensure it is fully dissolved.

Data Presentation

When qualifying a new batch of this compound, it is crucial to systematically record and compare your data. The following tables can be used as templates.

Table 1: Comparison of IC50 Values for Different Batches of this compound

ParameterReference BatchNew Batch (Lot #)Acceptance Criteria
IC50 (nM) [Insert Value][Insert Value]Within 2-fold of Reference
Date of Experiment [Insert Date][Insert Date]N/A
Experimenter [Insert Name][Insert Name]N/A

Table 2: Solubility Profile of this compound Batches

SolventConcentrationReference BatchNew Batch (Lot #)
DMSO 10 mMClear SolutionClear Solution
Assay Buffer 100 µMClear SolutionPrecipitate Observed
Assay Buffer + 0.01% Tween-20 100 µMClear SolutionClear Solution

Experimental Protocols

Protocol 1: Determination of this compound IC50 against Squalene Synthase

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against squalene synthase.

Materials:

  • Human liver microsomes (as a source of squalene synthase)

  • This compound (Reference and new batches)

  • [3H]-Farnesyl pyrophosphate ([3H]-FPP)

  • NADPH

  • Assay Buffer: 50 mM phosphate buffer, pH 7.4, containing 10 mM MgCl2

  • Stop Solution: 15% KOH in Ethanol

  • Petroleum Ether

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • In a glass tube, add 12 µg of human liver microsomes, 0.5 mM NADPH, and the desired concentration of this compound or vehicle (DMSO).

  • Equilibrate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 nM [3H]-FPP.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding 1 ml of the stop solution.

  • Incubate at 65°C for 30 minutes to saponify the lipids.

  • Extract the squalene by adding 5 ml of petroleum ether and shaking for 10 minutes.

  • Transfer the upper organic phase to a new tube and measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ym Prepare this compound serial dilutions add_ym Add this compound/vehicle to reaction mix prep_ym->add_ym prep_mix Prepare reaction mix (microsomes, NADPH) prep_mix->add_ym equilibrate Equilibrate at 37°C (10 min) add_ym->equilibrate start_rxn Initiate with [3H]-FPP equilibrate->start_rxn incubate Incubate at 37°C (10 min) start_rxn->incubate stop_rxn Stop reaction with KOH/Ethanol incubate->stop_rxn extract Extract with petroleum ether stop_rxn->extract measure Measure radioactivity extract->measure calculate Calculate IC50 measure->calculate

Workflow for IC50 determination of this compound.

Signaling Pathway

This compound acts on the cholesterol biosynthesis pathway. The diagram below illustrates the key steps and the point of inhibition.

G HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ...multiple steps... Squalene_Synthase Squalene Synthase (FDFT1) FPP->Squalene_Synthase Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol ...multiple steps... YM53601 This compound YM53601->Squalene_Synthase Squalene_Synthase->Squalene

References

Validation & Comparative

A Head-to-Head Comparison: YM-53601 and Pravastatin in Cholesterol Reduction

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cholesterol-lowering therapeutics, the quest for novel mechanisms of action to complement or surpass existing treatments is perpetual. This guide provides a detailed comparison of YM-53601, a squalene synthase inhibitor, and pravastatin, a widely prescribed HMG-CoA reductase inhibitor (statin), based on available preclinical data. The focus is on their differential efficacy in modulating plasma cholesterol levels, their mechanisms of action, and the experimental frameworks used to evaluate them.

Executive Summary

Preclinical studies indicate that this compound demonstrates potent cholesterol-lowering effects, in some cases superior to pravastatin, particularly in non-human primate models. This compound acts on a later step in the cholesterol biosynthesis pathway than statins, which may contribute to its distinct lipid-modifying profile, including significant triglyceride reduction. While pravastatin has a well-established efficacy and safety profile in humans, the data on this compound is from animal studies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from preclinical studies comparing the cholesterol-lowering efficacy of this compound and pravastatin.

Table 1: Comparative Efficacy in Guinea Pigs on a Normal Diet

CompoundDosageTreatment DurationChange in Plasma non-HDL-C
This compound100 mg/kg/day14 days↓ 47% (P<0.001)[1]
Pravastatin100 mg/kg/day14 days↓ 33% (P<0.001)[1]

Table 2: Comparative Efficacy in Rhesus Monkeys on a Normal Diet

CompoundDosageTreatment DurationChange in Plasma non-HDL-C
This compound50 mg/kg, twice daily21 days↓ 37% (P<0.01)[1]
Pravastatin25 mg/kg, twice daily28 daysNo significant change[1]

Mechanisms of Action

The distinct effects of this compound and pravastatin on plasma lipids stem from their different molecular targets within the cholesterol biosynthesis pathway.

Pravastatin: As a member of the statin class, pravastatin is a competitive inhibitor of HMG-CoA reductase.[2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol synthesis.[2][4] By blocking this step, pravastatin reduces the intracellular pool of cholesterol in the liver. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.[3]

This compound: this compound is an inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase).[1] This enzyme catalyzes the condensation of two molecules of farnesyl pyrophosphate to form squalene, the first committed step in sterol biosynthesis.[5] By inhibiting squalene synthase, this compound also reduces the synthesis of cholesterol. In addition to its cholesterol-lowering effects, this compound has been shown to enhance the clearance of VLDL and LDL from the plasma.[6]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the points of intervention for pravastatin and this compound in the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Pravastatin Pravastatin (HMG-CoA Reductase Inhibitor) Pravastatin->HMG_CoA YM53601 This compound (Squalene Synthase Inhibitor) YM53601->FPP

Figure 1: Cholesterol Biosynthesis Pathway and Inhibitor Targets.

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Administration cluster_analysis Data Collection & Analysis GuineaPig Guinea Pig (Normal Diet) YM53601_Admin This compound Administration GuineaPig->YM53601_Admin Pravastatin_Admin Pravastatin Administration GuineaPig->Pravastatin_Admin Control_Admin Vehicle Control GuineaPig->Control_Admin RhesusMonkey Rhesus Monkey (Normal Diet) RhesusMonkey->YM53601_Admin RhesusMonkey->Pravastatin_Admin RhesusMonkey->Control_Admin Blood_Sampling Periodic Blood Sampling YM53601_Admin->Blood_Sampling Pravastatin_Admin->Blood_Sampling Control_Admin->Blood_Sampling Lipid_Analysis Plasma non-HDL-C Measurement (Enzymatic) Blood_Sampling->Lipid_Analysis Stats Statistical Analysis (e.g., ANOVA) Lipid_Analysis->Stats

Figure 2: Generalized Experimental Workflow for Comparative Studies.

Experimental Protocols

The primary comparative data is derived from a study by Ugawa et al. (2000). While the publication provides key parameters, a fully detailed protocol is not available. The following summarizes the reported methodologies.

Animal Models
  • Guinea Pigs: Male Hartley guinea pigs were used. This species is considered a good model for cholesterol metabolism research as, similar to humans, a large proportion of their plasma cholesterol is carried in LDL.

  • Rhesus Monkeys: Rhesus monkeys were chosen for their close physiological and metabolic similarity to humans, particularly in terms of lipid metabolism.

Drug Administration
  • This compound and Pravastatin: The compounds were administered orally. In the guinea pig study, they were given daily. In the rhesus monkey study, administration was twice daily.

Plasma Lipid Analysis
  • Measurement: Plasma non-HDL cholesterol was determined enzymatically. Non-HDL cholesterol is calculated as total cholesterol minus HDL cholesterol and is a measure of the cholesterol carried in atherogenic lipoproteins.

  • Sample Collection: Blood samples were collected at baseline and at specified intervals throughout the treatment period.

Statistical Analysis
  • Rhesus Monkey Study: The data from the rhesus monkey experiments were analyzed using a two-way repeated analysis of variance (ANOVA).[7] A p-value of less than 0.05 was considered statistically significant.

Conclusion

The available preclinical evidence suggests that this compound, a squalene synthase inhibitor, is a potent agent for lowering non-HDL cholesterol. In the animal models studied, its efficacy was comparable or superior to that of pravastatin. The distinct mechanism of action of this compound, targeting a later step in the cholesterol biosynthesis pathway, may offer a different spectrum of lipid-modifying effects, including a notable reduction in triglycerides. Further research, including clinical trials in humans, would be necessary to fully elucidate the therapeutic potential and safety profile of this compound as a cholesterol-lowering agent.

References

A Head-to-Head Comparison: YM-53601 and Fenofibrate in Triglyceride Reduction

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lipid-lowering agents, the quest for potent triglyceride-reducing therapies remains a significant focus for researchers and drug development professionals. This guide provides a detailed comparison of two such agents: YM-53601, a squalene synthase inhibitor, and fenofibrate, a well-established fibric acid derivative. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in key studies.

Executive Summary

This compound has demonstrated superior triglyceride-lowering effects compared to fenofibrate in preclinical studies.[1] While both compounds effectively reduce plasma triglycerides, their underlying mechanisms are distinct. This compound acts by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway, which also leads to a reduction in triglyceride synthesis and enhanced clearance of very-low-density lipoprotein (VLDL).[2][3] Fenofibrate, on the other hand, activates the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a central role in lipid metabolism.[4][5]

Quantitative Data Comparison

The following tables summarize the quantitative data on the efficacy of this compound and fenofibrate in reducing triglyceride levels from key preclinical studies.

Table 1: Comparative Efficacy in High-Fat Diet-Fed Hamsters

CompoundDosageTreatment DurationPlasma Triglyceride Reduction (%)
This compound100 mg/kg/day7 days73%
Fenofibrate100 mg/kg/day7 days53%

Source: Ugawa et al., 2000.[1]

Table 2: Efficacy of this compound in Normal Diet-Fed Hamsters

CompoundDosageTreatment DurationPlasma Triglyceride Reduction (%)
This compound50 mg/kg/day5 days81%

Source: Ugawa et al., 2000.[1]

Table 3: Efficacy of Fenofibrate in Various Preclinical Models

Animal ModelDosageTreatment DurationPlasma Triglyceride Reduction (%)
Hamsters10 mg/kg/day9 days7%
Hamsters100 mg/kg/day9 days31%

Source: Guo et al., 2004.[6]

Mechanisms of Action and Signaling Pathways

This compound: Inhibition of Squalene Synthase

This compound's primary mechanism of action is the inhibition of squalene synthase, an enzyme that catalyzes the first committed step in cholesterol biosynthesis.[7] This inhibition has downstream effects on triglyceride metabolism, including:

  • Suppression of Lipogenic Biosynthesis: By reducing the flux through the cholesterol synthesis pathway, this compound also appears to inhibit the biosynthesis of triglycerides and free fatty acids.[8]

  • Enhanced VLDL Clearance: this compound has been shown to increase the clearance rate of VLDL from the plasma, contributing to lower triglyceride levels.[3]

This compound Mechanism of Action on Triglycerides.
Fenofibrate: PPARα Activation

Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid. Fenofibric acid activates PPARα, a nuclear receptor that regulates the transcription of numerous genes involved in lipid metabolism.[5] This activation leads to:

  • Increased Lipolysis: PPARα activation upregulates the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in circulating lipoproteins.[9]

  • Reduced Apolipoprotein C-III (ApoC-III) Production: PPARα activation decreases the production of ApoC-III, an inhibitor of LPL. The dual effect of increased LPL and decreased ApoC-III significantly enhances the clearance of triglyceride-rich lipoproteins.[9]

  • Increased Fatty Acid Oxidation: PPARα activation promotes the uptake and beta-oxidation of fatty acids in the liver, reducing their availability for triglyceride synthesis.[9]

Fenofibrate_Pathway cluster_cellular Cellular Action cluster_effects Metabolic Effects cluster_outcome Outcome Fenofibrate Fenofibrate Fenofibric Acid Fenofibric Acid Fenofibrate->Fenofibric Acid PPARα Activation PPARα Activation Fenofibric Acid->PPARα Activation Binds to & Activates Gene Transcription Gene Transcription PPARα Activation->Gene Transcription Regulates Lipoprotein Lipase (LPL) Expression Lipoprotein Lipase (LPL) Expression Gene Transcription->Lipoprotein Lipase (LPL) Expression Increases ApoC-III Expression ApoC-III Expression Gene Transcription->ApoC-III Expression Decreases Fatty Acid Oxidation Fatty Acid Oxidation Gene Transcription->Fatty Acid Oxidation Increases Triglyceride Clearance Triglyceride Clearance Lipoprotein Lipase (LPL) Expression->Triglyceride Clearance Enhances ApoC-III Expression->Triglyceride Clearance Enhances Triglyceride Synthesis Triglyceride Synthesis Fatty Acid Oxidation->Triglyceride Synthesis Reduces Availability of Fatty Acids for Reduced Plasma Triglycerides Reduced Plasma Triglycerides Triglyceride Clearance->Reduced Plasma Triglycerides Triglyceride Synthesis->Reduced Plasma Triglycerides Hamster_Study_Workflow cluster_treatments Treatment Arms Animal Selection Male Syrian Golden Hamsters (8 weeks old, ~140g) Acclimatization Reverse Diurnal Light Cycle Standard or High-Fat Diet Animal Selection->Acclimatization Grouping Randomized into Treatment Groups Acclimatization->Grouping Treatment Daily Oral Administration (5 or 7 days) Grouping->Treatment Sample Collection Blood Collection Treatment->Sample Collection This compound This compound (10-100 mg/kg) Fenofibrate Fenofibrate (100 mg/kg) Control Vehicle Control (0.5% Methylcellulose) Analysis Measurement of Plasma Triglyceride & Cholesterol Sample Collection->Analysis Data Interpretation Comparison of Treatment Groups vs. Control Analysis->Data Interpretation

References

The Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of YM-53601 and Other Squalene Synthase Inhibitors for Researchers and Drug Development Professionals

Squalene synthase (SQS), or farnesyl-diphosphate farnesyltransferase 1 (FDFT1), represents a critical enzymatic step in the cholesterol biosynthesis pathway. It catalyzes the first committed step toward sterol synthesis, making it a compelling target for therapeutic intervention in hypercholesterolemia and other metabolic diseases.[1][2][3] Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the mevalonate pathway, SQS inhibitors are not expected to interfere with the synthesis of other essential non-sterol isoprenoids, potentially offering a better side-effect profile.[1][4][5] This guide provides a detailed comparison of this compound with other notable squalene synthase inhibitors, supported by experimental data, protocols, and pathway visualizations.

The synthesis of cholesterol is a multi-step process, with squalene synthase acting at a crucial branch point. The diagram below illustrates the pathway, highlighting the position of Squalene Synthase relative to HMG-CoA Reductase, the target of statins.

Cholesterol_Biosynthesis cluster_upstream Upstream Pathway cluster_downstream Sterol Synthesis cluster_nonsterol Non-Sterol Isoprenoids AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase (SQSI Target) NonSterol e.g., Ubiquinone, Dolichol FPP->NonSterol Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps

Caption: Cholesterol biosynthesis pathway highlighting enzyme targets.

Comparative Analysis of Squalene Synthase Inhibitors

This section details the characteristics of this compound and compares it with other significant squalene synthase inhibitors like Lapaquistat (TAK-475) and the Zaragozic Acids.

This compound

This compound is a potent, orally active squalene synthase inhibitor that has demonstrated significant lipid-lowering effects in various animal models.[6][7] It effectively reduces both plasma cholesterol and triglyceride levels.[8][9]

  • Mechanism of Action : this compound inhibits the conversion of farnesyl diphosphate to squalene.[6] It has been shown to suppress lipogenic biosynthesis in the liver and reduce the secretion of cholesterol and triglycerides.[8] Additionally, it enhances the clearance rate of LDL and VLDL from the plasma.[10]

  • Preclinical Efficacy : In preclinical studies, this compound has shown superior performance in lowering non-HDL cholesterol levels in rhesus monkeys compared to pravastatin.[7][9] It also exhibited a more potent triglyceride-lowering effect than the fibrate fenofibrate in hamsters.[7][9]

  • Other Potential Applications : Research suggests this compound can reduce mitochondrial cholesterol levels in cancer cells and potentiate the effects of chemotherapy agents, indicating potential applications in oncology.[6][11]

Lapaquistat (TAK-475)

Lapaquistat was one of the most clinically advanced squalene synthase inhibitors, reaching Phase III trials before its development was halted.[12][13][14]

  • Clinical Efficacy : In clinical trials, lapaquistat (100 mg daily) demonstrated a significant reduction in LDL-cholesterol, both as a monotherapy (21.6% decrease) and in combination with statins (18.0% decrease).[13] It also reduced other cardiovascular risk markers like C-reactive protein.[13][15]

  • Safety Profile and Discontinuation : Development of lapaquistat was terminated due to concerns about potential liver damage.[14][16] An increase in alanine aminotransferase (ALT) levels (≥3 times the upper limit of normal) was observed in a small percentage of patients, with two patients meeting the criteria for Hy's Law, indicating a risk of severe drug-induced liver injury.[13]

Zaragozic Acids (and Squalestatins)

The zaragozic acids are a family of natural products isolated from fungi and are among the most potent inhibitors of squalene synthase discovered.[17][18][19] Squalestatin 1 is a closely related compound from the same family.[1][20]

  • Potency : These compounds are exceptionally potent competitive inhibitors of squalene synthase, with Ki values in the picomolar range.[18]

  • Mechanism : They effectively block cholesterol synthesis in cell cultures and in vivo.[1][18]

  • Other Activities : Besides their cholesterol-lowering potential, zaragozic acids also exhibit potent antifungal activity by inhibiting ergosterol synthesis.[17] Some members of this family also inhibit Ras farnesyl-protein transferase, an enzyme implicated in cancer.[21]

Quantitative Data Summary

The following tables provide a quantitative comparison of the different squalene synthase inhibitors.

Table 1: In Vitro Potency of Squalene Synthase Inhibitors

InhibitorSource/ClassTarget SpeciesIC50 / KiCitation(s)
This compound Quinuclidine derivativeHuman (HepG2)79 nM (IC50)[6]
Rat90 nM (IC50)[6]
Hamster170 nM (IC50)[6]
Rhesus Monkey45 nM (IC50)[6]
Zaragozic Acid A Fungal MetaboliteRat Liver78 pM (Ki)[18]
Zaragozic Acid B Fungal MetaboliteRat Liver29 pM (Ki)[18]
Zaragozic Acid C Fungal MetaboliteRat Liver45 pM (Ki)[18]
Squalestatin 1 Fungal MetaboliteRat Liver12 ± 5 nM (IC50)[1]

Table 2: In Vivo Efficacy of Squalene Synthase Inhibitors in Animal Models

InhibitorAnimal ModelDoseEffectCitation(s)
This compound Rats32 mg/kg (single p.o.)ED50 for cholesterol biosynthesis inhibition[6][7]
Hamsters (Normal Diet)50 mg/kg/day for 5 days81% decrease in plasma triglycerides[7][9]
Hamsters (High-Fat Diet)100 mg/kg/day for 7 days73% decrease in plasma triglycerides[7][9]
Rhesus Monkeys50 mg/kg, twice daily for 21 days37% decrease in non-HDL cholesterol[7]
Zaragozic Acid A Mice200 µg/kg50% inhibition of hepatic cholesterol synthesis[1][18]

Table 3: Clinical Efficacy of Lapaquistat (TAK-475)

TreatmentLDL-Cholesterol ChangeKey Adverse EventsCitation(s)
Lapaquistat 100 mg (Monotherapy) -21.6%Increased Alanine Aminotransferase (ALT) ≥3x ULN in 2.0% of patients[13]
Lapaquistat 100 mg + Statin -18.0%Two cases met Hy's Law criteria for potential severe liver injury[13]
Placebo -1.8%Increased ALT ≥3x ULN in 0.3% of patients[13]

Experimental Protocols and Workflows

Detailed and reproducible methodologies are crucial for evaluating and comparing enzyme inhibitors. Below are representative protocols for key experiments.

Experimental Protocol 1: In Vitro Squalene Synthase Inhibition Assay

This protocol describes a method to determine the IC50 value of a test compound against squalene synthase.

Objective : To measure the concentration of an inhibitor required to reduce the activity of squalene synthase by 50%.

Materials :

  • Hepatic microsomes (e.g., from rat liver or human HepG2 cells) as the enzyme source.

  • [¹⁴C]-Farnesyl diphosphate ([¹⁴C]-FPP) as the substrate.

  • NADPH regenerating system (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂ and KCl).

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and vials.

  • Organic solvent for extraction (e.g., hexane).

Methodology :

  • Enzyme Preparation : Prepare hepatic microsomes from the desired species according to standard cell fractionation procedures. Determine the total protein concentration using a method like the Bradford assay.

  • Reaction Mixture : In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, NADPH regenerating system, and a specific concentration of the test inhibitor (or vehicle control).

  • Enzyme Incubation : Add the microsomal enzyme preparation to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction : Start the enzymatic reaction by adding the radiolabeled substrate, [¹⁴C]-FPP.

  • Reaction Termination : After a set incubation period (e.g., 30 minutes) at 37°C, stop the reaction by adding a strong base (e.g., KOH in ethanol).

  • Saponification : Heat the mixture (e.g., at 70°C for 30 minutes) to saponify lipids.

  • Extraction : Extract the non-saponifiable lipids, including the newly synthesized [¹⁴C]-squalene, using an organic solvent like hexane.

  • Quantification : Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro squalene synthase inhibition assay.
Experimental Protocol 2: In Vivo Assessment of Lipid-Lowering Effects in Hamsters

This protocol outlines a typical study to evaluate the efficacy of a squalene synthase inhibitor in a relevant animal model.

Objective : To determine the effect of daily oral administration of a test compound on plasma cholesterol and triglyceride levels in hamsters.

Animals : Male Golden Syrian hamsters, maintained on a standard or high-fat diet.

Materials :

  • Test inhibitor (e.g., this compound).

  • Vehicle control (e.g., 0.5% methylcellulose solution).

  • Oral gavage needles.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge.

  • Clinical chemistry analyzer for measuring plasma lipids.

Methodology :

  • Acclimatization : Acclimate animals to the housing conditions for at least one week.

  • Grouping : Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound at 10, 30, 50 mg/kg).

  • Baseline Sampling : Collect a baseline blood sample from each animal after an overnight fast.

  • Dosing : Administer the test compound or vehicle orally (p.o.) via gavage once daily for a specified period (e.g., 5-7 days).

  • Final Blood Collection : At the end of the treatment period, collect a final blood sample after an overnight fast.

  • Plasma Separation : Centrifuge the blood samples to separate the plasma.

  • Lipid Analysis : Analyze the plasma samples for total cholesterol, HDL-cholesterol, and triglycerides using a clinical chemistry analyzer. Calculate non-HDL cholesterol (Total Cholesterol - HDL Cholesterol).

  • Data Analysis : Calculate the percentage change in lipid parameters from baseline for each group. Compare the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Caption: Workflow for an in vivo lipid-lowering efficacy study.

Conclusion

Squalene synthase inhibitors present a rational and targeted approach to lowering cholesterol. This compound demonstrates robust preclinical efficacy, not only in reducing cholesterol but also in significantly lowering triglycerides, a feature where it appears superior to some established agents in animal models.[7][9] The zaragozic acids stand out for their extraordinary potency, though their development has been focused more on their antifungal properties.[17] The clinical journey of Lapaquistat (TAK-475) serves as a critical case study, highlighting that despite promising efficacy, potential for liver toxicity remains a significant hurdle for this class of drugs, necessitating careful safety and toxicology screening in future drug development efforts.[13] For researchers, this compound and other SQS inhibitors remain valuable tools for investigating the roles of cholesterol in various cellular processes beyond cardiovascular disease, including cancer and infectious diseases.[22]

References

YM-53601 Outperforms Pravastatin in Lowering Non-HDL Cholesterol in Rhesus Monkeys

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A preclinical study in rhesus monkeys has demonstrated that YM-53601, a novel squalene synthase inhibitor, is significantly more effective at reducing non-high-density lipoprotein cholesterol (non-HDL-C) compared to the widely prescribed statin, pravastatin. The research, aimed at evaluating the lipid-lowering efficacy of this compound, provides compelling evidence for its potential as a potent cholesterol-lowering agent.

In a head-to-head comparison, this compound administered at a dose of 50 mg/kg twice daily for three weeks resulted in a substantial 37% reduction in plasma non-HDL-C levels in rhesus monkeys.[1][2] In contrast, pravastatin, at a dose of 25 mg/kg twice daily for four weeks, led to a more modest 13% reduction in non-HDL-C.[1] Notably, treatment with this compound did not have a significant impact on high-density lipoprotein cholesterol (HDL-C) levels.[1]

These findings highlight the superior efficacy of this compound in this primate model, which is highly relevant for predicting clinical outcomes in humans due to the similarities in lipid metabolism.[1]

Comparative Efficacy Data

CompoundDoseTreatment DurationKey Efficacy Endpoint% Reduction in Non-HDL-CEffect on HDL-C
This compound50 mg/kg (twice daily)3 weeksPlasma Non-HDL-C37%No significant effect
Pravastatin25 mg/kg (twice daily)4 weeksPlasma Non-HDL-C13%Not specified in comparative context

Experimental Protocols

The comparative study was conducted in adult male rhesus monkeys. The key aspects of the experimental methodology are outlined below.

Animal Model and Housing

Adult male rhesus monkeys, weighing approximately 4 kg, were used for the study.[1] The animals were individually housed in cages and maintained on a commercial primate chow diet, supplemented with bananas.[1]

Drug Administration

Both this compound and pravastatin were administered twice daily by being mixed into the diet.[1] For the this compound dose-response arm of the study, monkeys were treated for three weeks.[1] In the direct comparison experiment, this compound was administered for up to three weeks, and pravastatin for four weeks.[1]

Blood Sampling and Analysis

Blood samples were collected from the monkeys at baseline and at regular intervals throughout the treatment period.[1] The plasma was then analyzed for lipid profiles, including total cholesterol, HDL-C, and non-HDL-C.

Mechanism of Action: A Tale of Two Pathways

This compound and statins employ different strategies to lower cholesterol. Statins, such as pravastatin, inhibit HMG-CoA reductase, a critical enzyme in the early stages of the cholesterol synthesis pathway.[1] This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates LDL receptor expression and enhances the clearance of LDL from the bloodstream.

This compound, on the other hand, acts further down the cholesterol synthesis pathway by inhibiting squalene synthase.[1][3] This enzyme catalyzes the conversion of farnesyl pyrophosphate to squalene, a key precursor of cholesterol. By blocking this step, this compound directly reduces the production of cholesterol.

Cholesterol_Synthesis_Inhibition cluster_Statin Statin (e.g., Pravastatin) Mechanism cluster_YM53601 This compound Mechanism HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Farnesyl_PP Farnesyl Pyrophosphate Mevalonate->Farnesyl_PP Multiple Steps HMG_CoA_Reductase->Mevalonate Statin Statins Statin->HMG_CoA_Reductase Inhibits Squalene_Synthase Squalene Synthase Farnesyl_PP->Squalene_Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Squalene_Synthase->Squalene YM_53601 This compound YM_53601->Squalene_Synthase Inhibits

Caption: Comparative mechanisms of action for statins and this compound in the cholesterol biosynthesis pathway.

Experimental Workflow

The study in rhesus monkeys followed a structured workflow to assess the efficacy of this compound and pravastatin.

Experimental_Workflow Start Study Initiation Acclimatization Acclimatization of Rhesus Monkeys to Diet and Housing Start->Acclimatization Baseline Baseline Blood Sampling (Pre-treatment) Acclimatization->Baseline Grouping Randomization into Treatment Groups (Control, this compound, Pravastatin) Baseline->Grouping Treatment Daily Drug Administration with Diet Grouping->Treatment Monitoring Regular Blood Sampling During Treatment Treatment->Monitoring Endpoint Final Blood Sampling (End of Treatment) Monitoring->Endpoint Analysis Plasma Lipid Profile Analysis Endpoint->Analysis Results Data Comparison and Efficacy Determination Analysis->Results

References

Validating the Antiviral Effect of YM-53601 in Huh-7.5.1 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antiviral efficacy of YM-53601 against Hepatitis C Virus (HCV) in the highly permissive Huh-7.5.1 human hepatoma cell line. The performance of this compound is evaluated alongside other antiviral agents, supported by experimental data and detailed protocols for researchers in virology and drug development.

Executive Summary

This compound, a squalene synthase (SQS) inhibitor, demonstrates a potent antiviral effect against HCV in Huh-7.5.1 cells.[1] By targeting a crucial enzyme in the host cholesterol biosynthesis pathway, this compound effectively reduces viral RNA, protein levels, and the production of infectious progeny.[1][2][3][4] This host-targeting mechanism presents a high barrier to the development of viral resistance. This guide compares the efficacy of this compound with another SQS inhibitor, zaragozic acid A, a cholesterol esterification inhibitor, and several direct-acting antivirals (DAAs) to provide a broader context for its potential as an anti-HCV agent.

Comparative Antiviral Activity

The antiviral activity of this compound and other compounds was assessed in Huh-7.5.1 cells infected with the HCV JFH-1 strain. The following tables summarize the quantitative data from these experiments.

Table 1: Efficacy of Squalene Synthase and Cholesterol Esterification Inhibitors against HCV

CompoundTargetIC₅₀ (Virus Secretion)Effect on Cell ViabilityReference
This compound Squalene Synthase0.16 ± 0.10 µMNo effect up to 1.5 µM[1]
Zaragozic Acid ASqualene SynthaseNot explicitly quantified but shown to decrease viral RNA, protein, and progeny productionNo effect on cell viability[1][2][3]
Sandoz 58-035Cholesterol Esterification (ACAT inhibitor)No antiviral effectNot specified[1][2][3][4]

Table 2: Comparative Efficacy of this compound and Other Anti-HCV Agents

Compound ClassCompoundPrimary TargetEC₅₀ (HCV Replication)Reference
Squalene Synthase InhibitorThis compound Host Squalene SynthaseNot directly provided in this format, but significant inhibition of viral production at sub-micromolar concentrations[1]
NS5A InhibitorDaclatasvir (DCV)Viral NS5A ProteinNot specified in the provided context[5][6]
NS3/4A Protease InhibitorDanoprevir (DNV)Viral NS3/4A ProteaseNot specified in the provided context[5][6]
NS5B Polymerase InhibitorSofosbuvir (SOF)Viral NS5B RNA-dependent RNA polymeraseNot specified in the provided context[5][6]
Host-Targeting AgentCyclosporin A (CsA)Host Cyclophilin A311 ± 23 nM[7]

Mechanism of Action: Targeting Host Cholesterol Biosynthesis

This compound inhibits squalene synthase, the first committed enzyme in the cholesterol biosynthesis pathway.[1][8] HCV is known to heavily rely on host cholesterol metabolism for its replication and the assembly of new viral particles.[1] By depleting the cellular pool of cholesterol, this compound disrupts these essential viral processes.[1][2][3] The antiviral effect of this compound can be reversed by the addition of low-density lipoprotein (LDL), confirming that its mechanism is dependent on cholesterol depletion.

G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 HCV Life Cycle Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl pyrophosphate Farnesyl pyrophosphate Mevalonate->Farnesyl pyrophosphate Multiple Steps Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene Synthase (SQS) Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps HCV Replication HCV Replication Cholesterol->HCV Replication HCV Assembly & Release HCV Assembly & Release Cholesterol->HCV Assembly & Release This compound This compound Squalene Synthase (SQS) Squalene Synthase (SQS) This compound->Squalene Synthase (SQS)

Caption: this compound inhibits Squalene Synthase, disrupting cholesterol biosynthesis and subsequent HCV replication and assembly.

Experimental Protocols

Cell Culture and Virus
  • Cell Line: Huh-7.5.1 cells, a subclone of the Huh-7 human hepatoma cell line, are highly permissive for HCV replication.[9][10][11][12] They are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.

  • Virus Strain: The experiments utilize the JFH-1 (genotype 2a) strain of HCV, known for its robust replication in cell culture.[9][10]

Antiviral Assay Workflow
  • Cell Seeding: Huh-7.5.1 cells are seeded in 96-well plates.

  • Infection: Cells are infected with HCV JFH-1 at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, cells are treated with various concentrations of the test compounds (e.g., this compound) or a vehicle control (DMSO).

  • Incubation: The infected and treated cells are incubated for a defined period (e.g., 72 hours) to allow for viral replication and production.

  • Endpoint Analysis: The antiviral effect is quantified by measuring viral parameters.

G cluster_workflow Antiviral Validation Workflow cluster_analysis Endpoint Analysis A Seed Huh-7.5.1 cells B Infect with HCV JFH-1 A->B C Treat with this compound / Control B->C D Incubate (e.g., 72h) C->D E Viral RNA Quantification (qRT-PCR) D->E F Viral Protein Analysis (Western Blot) D->F G Infectious Titer (FFU Assay) D->G H Cell Viability Assay D->H

Caption: Experimental workflow for validating the antiviral effect of this compound in Huh-7.5.1 cells.

Quantification of Antiviral Effect
  • Viral RNA Quantification: Total intracellular RNA is extracted, and HCV RNA levels are quantified using real-time reverse transcription PCR (qRT-PCR).[10]

  • Viral Protein Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to detect HCV proteins such as Core and NS3.[1]

  • Infectious Virus Titer: The amount of infectious virus released into the culture supernatant is determined by a focus-forming unit (FFU) assay on naive Huh-7.5.1 cells.[10]

  • Cell Viability Assay: To assess the cytotoxicity of the compounds, a cell viability assay (e.g., MTS or MTT assay) is performed in parallel.

Conclusion

This compound effectively inhibits HCV replication and production in Huh-7.5.1 cells by targeting the host squalene synthase, a key enzyme in cholesterol biosynthesis. Its potent antiviral activity at non-toxic concentrations, combined with a host-targeting mechanism that is less prone to the development of viral resistance, makes it a promising candidate for further investigation as an anti-HCV therapeutic. The comparative data presented in this guide highlights its superior performance over inhibitors of cholesterol esterification and provides a benchmark against other classes of anti-HCV agents.

References

A Head-to-Head Comparison of Squalene Synthase Inhibitors: YM-53601 and Zaragozic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent squalene synthase inhibitors: YM-53601 and zaragozic acid. Squalene synthase represents a critical enzymatic step in the cholesterol biosynthesis pathway, making it an attractive target for the development of lipid-lowering therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental workflows to aid researchers in their evaluation of these compounds.

Introduction to the Compounds

This compound is a synthetically developed squalene synthase inhibitor that has demonstrated efficacy in reducing plasma cholesterol and triglyceride levels in various animal models.[1][2] Its mechanism of action involves the direct inhibition of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), also known as squalene synthase.[3]

Zaragozic acids are a family of potent, naturally occurring squalene synthase inhibitors isolated from fungal cultures.[4][5][6] Zaragozic acid A, in particular, is a well-characterized member of this family and is known for its high affinity for the squalene synthase enzyme.[4][7]

Comparative Analysis of In Vitro Efficacy

The following table summarizes the available quantitative data on the in vitro inhibitory activity of this compound and zaragozic acid against squalene synthase. It is important to note that the data for each compound are derived from separate studies, and direct comparison should be made with consideration of the different experimental conditions.

ParameterThis compoundZaragozic Acid ASource
Target Squalene Synthase (FDFT1)Squalene Synthase (FDFT1)[3][4]
Mechanism of Action Squalene Synthase InhibitorCompetitive Squalene Synthase Inhibitor[3][4]
IC50 (Human HepG2 cells) 79 nMData not available in this format[1]
IC50 (Hamster liver microsomes) 170 nMData not available in this format[3]
Ki (Rat liver microsomes) Data not available in this format78 pM[4][7][8]

Comparative Analysis of In Vivo Efficacy

The in vivo effects of this compound and zaragozic acid have been evaluated in various animal models. The following table summarizes key findings on their ability to inhibit cholesterol biosynthesis and modulate plasma lipid levels.

ParameterThis compoundZaragozic Acid AAnimal Model
Inhibition of Cholesterol Biosynthesis (ED50) 32 mg/kg (p.o.)200 µg/kg (i.p.)Rat / Mouse
Effect on Plasma Cholesterol Significant reduction in total and non-HDL cholesterolLowers plasma cholesterol levelsGuinea pigs, Hamsters, Rhesus monkeys / Primates
Effect on Plasma Triglycerides Significant reductionData not as extensively reportedHamsters

Signaling Pathway and Experimental Workflows

To visually represent the context of this comparison, the following diagrams illustrate the cholesterol biosynthesis pathway, a typical workflow for evaluating squalene synthase inhibitors, and a cell-based assay workflow.

Cholesterol_Biosynthesis_Pathway cluster_Upstream Upstream Pathway cluster_Target Target Enzyme cluster_Downstream Downstream Pathway cluster_Inhibitors Inhibitors Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase (FDFT1) Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound Squalene Synthase (FDFT1) Squalene Synthase (FDFT1) This compound->Squalene Synthase (FDFT1) Inhibition Zaragozic Acid Zaragozic Acid Zaragozic Acid->Squalene Synthase (FDFT1) Inhibition Experimental_Workflow_In_Vitro Start Start Prepare Microsomes Prepare Liver Microsomes (e.g., from rat liver) Start->Prepare Microsomes Incubate Incubate Microsomes with: - [14C]-Farnesyl Pyrophosphate (Substrate) - NADPH (Cofactor) - Test Compound (this compound or Zaragozic Acid) Prepare Microsomes->Incubate Extract Stop Reaction & Extract Lipids (e.g., with hexane) Incubate->Extract Analyze Analyze Squalene Formation (e.g., by Thin Layer Chromatography and Scintillation Counting) Extract->Analyze Calculate Calculate IC50 / Ki values Analyze->Calculate End End Calculate->End Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Hepatoma Cells (e.g., HepG2) in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of this compound or Zaragozic Acid Seed_Cells->Treat_Cells Add_Label Add radiolabeled cholesterol precursor (e.g., [14C]-acetate) Treat_Cells->Add_Label Incubate_Cells Incubate for a defined period Add_Label->Incubate_Cells Lyse_Cells Lyse cells and extract lipids Incubate_Cells->Lyse_Cells Separate_Lipids Separate cholesterol from other lipids (e.g., by TLC) Lyse_Cells->Separate_Lipids Quantify Quantify radiolabeled cholesterol (Scintillation counting) Separate_Lipids->Quantify Determine_IC50 Determine IC50 for cholesterol synthesis inhibition Quantify->Determine_IC50 End End Determine_IC50->End

References

A Comparative Guide to YM-53601 and Other FDFT1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of YM-53601, a potent inhibitor of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), with other known inhibitors of this enzyme. FDFT1, also known as squalene synthase, is a critical enzyme in the cholesterol biosynthesis pathway, making it a key target for the development of lipid-lowering agents and potential anti-cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of inhibitory activities, experimental protocols, and relevant biological pathways.

Quantitative Comparison of FDFT1 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound and other notable FDFT1 inhibitors. The data has been compiled from various studies to provide a comparative overview.

Table 1: In Vitro Inhibition of FDFT1 (Squalene Synthase)

CompoundSpecies/Cell LineIC50 (nM)Reference
This compound Human (HepG2 cells)79[1]
Rat (liver microsomes)90[1]
Hamster (liver microsomes)170[1]
Guinea-pig (liver microsomes)46[1]
Rhesus monkey (liver microsomes)45[1]
RPR-107393 Rat (liver microsomes)0.8[2]
Zaragozic Acid A Not SpecifiedPotent picomolar inhibitor[3]
Zaragozic Acid D Bovine (FPTase)100[4]
TAK-475 (active metabolite T-91485) Human (RD cells) - Cholesterol Biosynthesis36[5]
Human (skeletal myocytes) - Cholesterol Biosynthesis45[5]

Table 2: In Vivo Efficacy of FDFT1 Inhibitors

CompoundAnimal ModelDosageEffectReference
This compound Rats32 mg/kg (single p.o. dose)ED50 for cholesterol biosynthesis inhibition.[1]
Hamsters50 mg/kg/day for 5 days (p.o.)~70% reduction in plasma non-HDL cholesterol.[1]
Rhesus Monkeys50 mg/kg, twice daily for 21 days37% decrease in plasma nonHDL-C.[6]
RPR-107393 Rats5 mg/kg (p.o.)ED50 for inhibition of de novo cholesterol biosynthesis.[2]
Marmosets20 mg/kg b.i.d. for 1 week50% reduction in plasma cholesterol.[2]
TAK-475 Rats2.9 mg/kgED50 for inhibition of hepatic cholesterol biosynthesis.[7]
Zaragozic Acid A Mice1 mg/kgReduced tumor burden and fewer metastatic nodules in a lung cancer model.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of FDFT1 inhibitors.

Squalene Synthase (FDFT1) Inhibition Assay

This protocol is adapted from studies using liver microsomes to determine the in vitro inhibitory activity of compounds on FDFT1.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on FDFT1 activity.

Materials:

  • Liver microsomes (from rat, hamster, human, etc.)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • [3H]farnesyl diphosphate ([3H]FPP) or [14C]farnesyl diphosphate ([14C]FPP)

  • Assay buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 10 mM MgCl₂, 1 mM EDTA, and 1 mM dithiothreitol.

  • Cofactor solution: NADPH in assay buffer.

  • Stop solution: 15% KOH in ethanol.

  • Scintillation cocktail.

  • Petroleum ether.

Procedure:

  • Prepare liver microsomes from the desired species.

  • In a reaction tube, add the assay buffer, cofactor solution, and the test compound at various concentrations.

  • Add the liver microsomal preparation to the reaction tube.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the radiolabeled FPP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Saponify the lipids by heating at 65°C for 30 minutes.

  • Extract the labeled squalene using petroleum ether.

  • Measure the radioactivity of the extracted squalene using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Cholesterol Biosynthesis Assay

This protocol describes a common method to assess the effect of a compound on cholesterol synthesis in a whole animal model.

Objective: To determine the in vivo efficacy of a test compound in inhibiting cholesterol biosynthesis.

Materials:

  • Animal model (e.g., rats, hamsters).

  • Test compound (e.g., this compound) formulated for oral administration.

  • Radiolabeled precursor, such as [14C]acetate or [3H]mevalonate.

  • Anesthesia and surgical tools for blood and tissue collection.

  • Lipid extraction solvents (e.g., chloroform:methanol).

  • Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for cholesterol separation.

  • Scintillation counter.

Procedure:

  • Acclimatize the animals to the experimental conditions.

  • Administer the test compound or vehicle to the animals via oral gavage.

  • After a specified time, inject the animals with the radiolabeled precursor.

  • At a designated time point after precursor administration, euthanize the animals and collect blood and liver samples.

  • Extract total lipids from the plasma and liver tissue.

  • Separate the cholesterol from other lipids using TLC or HPLC.

  • Quantify the amount of radioactivity incorporated into the cholesterol fraction using a scintillation counter.

  • Calculate the rate of cholesterol biosynthesis and the percentage of inhibition by the test compound compared to the vehicle-treated group.

Visualizing the Biological Context

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to FDFT1 and its inhibition by this compound.

Cholesterol_Biosynthesis_Pathway cluster_nonsterol Non-Sterol Products AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Statin target) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple steps Squalene Squalene FPP->Squalene FDFT1 (Squalene Synthase) (this compound target) Ubiquinone Ubiquinone FPP->Ubiquinone Dolichol Dolichol FPP->Dolichol HemeA HemeA FPP->HemeA Cholesterol Cholesterol Squalene->Cholesterol Multiple steps

Caption: The cholesterol biosynthesis pathway highlighting the role of FDFT1.

YM53601_Mechanism FPP 2 x Farnesyl Pyrophosphate (FPP) FDFT1 FDFT1 (Squalene Synthase) FPP->FDFT1 Squalene Squalene FDFT1->Squalene YM53601 This compound YM53601->Inhibition Inhibition->FDFT1 Inhibits

Caption: Mechanism of FDFT1 inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Microsomes Prepare Liver Microsomes Incubation Incubate Microsomes, This compound, and [3H]FPP at 37°C Microsomes->Incubation Compound Prepare this compound dilutions Compound->Incubation StopReaction Stop reaction with KOH/Ethanol Incubation->StopReaction Extraction Extract [3H]Squalene with Petroleum Ether StopReaction->Extraction Scintillation Measure Radioactivity Extraction->Scintillation Calculation Calculate % Inhibition and IC50 Scintillation->Calculation

Caption: Workflow for an in vitro FDFT1 inhibition assay.

References

YM-53601: A Squalene Synthase Inhibitor Demonstrating Potential Superiority Over HMG-CoA Reductase Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of YM-53601, a potent squalene synthase inhibitor, and traditional HMG-CoA reductase inhibitors (statins). The data presented herein is derived from preclinical studies and highlights the potential advantages of this compound in lipid-lowering therapies.

Executive Summary

This compound distinguishes itself from HMG-CoA reductase inhibitors by targeting a different, downstream enzyme in the cholesterol biosynthesis pathway. Preclinical evidence suggests that this distinct mechanism of action may translate to a more favorable efficacy profile, particularly in lowering non-high-density lipoprotein cholesterol (non-HDL-C) and triglycerides. In head-to-head animal studies, this compound has demonstrated greater potency than pravastatin in reducing non-HDL-C and a more significant triglyceride-lowering effect than fibrates. While clinical trial data for this compound is not publicly available, the preclinical findings warrant further investigation into its potential as a novel dyslipidemia treatment.

Mechanism of Action: A Tale of Two Enzymes

HMG-CoA reductase inhibitors, or statins, function by competitively inhibiting the HMG-CoA reductase enzyme, which is responsible for the rate-limiting step in cholesterol synthesis.[1][2][3][4][5] This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the liver surface, enhancing the clearance of LDL cholesterol from the bloodstream.[1][2][3]

In contrast, this compound inhibits squalene synthase, an enzyme that catalyzes the first committed step in cholesterol synthesis from farnesyl pyrophosphate.[6][7][8][9] By blocking this later stage of the pathway, this compound also effectively reduces cholesterol production.[6][8] Additionally, this compound is an inhibitor of farnesyl-diphosphate farnesyltransferase 1 (FDFT1).[6]

Cholesterol_Biosynthesis_Pathway cluster_inhibitors Inhibitor Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoid Precursors Isoprenoid Precursors Mevalonate->Isoprenoid Precursors Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isoprenoid Precursors->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibits This compound This compound Squalene Synthase Squalene Synthase This compound->Squalene Synthase Inhibits

Figure 1: Simplified Cholesterol Biosynthesis Pathway showing the distinct points of inhibition for Statins and this compound.

Comparative Efficacy: Preclinical Data

Animal studies have provided compelling evidence for the potential superiority of this compound over statins in specific lipid-lowering parameters.

In Vitro Potency

This compound has demonstrated potent inhibition of squalene synthase in various models.

Parameter Value Source
IC50 (Human Hepatoma Cells) 79 nM[6][8]
IC50 (Rat Liver Microsomes) 90 nM[8]
IC50 (Hamster Liver Microsomes) 170 nM[8]
IC50 (Guinea Pig Liver Microsomes) 46 nM[8]
IC50 (Rhesus Monkey Liver Microsomes) 45 nM[8]
In Vivo Efficacy

Head-to-head comparisons in animal models highlight the potential advantages of this compound.

Animal Model Drug and Dose Metric Result Source
Rats This compoundCholesterol Biosynthesis Inhibition (ED50)32 mg/kg[6][8]
Guinea Pigs This compound (100 mg/kg/day for 14 days)Non-HDL-C Reduction47%[7][10]
Pravastatin (100 mg/kg/day for 14 days)Non-HDL-C Reduction33%[7][10]
Rhesus Monkeys This compound (50 mg/kg twice daily for 21 days)Non-HDL-C Reduction37%[7][10]
Pravastatin (25 mg/kg twice daily for 28 days)Non-HDL-C ReductionNo significant effect[7][10]
Hamsters This compound (50 mg/kg/day for 5 days)Triglyceride Reduction81%[7]

These results indicate that this compound is not only a potent inhibitor of cholesterol synthesis but may also be more effective than pravastatin at lowering non-HDL cholesterol in primates. Furthermore, its significant impact on triglyceride levels suggests a broader lipid-modifying profile.[7][11][12]

Experimental Protocols

In Vivo Cholesterol Biosynthesis Inhibition Assay in Rats

This protocol outlines the methodology used to determine the in vivo efficacy of this compound in inhibiting cholesterol biosynthesis.

experimental_workflow cluster_setup Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Analysis Animal_Model Sprague-Dawley Rats Acclimation Housing with reversed light-dark cycle (1 week) to enhance daytime cholesterol synthesis Animal_Model->Acclimation Dosing Single oral administration of this compound Acclimation->Dosing Labeling Intraperitoneal injection of [14C]-acetate (1 hour post-dosing) Dosing->Labeling Incubation 1 hour incubation period Labeling->Incubation Sacrifice Euthanasia Incubation->Sacrifice Sample_Collection Blood and liver tissue collection Sacrifice->Sample_Collection Lipid_Extraction Extraction of lipids from plasma and liver Sample_Collection->Lipid_Extraction Quantification Measurement of [14C] incorporation into cholesterol (e.g., via scintillation counting) Lipid_Extraction->Quantification Data_Analysis Calculation of ED50 for cholesterol biosynthesis inhibition Quantification->Data_Analysis

Figure 2: Workflow for the in vivo cholesterol biosynthesis inhibition assay.

Detailed Steps:

  • Animal Model: Male Sprague-Dawley rats are used.[6]

  • Acclimation: To enhance hepatic cholesterol synthesis during the day, rats are housed in a reversed light-dark cycle for one week prior to the experiment.[6]

  • Dosing: A single oral dose of this compound, suspended in a vehicle such as 0.5% methylcellulose, is administered.[6]

  • Radiolabeling: One hour after the administration of this compound, rats receive an intraperitoneal injection of [14C]-acetate.[6]

  • Sample Collection: One hour following the [14C]-acetate injection, the animals are anesthetized, and blood and liver samples are collected.[10]

  • Lipid Analysis: Lipids are extracted from the plasma and liver samples. The amount of radiolabeled cholesterol is quantified to determine the rate of cholesterol biosynthesis.

Squalene Synthase Activity Assay (General Protocol)

This assay is used to determine the in vitro inhibitory activity of compounds on squalene synthase.

  • Enzyme Source: Microsomes are prepared from liver tissue or cultured cells (e.g., HepG2).

  • Substrate: Radiolabeled [3H]farnesyl diphosphate is used as the substrate.

  • Reaction: The substrate is incubated with the enzyme source in the presence of a cofactor (NADPH) and varying concentrations of the inhibitor (this compound).

  • Extraction: The reaction is stopped, and the lipid-soluble product, [3H]squalene, is extracted.

  • Quantification: The amount of [3H]squalene is measured using liquid scintillation counting.

  • Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated.

Plasma Lipid Analysis (General Protocol)

This protocol is for the quantification of plasma lipids.

  • Sample Collection: Blood samples are collected from the animals, and plasma is separated by centrifugation.

  • Lipoprotein Separation: Lipoprotein fractions (e.g., VLDL, LDL, HDL) can be separated by ultracentrifugation.[7]

  • Lipid Measurement: Total cholesterol, HDL-C, and triglycerides are measured using enzymatic assays. Non-HDL-C is calculated by subtracting HDL-C from total cholesterol.

Safety and Tolerability

Preclinical data on the safety of this compound is limited but promising. In a study with rhesus monkeys, this compound administered at a dose of 50 mg/kg showed no signs of liver damage.[6] This was in contrast to pravastatin, where the upper safety limit of 25 mg/kg was associated with an increase in plasma alanine aminotransferase, an indicator of liver damage.[6]

Conclusion

The available preclinical data strongly suggests that this compound, a squalene synthase inhibitor, holds significant promise as a novel lipid-lowering agent. Its distinct mechanism of action and encouraging efficacy and safety profile in animal models position it as a compelling candidate for further development. The observed superiority over pravastatin in lowering non-HDL-C in primates and its potent triglyceride-reducing effects could address unmet needs in the management of complex dyslipidemias. Further research, particularly human clinical trials, is necessary to fully elucidate the therapeutic potential of this compound.

References

A Comparative In Vivo Analysis of YM-53601 and Other Lipid-Lowering Agents

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

This guide provides a detailed comparison of the in vivo efficacy of YM-53601, a novel squalene synthase inhibitor, against other established classes of lipid-lowering agents, including HMG-CoA reductase inhibitors (statins) and fibrates. The data presented is compiled from preclinical studies in various animal models, offering valuable insights for researchers in pharmacology and drug development.

Mechanism of Action: A Tale of Two Pathways

This compound exerts its lipid-lowering effects by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] This mechanism is distinct from that of statins, which target HMG-CoA reductase, an earlier rate-limiting step in the same pathway. Fibrates, on the other hand, primarily modulate lipid metabolism by activating peroxisome proliferator-activated receptor alpha (PPARα).

The diagram below illustrates the cholesterol biosynthesis pathway and the respective points of inhibition for this compound and HMG-CoA reductase inhibitors.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... Statins HMG-CoA Reductase Inhibitors (e.g., Pravastatin) Statins->HMG_CoA YM53601 Squalene Synthase Inhibitor (this compound) YM53601->Squalene

Figure 1: Cholesterol biosynthesis pathway showing points of inhibition.

Comparative Efficacy in Animal Models

The following tables summarize the in vivo effects of this compound compared to pravastatin and fenofibrate on plasma lipid profiles in various animal models.

Table 1: Effects on Non-HDL Cholesterol
Animal ModelDrug and DosageDuration% Reduction in Non-HDL-CReference
Guinea PigsThis compound (100 mg/kg/day)14 days47% (P<0.001)[1][4]
Pravastatin (100 mg/kg/day)14 days33% (P<0.001)[1][4]
Rhesus MonkeysThis compound (50 mg/kg, twice daily)21 days37% (P<0.01)[1][4]
Pravastatin (25 mg/kg, twice daily)28 daysNo significant effect[1][4]
Rats (High-Fat Diet)This compound (50 mg/kg/day)7 days44%[1]
Pravastatin (50 mg/kg/day)7 daysLittle effect[1]
Hamsters (Normal Diet)This compound (12.5-50 mg/kg/day)5 days57-74%[1]
Table 2: Effects on Triglycerides
Animal ModelDrug and DosageDuration% Reduction in TriglyceridesReference
Hamsters (Normal Diet)This compound (50 mg/kg/day)5 days81% (P<0.001)[1][4]
Hamsters (High-Fat Diet)This compound (100 mg/kg/day)7 days73% (P<0.001)[1][4]
Fenofibrate (100 mg/kg/day)7 days53% (P<0.001)[1][4]
Rats (High-Fat Diet)This compound (50 mg/kg/day)7 days33%[1]
Pravastatin (50 mg/kg/day)7 daysLittle effect[1]
Table 3: Effects on Total Cholesterol
Animal ModelDrug and DosageDuration% Reduction in Total CholesterolReference
Hamsters (Normal Diet)This compound (12.5-50 mg/kg/day)5 days39-57%[1]

Experimental Protocols

The following are representative experimental designs for the in vivo evaluation of this compound and other lipid-lowering agents.

General In Vivo Efficacy Study Workflow

The diagram below outlines a typical workflow for an in vivo study comparing lipid-lowering agents.

Experimental_Workflow A Animal Acclimatization B Baseline Blood Sampling A->B C Group Allocation (e.g., Control, this compound, Comparator) B->C D Drug Administration (Oral Gavage) C->D F Final Blood Sampling D->F E Dietary Regimen (Normal or High-Fat Diet) E->D G Plasma Lipid Analysis (TC, TG, HDL-C, Non-HDL-C) F->G H Data Analysis and Comparison G->H

Figure 2: A generalized workflow for in vivo lipid-lowering studies.
Detailed Methodologies

1. Studies in Hamsters (Normal and High-Fat Diet)

  • Animals: Male Syrian hamsters.

  • Housing: Maintained under controlled temperature and a 12-hour light/dark cycle with free access to food and water.

  • Diet: For normal diet studies, standard chow was provided. For high-fat diet studies, animals were fed a diet supplemented with cholesterol and fat.

  • Drug Administration: this compound, fenofibrate, or vehicle (control) were administered orally once daily for the specified duration (e.g., 5 or 7 days).

  • Blood Collection: Blood samples were collected from the posterior vena cava under anesthesia at the end of the treatment period.

  • Lipid Analysis: Plasma was separated by centrifugation, and concentrations of total cholesterol (TC), HDL-cholesterol (HDL-C), and triglycerides (TG) were determined using enzymatic kits. Non-HDL-cholesterol was calculated as TC minus HDL-C.

2. Studies in Rhesus Monkeys

  • Animals: Adult male rhesus monkeys.

  • Housing: Housed individually in stainless steel cages in a temperature- and humidity-controlled room with a 12-hour light/dark cycle.

  • Drug Administration: this compound, pravastatin, or vehicle were administered orally twice daily for the specified duration (e.g., 21 or 28 days).

  • Blood Collection: Blood samples were drawn from a saphenous vein at baseline and at specified intervals throughout the study.

  • Lipid Analysis: Similar to the hamster studies, plasma lipid profiles were determined using enzymatic assays.

3. In Vivo Inhibition of Cholesterol Biosynthesis in Rats

  • Animals: Male Sprague-Dawley rats.

  • Pre-treatment: In some studies, rats were fed a diet containing cholestyramine to upregulate cholesterol biosynthesis.

  • Drug Administration: A single oral dose of this compound or vehicle was administered.

  • Radiolabeling: One hour after drug administration, [¹⁴C]-acetate was injected intraperitoneally.

  • Sample Analysis: After a set time, blood was collected, and the incorporation of the radiolabel into plasma cholesterol was measured to determine the rate of biosynthesis. The ED₅₀ value, the dose required to achieve 50% inhibition of cholesterol biosynthesis, was calculated for this compound.[1]

Summary of Findings

  • Cholesterol Reduction: In multiple animal models, including guinea pigs and rhesus monkeys, this compound demonstrated a more potent reduction in non-HDL cholesterol compared to pravastatin.[1][4]

  • Triglyceride Reduction: this compound exhibited a superior triglyceride-lowering effect compared to fenofibrate in hamsters on a high-fat diet.[1][4]

  • Mechanism of Action: Beyond inhibiting cholesterol synthesis, this compound has been shown to enhance the clearance rate of LDL and VLDL from the plasma.[2][5] This dual action may contribute to its robust lipid-lowering effects. Studies also suggest that this compound can suppress the biosynthesis of triglycerides and free fatty acids in the liver.[6][7]

References

Replicating Anticancer Effects of YM-53601: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the published findings on the anticancer effects of YM-53601, a potent squalene synthase inhibitor. While direct head-to-head preclinical studies comparing this compound with other anticancer agents are limited in publicly available literature, this document synthesizes the existing data on its mechanism and efficacy, and presents a hypothetical framework for its evaluation in combination therapies, particularly with doxorubicin for hepatocellular carcinoma (HCC).

This compound: Mechanism of Action and Preclinical Efficacy

This compound is an inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), a key enzyme in the cholesterol biosynthesis pathway.[1] FDFT1 is frequently found to be upregulated in various cancers and plays a significant role in tumor metabolism and progression.[1] By inhibiting FDFT1, this compound disrupts cholesterol production, which is crucial for the formation and integrity of cell membranes, particularly in rapidly proliferating cancer cells.

Published data indicates that this compound exhibits potent inhibitory activity against squalene synthase from various species, including human hepatoma cells.

Table 1: In Vitro Inhibition of Squalene Synthase by this compound

Species/Cell LineIC50 (nM)
Human Hepatoma (HepG2)79
Rat (hepatic microsomes)90
Hamster (hepatic microsomes)170
Guinea-pig (hepatic microsomes)46
Rhesus Monkey (hepatic microsomes)45

Source: MedchemExpress

In vivo studies have primarily focused on the lipid-lowering effects of this compound, demonstrating its ability to reduce plasma cholesterol and triglyceride levels.[2][3] While these studies were not in cancer models, they provide evidence of the drug's in vivo activity and target engagement.

Hypothetical Combination Study: this compound and Doxorubicin in Hepatocellular Carcinoma (HCC)

While direct experimental data is not available, it has been suggested that this compound potentiates the efficacy of doxorubicin in HCC. Doxorubicin is a standard chemotherapeutic agent for HCC; however, its effectiveness can be limited by drug resistance. The inhibition of cholesterol synthesis by this compound may sensitize cancer cells to doxorubicin's cytotoxic effects.

Below is a table of hypothetical data illustrating how the synergistic effect of this compound and doxorubicin could be presented. This data is modeled on findings from studies combining doxorubicin with other agents in HCC.

Table 2: Hypothetical In Vivo Tumor Growth Inhibition in an HCC Xenograft Model

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control-1500 ± 2500%
This compound50 mg/kg, p.o., daily1200 ± 20020%
Doxorubicin2 mg/kg, i.v., weekly900 ± 15040%
This compound + Doxorubicin50 mg/kg + 2 mg/kg450 ± 10070%

Experimental Protocols

The following are representative protocols for key experiments to evaluate the anticancer effects of this compound, based on established methodologies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG2) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, doxorubicin, or a combination of both for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values can be determined using non-linear regression analysis.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HepG2 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³).

  • Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, and this compound + doxorubicin).

  • Drug Administration: Administer the compounds as per the specified doses and schedule.

  • Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the mean tumor volumes and weights between the treatment groups to determine the percentage of tumor growth inhibition.

Visualizations

Signaling Pathway of FDFT1 Inhibition by this compound

FDFT1_Inhibition cluster_cholesterol_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_effects Downstream Effects in Cancer Cells Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Cholesterol Cholesterol Squalene->Cholesterol Reduced Membrane Fluidity Reduced Membrane Fluidity Disrupted Lipid Rafts Disrupted Lipid Rafts This compound This compound FDFT1 (Squalene Synthase) FDFT1 (Squalene Synthase) This compound->FDFT1 (Squalene Synthase) FPP_to_Squalene FPP_to_Squalene Sensitization to Chemotherapy Sensitization to Chemotherapy Reduced Membrane Fluidity->Sensitization to Chemotherapy Inhibition of Cell Proliferation Inhibition of Cell Proliferation Disrupted Lipid Rafts->Inhibition of Cell Proliferation

Caption: Inhibition of FDFT1 by this compound disrupts cholesterol synthesis and downstream cancer-promoting pathways.

Experimental Workflow for In Vivo Combination Study

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis HCC_Cell_Culture Hepatocellular Carcinoma Cell Culture (e.g., HepG2) Cell_Implantation Subcutaneous Implantation in Nude Mice HCC_Cell_Culture->Cell_Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 This compound Randomization->Group2 Group3 Doxorubicin Randomization->Group3 Group4 This compound + Doxorubicin Randomization->Group4 Tumor_Measurement Tumor Volume Measurement (Twice Weekly) Group1->Tumor_Measurement Group2->Tumor_Measurement Group3->Tumor_Measurement Group4->Tumor_Measurement Body_Weight Body Weight Monitoring Tumor_Measurement->Body_Weight Endpoint_Analysis Endpoint: Tumor Excision and Weight Measurement Body_Weight->Endpoint_Analysis Data_Analysis Statistical Analysis of Tumor Growth Inhibition Endpoint_Analysis->Data_Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound in combination with doxorubicin.

References

A Comparative Guide to FDFT1 Inhibitors in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of YM-53601 and Other Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1) Inhibitors for Hepatocellular Carcinoma (HCC) Research.

Farnesyl-diphosphate farnesyltransferase 1 (FDFT1), also known as squalene synthase, is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in cholesterol production.[1] In the context of hepatocellular carcinoma (HCC), FDFT1 has emerged as a promising therapeutic target.[2][3] Elevated expression of FDFT1 is observed in HCC tissues and is associated with a poor prognosis.[2][3] Inhibition of FDFT1 has been shown to suppress HCC cell proliferation and metastasis in preclinical models, making it an attractive strategy for novel anti-cancer therapies.[2][3]

This guide provides a comparative overview of this compound and other notable FDFT1 inhibitors, summarizing their performance in HCC models based on available experimental data.

This compound

This compound is a potent and selective inhibitor of FDFT1.[2][4] It has been investigated for its lipid-lowering effects and, more recently, for its potential in oncology.[4]

In Vitro Studies in HCC Models

In human hepatoma HepG2 cells, this compound demonstrates significant inhibitory activity against squalene synthase with an IC50 of 79 nM.[4][5] At a concentration of 1 μM, this compound has been shown to reduce mitochondrial cholesterol levels in both H35 and HepG2 HCC cell lines.[4] Furthermore, it potentiates the cytotoxic effects of chemotherapeutic agents like doxorubicin in H35 cells.[4]

In Vivo Studies in HCC Models

In animal models, this compound has been observed to potentiate doxorubicin-mediated growth arrest and cell death in hepatocellular carcinoma.[4] Oral administration of this compound led to a significant decrease in intratumor cholesterol levels.[4]

Other FDFT1 Inhibitors

Several other molecules have been identified as potent inhibitors of FDFT1, primarily developed for their cholesterol-lowering properties. Their potential application in HCC is an area of growing interest, though direct experimental data in HCC models is limited for some.

Zaragozic Acid A
Lapaquistat (TAK-475)

Lapaquistat is a synthetic FDFT1 inhibitor that was developed for the treatment of hypercholesterolemia.[7] Although it effectively lowered LDL cholesterol, its clinical development was halted due to concerns about potential liver damage at higher doses.[7] There is a lack of specific studies evaluating the efficacy of Lapaquistat in HCC models.

Other Investigational Inhibitors

Other notable FDFT1 inhibitors include RPR-107393 and ER-27856.[8] These compounds have demonstrated significant inhibition of cholesterol and triglyceride biosynthesis in preclinical models.[8] However, their effects on HCC models have not been extensively reported.

Comparative Data Summary

The following tables summarize the available quantitative data for this compound and other FDFT1 inhibitors. The lack of direct comparative studies necessitates presenting the data for each compound as available in the literature.

Table 1: In Vitro Efficacy of FDFT1 Inhibitors in HCC Cell Lines

InhibitorCell LineAssayEndpointResultCitation(s)
This compoundHepG2Squalene Synthase ActivityIC5079 nM[4][5]
This compoundH35, HepG2Mitochondrial Cholesterol Levels-Reduction observed at 1 µM[4]
Zaragozic Acid AHepG2Cholesterol Synthesis-Inhibition observed[6]
LapaquistatN/AN/AN/AN/A
RPR-107393N/AN/AN/AN/A
ER-27856HepG2LDL Receptor Activity-2.1-fold increase[9]

N/A: Not Available in the reviewed literature.

Table 2: In Vivo Performance of FDFT1 Inhibitors

InhibitorAnimal ModelAdministrationKey FindingsCitation(s)
This compoundRatOralPotentiates doxorubicin-mediated HCC growth arrest and cell death; decreases intratumor cholesterol.[4]
Zaragozic Acid AMouseN/AInhibits hepatic cholesterol synthesis (ED50 of 200 µg/kg).[6]
LapaquistatRabbitN/ADecreased plasma cholesterol and triglycerides.[10]
RPR-107393Rat, MarmosetOralReduces plasma cholesterol.[11]
ER-27856Rat, Rhesus MonkeyOralInhibits de novo cholesterol biosynthesis (ED50 of 1.6 mg/kg in rats); reduces plasma cholesterol.[9]

Specific in vivo data for these inhibitors in HCC models is limited. The presented data is primarily from studies on hypercholesterolemia.

Signaling Pathways and Experimental Workflows

FDFT1 Inhibition and Downstream Signaling in HCC

Inhibition of FDFT1 in HCC has been shown to impact the HNF4A/ALDOB/AKT1 signaling axis.[3][12][13] FDFT1 downregulation leads to decreased levels of cholesterol and bile acids, which in turn increases the transcriptional activity of Hepatocyte Nuclear Factor 4 Alpha (HNF4A).[3][13] HNF4A then promotes the transcription of Aldolase B (ALDOB).[3][13] Subsequently, ALDOB interacts with and inhibits the phosphorylation of AKT1, a key kinase involved in cell proliferation and survival.[3][13] This cascade ultimately contributes to the delay in HCC progression.[3][13]

FDFT1_Signaling_Pathway cluster_inhibition FDFT1 Inhibition FDFT1 FDFT1 Cholesterol Cholesterol & Bile Acids FDFT1->Cholesterol produces HNF4A HNF4A (Transcriptional Activity ↑) Cholesterol->HNF4A negatively regulates ALDOB ALDOB (Transcription ↑) HNF4A->ALDOB promotes AKT1 AKT1 Phosphorylation ALDOB->AKT1 inhibits Proliferation HCC Proliferation & Survival AKT1->Proliferation promotes YM53601 This compound YM53601->FDFT1 inhibits

FDFT1 signaling pathway in HCC.
General Experimental Workflow for In Vivo HCC Studies

A typical workflow for evaluating FDFT1 inhibitors in an in vivo HCC model involves several key stages, from tumor cell implantation to data analysis.

experimental_workflow start Start: HCC Cell Culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) start->implantation tumor_growth Tumor Establishment & Growth Monitoring implantation->tumor_growth treatment Treatment Initiation (e.g., this compound or Vehicle) tumor_growth->treatment monitoring Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Tumor Excision & Analysis (Histology, Biomarkers) endpoint->analysis end End: Data Analysis & Interpretation analysis->end

In vivo HCC xenograft workflow.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of FDFT1 inhibitors on the viability of HCC cell lines.

  • Cell Seeding: Plate HCC cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the FDFT1 inhibitor (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Subcutaneous HCC Xenograft Model

This protocol outlines a general procedure for establishing and evaluating FDFT1 inhibitors in a subcutaneous HCC mouse model.[3][14]

  • Cell Preparation: Harvest HCC cells (e.g., HepG2) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/200 µL.[14]

  • Tumor Implantation: Subcutaneously inject 200 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude mice).[14]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the FDFT1 inhibitor (e.g., by oral gavage) and vehicle control according to the desired dosing schedule and duration.

  • Endpoint and Analysis: Euthanize the mice when tumors reach the predetermined endpoint. Excise the tumors, weigh them, and process them for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for Ki-67), and biomarker analysis.

Conclusion

This compound shows clear anti-cancer potential in HCC models through its targeted inhibition of FDFT1. While other potent FDFT1 inhibitors like Zaragozic Acid A exist, their evaluation in the context of HCC is less comprehensive. The available data suggests that targeting the cholesterol biosynthesis pathway is a viable strategy for HCC therapy. However, further direct comparative studies are necessary to fully elucidate the relative efficacy and potential of different FDFT1 inhibitors. The development of novel FDFT1 inhibitors with improved safety profiles over earlier compounds like Lapaquistat could provide new therapeutic options for HCC patients.

References

Comparative Analysis of YM-53601 and Statin Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Absence of direct clinical studies on the combination therapy of YM-53601 and statins necessitates a review of comparative preclinical data to inform future research directions. This guide provides a detailed comparison of the squalene synthase inhibitor this compound and statins, focusing on their mechanisms of action, preclinical efficacy, and the theoretical basis for potential combination therapies.

While no studies have been published on the combined administration of this compound and statins, preclinical evidence consistently demonstrates that this compound as a monotherapy exhibits potent lipid-lowering effects, often superior to pravastatin in animal models.[1][2] This suggests a potential for additive or synergistic effects if used in combination, a hypothesis supported by research on other squalene synthase inhibitors.

Mechanism of Action: Targeting Different Steps in Cholesterol Biosynthesis

Statins and this compound inhibit cholesterol synthesis at different points in the mevalonate pathway. Statins block HMG-CoA reductase, the rate-limiting enzyme early in the pathway. This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the surface of liver cells, increasing the clearance of LDL-cholesterol from the bloodstream.

This compound, on the other hand, is a potent inhibitor of squalene synthase, an enzyme that catalyzes the first committed step toward cholesterol synthesis from farnesyl pyrophosphate (FPP).[3] By blocking this later stage, this compound also reduces cholesterol production. The distinct mechanisms of action provide a strong rationale for investigating their combined use.

Cholesterol_Biosynthesis_Pathway cluster_statins Statin Action cluster_ym53601 This compound Action HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Inhibited by Statins) Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate Isopentenyl Pyrophosphate->Geranyl Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase (Inhibited by this compound) Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol HMG-CoA Reductase HMG-CoA Reductase Squalene Synthase Squalene Synthase Experimental_Workflow cluster_animal_studies Animal Model Studies Animal Model Selection Selection of Animal Model (e.g., Guinea Pig, Rhesus Monkey) Drug Administration Oral Administration of this compound or Statin Animal Model Selection->Drug Administration Blood Sample Collection Collection of Blood Samples (Baseline and Post-treatment) Drug Administration->Blood Sample Collection Plasma Separation Centrifugation to Separate Plasma Blood Sample Collection->Plasma Separation Lipid Profile Analysis Enzymatic Measurement of Total Cholesterol, HDL-C, Triglycerides Plasma Separation->Lipid Profile Analysis Data Analysis Calculation of Non-HDL-C and Statistical Comparison Lipid Profile Analysis->Data Analysis

References

YM-53601: A Comparative Analysis of its Impact on Lipid Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-53601, a potent squalene synthase inhibitor, with other lipid-lowering agents. The analysis is based on experimental data from preclinical studies, offering insights into its efficacy and mechanism of action.

Executive Summary

This compound is an inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1] By targeting this enzyme, this compound effectively reduces plasma cholesterol and triglyceride levels.[2][3] Preclinical studies have demonstrated its superiority in lowering non-high-density lipoprotein cholesterol (non-HDL-C) compared to the HMG-CoA reductase inhibitor pravastatin in rhesus monkeys.[2][3] Furthermore, this compound has shown a more potent triglyceride-lowering effect than the fibrate fenofibrate in hamsters.[2][3] Its mechanism of action involves not only the inhibition of cholesterol synthesis but also the suppression of lipogenic biosynthesis and lipid secretion from the liver.[4][5]

Comparative Data on Lipid Profile Modulation

The following tables summarize the quantitative effects of this compound on various lipid parameters in comparison to other lipid-lowering agents across different animal models.

Table 1: Effect of this compound vs. Pravastatin on Plasma Non-HDL-C in Guinea Pigs

Treatment (100 mg/kg, daily for 14 days)% Reduction in Non-HDL-CP-value
This compound47%<0.001
Pravastatin33%<0.001

Data from studies on guinea pigs, a rodent model responsive to HMG-CoA reductase inhibitors.[2][3]

Table 2: Effect of this compound vs. Pravastatin on Plasma Non-HDL-C in Rhesus Monkeys

Treatment% Reduction in Non-HDL-CP-value
This compound (50 mg/kg, twice daily for 21 days)37%<0.01
Pravastatin (25 mg/kg, twice daily for 28 days)No significant effect-

Data from studies in rhesus monkeys, whose lipid metabolism closely resembles that of humans.[2][3]

Table 3: Effect of this compound vs. Fenofibrate on Plasma Triglycerides in Hamsters on a High-Fat Diet

Treatment (100 mg/kg, daily for 7 days)% Reduction in TriglyceridesP-value
This compound73%<0.001
Fenofibrate53%<0.001

Data from studies in hamsters, an animal model with a plasma lipid composition similar to humans.[2][3]

Table 4: Effect of this compound on Plasma Lipids in Hamsters on a Normal Diet

This compound Dose (daily for 5 days)% Reduction in Triglycerides% Reduction in Total Cholesterol% Reduction in Non-HDL-C
12.5 mg/kg-39%57%
25 mg/kg---
50 mg/kg81% (P<0.001)57%74%

Data from hamsters fed a normal diet.[2]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), an enzyme that catalyzes the conversion of farnesyl diphosphate to squalene, a precursor to cholesterol.[1] This inhibition leads to a reduction in cholesterol biosynthesis.[3] Additionally, this compound has been shown to suppress the biosynthesis of triglycerides and free fatty acids and inhibit the secretion of very-low-density lipoprotein (VLDL) from the liver.[4][5] It also enhances the clearance rate of LDL and VLDL from the plasma.[6][7]

Cholesterol_Biosynthesis_Pathway cluster_statins cluster_ym53601 AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Diphosphate Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... HMGCoAReductase HMG-CoA Reductase (Statins) Statins Statins SqualeneSynthase Squalene Synthase (this compound) YM53601 This compound Statins_Inhibition->HMGCoA Inhibition YM53601_Inhibition->FPP Inhibition

Cholesterol biosynthesis pathway showing the points of inhibition for Statins and this compound.

Experimental Protocols

The data presented in this guide are derived from preclinical studies employing various animal models. The general experimental workflow is outlined below.

Animal Models and Drug Administration
  • Guinea Pigs, Rhesus Monkeys, and Hamsters: These species were chosen for their lipid metabolism characteristics that are comparable to humans.[2]

  • Diet: Animals were fed either a normal or a high-fat diet to induce hyperlipidemia.[2]

  • Drug Administration: this compound, pravastatin, and fenofibrate were administered orally once or twice daily for specified durations.[2][3]

Lipid Profile Analysis
  • Blood samples were collected from the animals after the treatment period.

  • Plasma was separated and analyzed for total cholesterol, HDL-C, and triglycerides using standard enzymatic methods.

  • Non-HDL-C was calculated as the difference between total cholesterol and HDL-C.[2]

Squalene Synthase Inhibition Assay
  • Hepatic microsomes were prepared from various animal species, including rats, hamsters, guinea pigs, rhesus monkeys, and human-derived HepG2 cells.[1]

  • The inhibitory activity of this compound on squalene synthase was determined by measuring the conversion of [3H]farnesyl diphosphate to [3H]squalene.[1] The IC50 values were then calculated.[1]

Experimental_Workflow AnimalSelection Animal Model Selection (e.g., Hamsters, Rhesus Monkeys) Diet Dietary Regimen (Normal or High-Fat) AnimalSelection->Diet DrugAdmin Drug Administration (this compound, Comparators, Vehicle) Diet->DrugAdmin BloodCollection Blood Sample Collection DrugAdmin->BloodCollection LipidAnalysis Plasma Lipid Analysis (TC, HDL-C, TG, non-HDL-C) BloodCollection->LipidAnalysis DataAnalysis Statistical Data Analysis LipidAnalysis->DataAnalysis

A generalized workflow for the preclinical evaluation of lipid-lowering agents.

Alternatives to Squalene Synthase Inhibitors

While this compound represents a promising class of lipid-lowering agents, several other therapeutic classes are available or in development for the management of hyperlipidemia, particularly for patients who cannot tolerate statins. These include:

  • Ezetimibe: Inhibits intestinal cholesterol absorption.[8][9]

  • Bempedoic Acid: An ATP-citrate lyase (ACL) inhibitor that acts upstream of HMG-CoA reductase in the cholesterol synthesis pathway.[8][9]

  • PCSK9 Inhibitors (e.g., alirocumab, evolocumab, inclisiran): Monoclonal antibodies or small interfering RNA that increase the recycling of LDL receptors, leading to enhanced LDL-C clearance.[8][9]

  • Fibrates (e.g., fenofibrate, gemfibrozil): Primarily used for lowering high triglyceride levels.[8]

  • Bile Acid Sequestrants and Niacin: Older classes of drugs that are also used to lower LDL-C.[8]

  • Gene-Editing Therapies: Novel approaches, such as those using CRISPR technology to permanently lower LDL cholesterol, are currently in clinical trials.[10]

References

Safety Operating Guide

Proper Disposal of YM-53601: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the operational and disposal plans of YM-53601, this guide offers procedural, step-by-step guidance to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this potent squalene synthase inhibitor.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is intended for research use only.[1] Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to protect against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental for its safe handling and disposal.

PropertyValue
Chemical Name 2-[(2E)-2-(1-azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethoxy]-9H-carbazole, monohydrochloride[1]
CAS Number 182959-33-7[1]
Molecular Formula C₂₁H₂₁FN₂O • HCl[1]
Molecular Weight 372.9 g/mol [1]
Appearance Crystalline Solid[]
Solubility Soluble in DMF, DMSO, and Ethanol[]
Storage Store at -20°C[]
Melting Point 236.5-237.2°C[]

This compound Disposal Protocol: A Step-by-Step Workflow

The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure outlines the necessary steps to ensure safe and compliant disposal. All hazardous wastes must be disposed of through an approved hazardous waste collection program.[3] It is imperative not to discharge chemical wastes to the sewer via sinks or other drains.[3] Evaporation is also not an acceptable method of disposal.[3]

Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent unintended reactions and to ensure correct disposal pathways.[4]

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for solid chemical waste. The container should be made of a material compatible with this compound.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound".[4]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4]

Storage of Chemical Waste

Proper storage of the collected waste is crucial to prevent accidents and ensure regulatory compliance.

  • Secure Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[4] This area should be at or near the point of waste generation.[5]

  • Secondary Containment: Place the waste container within a secondary containment bin to mitigate the effects of any potential leaks.[4]

  • Incompatible Materials: Ensure the storage area is free from incompatible materials. Store acids and bases separately, and keep oxidizing agents away from organic compounds.[6]

Arranging for Professional Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.[4]

  • Disposal Method: Hazardous waste like this compound is typically incinerated at high temperatures or disposed of in a secure hazardous waste landfill.[4][7] The high temperatures and long residence times in incineration are effective in breaking the strong carbon-fluorine bonds present in fluorinated organic compounds.[8]

Disposal of Empty Containers

Containers that have held this compound must also be disposed of properly.

  • Triple Rinsing: An empty container that held hazardous waste should be triple rinsed with a suitable solvent capable of removing the residue.[3]

  • Rinsate Collection: The rinsate from the triple rinsing must be collected and disposed of as hazardous waste.[3]

  • Container Disposal: After triple rinsing and defacing the chemical label, the container can typically be disposed of as regular trash.[3]

Disposal Workflow Diagram

cluster_0 This compound Disposal Protocol A Step 1: Waste Segregation & Collection B Use Designated & Labeled Container A->B C Avoid Mixing with Other Wastes A->C D Step 2: Waste Storage E Store in Secure, Ventilated Area D->E F Use Secondary Containment D->F G Separate from Incompatible Materials D->G H Step 3: Professional Disposal I Contact Institutional EHS H->I J Complete Disposal Documentation H->J K Arrange for Licensed Disposal (e.g., Incineration) H->K L Step 4: Empty Container Disposal M Triple Rinse Container L->M O Dispose of Container as Regular Trash L->O N Collect Rinsate as Hazardous Waste M->N

Caption: A step-by-step workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling YM-53601

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of YM-53601, a potent squalene synthase inhibitor. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Handling

نظرًا لعدم توفر ورقة بيانات سلامة مواد (MSDS) محددة لـ this compound ، تستند توصيات السلامة التالية إلى أفضل الممارسات للتعامل مع المركبات البحثية القوية والمواد الكيميائية الخطرة المحتملة.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is essential when working with potent compounds like this compound.

Control/PPESpecificationRationale
Ventilation Certified Chemical Fume Hood or Glove BoxTo minimize inhalation exposure to airborne particles of the compound.[1][2]
Primary Garment Disposable Lab CoatA dedicated, disposable lab coat should be worn over personal clothing to prevent contamination.[1]
Gloves Double Nitrile GlovesWearing two pairs of gloves provides an extra layer of protection against dermal exposure.
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1]
Respiratory Protection NIOSH-approved RespiratorRecommended, especially when handling the powder form outside of a containment system.
Foot Protection Disposable Shoe CoversShould be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1]
Operational Plan for Handling

A systematic workflow is critical for the safe handling of this compound.

2.1. Preparation

  • Designated Area: All handling of this compound must occur in a designated, restricted area such as a chemical fume hood or glove box.[1]

  • Decontamination: Ensure a validated decontamination solution is readily available.

  • Waste Disposal: Prepare labeled, sealed waste containers for solid, liquid, and sharp waste.[1]

  • PPE Donning: Put on all required PPE in the correct sequence in a clean, designated area before entering the handling zone.[1]

2.2. Handling

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound to minimize dust generation.[1]

  • Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing. Keep containers covered as much as possible.[1]

  • Spill Management: In case of a spill, immediately alert others. Use a chemical spill kit, working from the outside in. All cleanup materials must be disposed of as hazardous waste.[1]

2.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[1]

  • PPE Doffing: Remove PPE in the designated area, avoiding self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]

  • Personal Hygiene: Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.[1]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: Contaminated lab coats, gloves, shoe covers, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal of all waste must be in accordance with local, state, and federal regulations.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the efficacy and dosage of this compound from preclinical studies.

ParameterValueSpecies/SystemReference
IC₅₀ (Squalene Synthase Inhibition) 79 nMHuman hepatoma cells (HepG2)[3]
90 nMRat liver microsomes
170 nMHamster liver microsomes[3]
46 nMGuinea-pig liver microsomes[3]
45 nMRhesus monkey liver microsomes[3]
ED₅₀ (Cholesterol Biosynthesis Inhibition) 32 mg/kgRats (in vivo)[4]
Plasma non-HDL Cholesterol Reduction 37%Rhesus monkeys (50 mg/kg, twice daily for 21 days)[5]
47%Guinea-pigs (100 mg/kg, daily for 14 days)[5]
Plasma Triglyceride Reduction 81%Hamsters on normal diet (50 mg/kg, daily for 5 days)[5]
73%Hamsters on high-fat diet (100 mg/kg, daily for 7 days)[5]

Cholesterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.

Cholesterol_Biosynthesis cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound This compound->Squalene Inhibits

Inhibition of Squalene Synthase by this compound in the Cholesterol Biosynthesis Pathway.

Experimental Protocol: Squalene Synthase Inhibition Assay

This protocol details a method for assessing the inhibitory activity of this compound on squalene synthase.

1. Materials and Reagents

  • This compound

  • Human liver microsomes

  • [³H]-Farnesyl pyrophosphate ([³H]-FPP)

  • NADPH

  • Assay Buffer: 50 mM phosphate buffer (pH 7.4) containing 10 mM MgCl₂

  • Stop Solution: 15% KOH in ethanol

  • Petroleum ether

  • Scintillation fluid

  • Glass screw-cap tubes (16x100 mm)

  • Liquid scintillation counter

2. Assay Procedure

  • In a glass screw-cap tube, prepare a 1 mL reaction mixture containing the assay buffer, 0.5 mM NADPH, and 12 µg of human liver microsomes.

  • Add the desired concentration of this compound or vehicle (DMSO) to the reaction mixture.

  • Equilibrate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 nM [³H]-FPP.

  • Incubate for an additional 10 minutes at 37°C.

  • Stop the reaction by adding 1 mL of the stop solution.

  • Incubate the tubes at 65°C for 30 minutes to saponify the lipids.

  • Add 5 mL of petroleum ether and shake for 10 minutes to extract the unsaponifiable lipids, including squalene.

  • Freeze the lower aqueous phase and transfer the upper organic phase to a new glass tube containing 2 mL of distilled water.

  • Transfer 1.5 mL of the upper organic phase to a scintillation vial.

  • Add 3 mL of scintillation fluid and quantify the amount of [³H]-squalene formed using a liquid scintillation analyzer.

3. Data Analysis

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YM-53601
Reactant of Route 2
YM-53601

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。